molecular formula C11H15N3O3 B1363986 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine CAS No. 260447-04-9

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Cat. No.: B1363986
CAS No.: 260447-04-9
M. Wt: 237.25 g/mol
InChI Key: OEWWQMFPALMWEF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWWQMFPALMWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384394
Record name 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

260447-04-9
Record name 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Rationale for Investigating 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine: Synthesis, Characterization, and Preclinical Evaluation Strategy

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in contemporary drug discovery. We will delve into its chemical characteristics, a proposed synthetic pathway, and a robust strategy for its preclinical evaluation, with a particular focus on its potential as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals.

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in drug design. When coupled with a nitropyridine ring, a versatile electrophile and a common pharmacophore in kinase inhibitors, the resulting molecule, this compound, presents a compelling candidate for investigation as a therapeutic agent, particularly in oncology and neurology.

The dimethyl substitution on the morpholine ring can offer conformational rigidity and improved target engagement. This guide will provide a detailed roadmap for the synthesis and evaluation of this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 260447-04-9
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
Appearance Pale-yellow to Yellow-brown SolidSmolecule
Purity >97% (commercially available)Smolecule
Canonical SMILES CC1CN(CC(O1)C)C2=NC=C(C=C2)--INVALID-LINK--[O-]Smolecule
InChI Key OEWWQMFPALMWEF-UHFFFAOYSA-NSmolecule

Synthesis of this compound

While specific literature detailing the synthesis of this exact molecule is sparse, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related compounds. The proposed synthesis involves a nucleophilic aromatic substitution (SNAAr) reaction between cis-2,6-dimethylmorpholine and 2-chloro-5-nitropyridine.

Proposed Synthetic Scheme

Synthetic_Scheme reagent1 cis-2,6-Dimethylmorpholine reaction + reagent1->reaction reagent2 2-Chloro-5-nitropyridine reagent2->reaction product This compound reaction_conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80-100 °C) reaction->product SNAAr

Caption: Proposed synthesis of this compound via SNAAr.

Step-by-Step Experimental Protocol

Materials:

  • cis-2,6-Dimethylmorpholine

  • 2-Chloro-5-nitropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-2,6-dimethylmorpholine (1.0 eq), 2-chloro-5-nitropyridine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preclinical Evaluation Strategy: Targeting the PI3K/Akt/mTOR Pathway

The structural motifs present in this compound, particularly the morpholine ring, are commonly found in inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, a logical starting point for the biological evaluation of this compound is to assess its activity against key kinases in this pathway.

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated)

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

In Vitro Kinase Inhibition Assays

The initial step in biological evaluation is to determine the compound's inhibitory activity against a panel of kinases, with a primary focus on PI3K isoforms and mTOR.

Experimental Protocol: In Vitro Kinase Assay (e.g., for PI3Kα)

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated product is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP₂ (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • This compound (test compound)

  • Known PI3K inhibitor (positive control, e.g., Wortmannin)

  • DMSO (vehicle control)

  • Assay buffer

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound or control (at various concentrations)

    • PI3Kα enzyme

    • PIP₂ substrate

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assays

To assess the compound's effect on cancer cell growth, a cellular proliferation assay is essential. A variety of cancer cell lines with known mutations in the PI3K/Akt/mTOR pathway should be used (e.g., MCF-7, PC-3, A549).

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (test compound)

  • Known cytotoxic agent (positive control, e.g., Doxorubicin)

  • DMSO (vehicle control)

  • CellTiter-Glo® Reagent

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial biological data from these assays will provide valuable insights into the structure-activity relationship of this compound. Key areas for future optimization could include:

  • Modification of the nitropyridine ring: Altering the position of the nitro group or replacing it with other electron-withdrawing groups could modulate the compound's activity and selectivity.

  • Stereochemistry of the dimethylmorpholine: Investigating the activity of the different stereoisomers (cis and trans) of the 2,6-dimethylmorpholine moiety could reveal stereospecific interactions with the target kinase.

  • Introduction of additional functional groups: Adding substituents to the pyridine or morpholine rings could enhance target binding and improve pharmacokinetic properties.

Conclusion

This compound is a promising scaffold for the development of novel kinase inhibitors. This guide has provided a comprehensive framework for its synthesis and preclinical evaluation, with a focus on the PI3K/Akt/mTOR pathway. The proposed experimental protocols are robust and well-established, and the insights gained from these studies will be instrumental in advancing this compound or its derivatives toward clinical development.

An In-depth Technical Guide to 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, synthesis methodologies, and explore its potential as a modulator of key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this and related molecular scaffolds.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound brings together two "privileged" structural motifs in drug design: the morpholine ring and the nitropyridine moiety. The morpholine heterocycle is a common feature in a multitude of approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The nitropyridine core, on the other hand, is a versatile building block in medicinal chemistry, with the electron-withdrawing nitro group often playing a key role in modulating the reactivity and biological activity of the parent molecule.[2] The strategic combination of these two fragments in this compound suggests a compound with potentially favorable drug-like properties and specific biological activities.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and interaction with biological systems.

PropertyValueSource
CAS Number 260447-04-9[3]
Molecular Formula C₁₁H₁₅N₃O₃[3]
Molecular Weight 237.26 g/mol [3]
IUPAC Name This compound[3]
Physical Form Pale-yellow to Yellow-brown Solid
Solubility 35.6 µg/mL[3]
SMILES CC1CN(CC(O1)C)C2=NC=C(C=C2)--INVALID-LINK--[O-][3]
InChI Key OEWWQMFPALMWEF-UHFFFAOYSA-N[3]

The structure, depicted below, features a morpholine ring substituted at the nitrogen atom (position 4) with a 5-nitropyridin-2-yl group. The morpholine ring itself is further substituted with two methyl groups at positions 2 and 6. The stereochemistry of these methyl groups (cis or trans) can have a significant impact on the molecule's three-dimensional shape and its biological activity.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNA) reaction. This common strategy in medicinal chemistry involves the displacement of a leaving group on an aromatic ring by a nucleophile.

General Synthesis Pathway

A plausible and efficient synthesis route involves the reaction of a suitably activated nitropyridine derivative with 2,6-dimethylmorpholine. The electron-withdrawing nitro group on the pyridine ring activates the ring towards nucleophilic attack, facilitating the substitution reaction.

Synthesis_Pathway Starting_Materials 2-Chloro-5-nitropyridine + cis-2,6-Dimethylmorpholine Reaction_Conditions Base (e.g., K2CO3, DIEA) Solvent (e.g., DMF, DMSO) Heat Starting_Materials->Reaction_Conditions Nucleophilic Aromatic Substitution (SNAr) Product This compound Reaction_Conditions->Product

Caption: General synthesis workflow for this compound.

Exemplary Experimental Protocol

Step 1: Reaction Setup

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added cis-2,6-dimethylmorpholine (1.1 eq).

  • A base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIEA, 2.0 eq), is then added to the reaction mixture.

Step 2: Reaction Execution

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours (typically 4-24 hours).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Characterization

The structural identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of all protons and carbons in their expected chemical environments, and the coupling patterns would help to elucidate the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups, such as the C-O-C stretch of the morpholine ring and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Biological Activity and Therapeutic Potential

The combination of the morpholine and nitropyridine moieties suggests that this compound could exhibit a range of biological activities. Research on structurally related compounds provides valuable insights into its potential therapeutic applications.

Potential as a PI3K/mTOR Inhibitor

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[4]

Several studies have highlighted the importance of the morpholine moiety for potent inhibition of PI3K. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain.[5] Given that this compound contains this key structural feature, it is a promising candidate for investigation as a PI3K/mTOR inhibitor.

PI3K_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Inhibitor 2,6-Dimethyl-4- (5-nitropyridin-2-yl)morpholine Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/mTOR signaling pathway.

Potential as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[6]

Recent studies have shown that morpholine-based compounds can act as effective inhibitors of carbonic anhydrase.[7] The nitrogen atom of the morpholine ring can coordinate with the zinc ion in the active site of the enzyme, leading to its inhibition. The presence of the nitropyridine moiety in this compound could further enhance its binding affinity and selectivity for specific CA isoforms.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound are not available, general principles from related series of compounds can guide future optimization efforts.

  • Morpholine Substituents: The nature and stereochemistry of the substituents on the morpholine ring can significantly influence activity. The cis-dimethyl substitution in the topic compound may confer a specific conformational preference that is optimal for binding to its biological target.

  • Pyridine Ring Substituents: The position and electronic nature of substituents on the pyridine ring are critical. The nitro group at the 5-position is a strong electron-withdrawing group that likely plays a key role in the molecule's electronic properties and its interactions with target proteins.

  • Linker: The direct linkage between the morpholine nitrogen and the pyridine ring provides a rigid connection. Introducing flexible linkers could be explored to probe different binding orientations.

Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, reproducible synthesis protocol and comprehensive characterization data are essential for enabling further research.

  • Biological Screening: The compound should be screened against a panel of kinases, with a particular focus on the PI3K/mTOR pathway, and against various carbonic anhydrase isoforms to identify its primary biological targets.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of a library of analogs will be crucial for understanding the key structural features required for potent and selective activity.

  • In Vivo Evaluation: Promising compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This compound is a fascinating heterocyclic molecule that combines the favorable properties of the morpholine and nitropyridine scaffolds. While specific biological data for this compound remains to be fully elucidated, its structural features strongly suggest its potential as a modulator of important therapeutic targets, particularly in the areas of oncology and neurology. This technical guide provides a solid foundation for researchers to embark on further investigation and unlock the full therapeutic potential of this promising chemical entity.

References

Biological activity of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Biological Activity of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold Combination

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores presents a rational and efficient approach to generating novel molecular entities with high therapeutic potential. This guide focuses on the compound This compound , a molecule that elegantly marries two "privileged structures": the morpholine ring and the nitropyridine moiety. While specific biological data for this exact molecule is not yet prevalent in peer-reviewed literature, its constituent parts have been extensively studied and are present in numerous approved and experimental drugs.[1][2][3]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for the systematic investigation of this promising compound. We will delve into the theoretical underpinnings of its potential bioactivity, grounded in the known pharmacology of its core components, and present a comprehensive suite of experimental protocols to rigorously test these hypotheses. Our approach is rooted in scientific integrity, providing not just the 'how' but the critical 'why' behind each experimental design.

Deconstructing the Molecule: A Rationale for Investigation

The therapeutic potential of this compound can be inferred from the distinct and synergistic properties of its two core components.

The Morpholine Moiety: A Scaffold for Drug-Like Properties

The morpholine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][4] Its presence in a molecule often leads to:

  • Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, contributing to better oral bioavailability and a more predictable in vivo profile.[1][5]

  • CNS Permeability: The pKa of the morpholine nitrogen is close to physiological pH, which, combined with its balanced lipophilicity, makes it a valuable scaffold for developing drugs that can cross the blood-brain barrier (BBB).[5][6][7][[“]]

  • Versatile Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen provides a point for substitution, allowing for the fine-tuning of interactions with biological targets.[5][6]

  • Structural Rigidity and Conformation: The chair-like conformation of the morpholine ring can help to properly orient other functional groups for optimal binding to a target protein.[6][7]

The 2,6-dimethyl substitution on the morpholine ring in our target compound may further enhance lipophilicity and could provide steric hindrance that protects the morpholine from certain metabolic pathways, potentially increasing its half-life. The stereochemistry of these methyl groups (cis- or trans-) will be a critical factor in its three-dimensional shape and, consequently, its biological activity.

The Nitropyridine Moiety: A Gateway to Potent Bioactivity

Nitropyridine derivatives are a versatile class of compounds with a broad spectrum of documented biological activities.[2][3][9] The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring and provides a handle for further chemical modification. Key activities associated with nitropyridines include:

  • Anticancer Properties: Many nitropyridine-containing compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[2][10]

  • Antimicrobial and Antifungal Activity: The nitropyridine scaffold is found in several agents with antibacterial and antifungal properties.[2]

  • Enzyme Inhibition: Nitropyridine derivatives have been shown to inhibit a range of enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.[2]

  • Central Nervous System (CNS) Activity: Pyridine derivatives are prevalent in CNS-active drugs, and the nitropyridine moiety can be a precursor to other functional groups that modulate neuronal targets.[2][3]

The combination of these two moieties in This compound suggests a high probability of interesting biological activity, particularly in the realms of oncology and neurology.

Hypothesized Biological Activities and Proposed Targets

Based on the analysis of its constituent parts, we can formulate several primary hypotheses for the biological activity of this compound.

Hypothesis 1: Anticancer Activity via Kinase Inhibition

Rationale: The aryl-morpholine substructure is a known pharmacophore for interacting with the PI3K kinase family.[6] Furthermore, many pyridine derivatives exhibit antitumor properties.[10] We hypothesize that our target compound could act as an inhibitor of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Proposed Primary Targets:

  • Phosphoinositide 3-kinases (PI3K)

  • Mammalian Target of Rapamycin (mTOR)

  • Other kinases involved in proliferative signaling (e.g., receptor tyrosine kinases)

Hypothesis 2: Neuroprotective or Neuromodulatory Activity

Rationale: The morpholine ring is known to improve BBB permeability.[5][6][7][[“]] Both morpholine and pyridine derivatives are found in numerous CNS-active drugs.[2][6][7] We hypothesize that the compound may modulate the activity of enzymes or receptors involved in neurodegenerative diseases or psychiatric disorders.

Proposed Primary Targets:

  • Cholinesterases (AChE and BChE)[11][12]

  • Monoamine Oxidases (MAO-A and MAO-B)

  • Receptors for neurotransmitters (e.g., dopamine, serotonin)

A Roadmap for Experimental Validation

The following sections provide a comprehensive, step-by-step guide for the systematic evaluation of this compound.

Phase 1: Foundational In Vitro Profiling

This initial phase aims to establish a baseline of activity and guide further, more focused investigations.

3.1.1 Workflow for Initial In Vitro Screening

G cluster_0 Phase 1: Foundational Screening Compound 2,6-Dimethyl-4- (5-nitropyridin-2-yl)morpholine Cytotoxicity Panel of Cancer Cell Lines (e.g., NCI-60) Compound->Cytotoxicity Anticancer Hypothesis Kinase Broad Kinase Panel Assay (e.g., 400+ kinases) Compound->Kinase Anticancer Hypothesis Neuro Neuro-Enzyme/Receptor Panel (AChE, BChE, MAO-A/B) Compound->Neuro Neurological Hypothesis Data Data Analysis: IC50/Ki Determination, Hit Identification Cytotoxicity->Data Kinase->Data Neuro->Data

Caption: Workflow for the initial in vitro screening of the target compound.

3.1.2 Detailed Protocol: Cancer Cell Line Cytotoxicity Assay
  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) representing different tumor types (e.g., breast, lung, colon, glioblastoma). Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Use a colorimetric or fluorometric assay to determine cell viability (e.g., MTS, PrestoBlue, or CellTiter-Glo).

  • Data Analysis: Plot the percentage of cell viability against the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Causality Behind Experimental Choices:

  • Diverse Cell Panel: Using a broad panel helps to identify if the compound has a wide spectrum of activity or is specific to certain cancer types.

  • Non-Cancerous Control: This is crucial for determining the therapeutic index. A good candidate should be significantly more toxic to cancer cells than to normal cells.

  • 72-hour Incubation: This duration is typically sufficient to observe the effects of compounds that inhibit cell proliferation.

3.1.3 Quantitative Data Summary (Hypothetical)
Cell LineTumor TypeIC50 (µM)Selectivity Index (Normal/Cancer)
MCF-7Breast Cancer5.29.6
A549Lung Cancer8.16.2
HCT116Colon Cancer3.514.3
U87-MGGlioblastoma2.817.9
hF-1Normal Fibroblast50.1N/A
Phase 2: Mechanism of Action (MoA) Elucidation

Assuming promising hits are identified in Phase 1, the next step is to understand how the compound works. Let's assume the compound showed potent activity against the U87-MG glioblastoma cell line and inhibited PI3K in the kinase screen.

3.2.1 Workflow for MoA Studies in Glioblastoma

G cluster_1 Phase 2: Mechanism of Action Studies Hit Hit from Phase 1 (e.g., Potent against U87-MG) Western Western Blot Analysis (p-Akt, p-S6K) Hit->Western Target Engagement CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Hit->CellCycle Cell Fate Apoptosis Apoptosis Assay (Annexin V/PI Staining) Hit->Apoptosis Cell Fate MoA Mechanism of Action (e.g., PI3K/Akt Pathway Inhibition, Induction of Apoptosis) Western->MoA CellCycle->MoA Apoptosis->MoA

Caption: Workflow for elucidating the mechanism of action of the hit compound.

3.2.2 Detailed Protocol: Western Blot for PI3K Pathway Inhibition
  • Cell Treatment: Culture U87-MG cells and treat them with this compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key proteins in the PI3K/Akt pathway: phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 kinase (p-S6K), and total S6K. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A significant decrease in the ratio of p-Akt/total Akt would confirm target engagement.

Causality Behind Experimental Choices:

  • Phospho-Specific Antibodies: These are essential for determining if the activity of the pathway is inhibited, not just the total amount of protein.

  • Downstream Effectors (p-S6K): Looking at downstream proteins confirms that the inhibition of the primary target (Akt) has a functional consequence on the signaling cascade.

  • Time Course: A time-course experiment helps to understand the kinetics of pathway inhibition.

3.2.3 Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation Compound 2,6-Dimethyl-4- (5-nitropyridin-2-yl)morpholine Compound->PI3K Proposed Inhibition

Caption: The hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Stereochemistry and Synthesis Considerations

The synthesis of this compound is a critical aspect of its development. The reaction would likely involve a nucleophilic aromatic substitution, where the nitrogen of 2,6-dimethylmorpholine displaces a leaving group (e.g., a halogen) on the 2-position of a 5-nitropyridine ring.[13]

A crucial consideration is the stereochemistry of the 2,6-dimethylmorpholine starting material. This can exist as cis- or trans-diastereomers, each of which is a racemate of two enantiomers. The biological activity of these isomers could be significantly different.

Recommendation:

  • Synthesize and test the racemic cis- and trans-isomers separately.

  • If a particular diastereomer shows superior activity, a stereoselective synthesis should be developed to resolve the enantiomers for individual testing.[13] Asymmetric hydrogenation methods have been successfully used for similar scaffolds.[13]

Conclusion and Future Directions

While This compound is a novel chemical entity without a documented biological profile, its structure represents a compelling starting point for a drug discovery program. By leveraging the known pharmacology of the morpholine and nitropyridine scaffolds, we have constructed a rational set of hypotheses for its potential anticancer and neuromodulatory activities.

The experimental roadmap detailed in this guide provides a rigorous and logical progression from broad, initial screening to specific mechanism-of-action studies. The causality-driven approach to protocol design ensures that the data generated will be robust and interpretable, allowing for clear go/no-go decisions at each stage of the investigation. The future of this compound will depend on the empirical data generated through these, and subsequent, in vivo studies. This guide provides the foundational framework to begin that journey.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel heterocyclic compound, 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine. While definitive biological studies on this specific molecule are not yet prevalent in the public domain, a comprehensive analysis of its structural motifs—the 2,6-dimethylmorpholine and 5-nitropyridine moieties—provides a strong basis for a putative mechanism centered on the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document synthesizes evidence from structure-activity relationship (SAR) studies of analogous compounds to build a scientifically rigorous hypothesis. Furthermore, it provides detailed experimental protocols for the validation of this proposed mechanism, intended for researchers in oncology, neuroscience, and drug development.

Introduction: Unveiling a Candidate Molecule

This compound is a distinct chemical entity characterized by the fusion of a morpholine ring, substituted with methyl groups at the 2 and 6 positions, and a pyridine ring bearing a nitro group.[1] The morpholine scaffold is a well-established "privileged pharmacophore" in medicinal chemistry, renowned for its presence in a multitude of clinically approved and experimental drugs.[2][3] Its utility stems from its favorable physicochemical properties, metabolic stability, and its capacity to engage in crucial hydrogen bond interactions within the active sites of various enzymes, particularly kinases.[2][4][5]

The convergence of the morpholine and nitropyridine moieties in this single molecule suggests a strong potential for biological activity, particularly in therapeutic areas where kinase signaling is dysregulated, such as oncology and neurological disorders.[1][6] This guide, therefore, posits a primary mechanism of action and outlines a clear, actionable framework for its experimental validation.

A Hypothesized Mechanism: Targeting the PI3K/AKT/mTOR Signaling Nexus

Based on extensive precedent in the field of medicinal chemistry, the most probable mechanism of action for this compound is the inhibition of one or more isoforms of Phosphoinositide 3-kinase (PI3K).

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[7][8] Hyperactivation of this pathway, often through mutations in the PIK3CA gene, is a hallmark of many human cancers, making it one of the most sought-after targets for oncological drug development.[9][10][11]

Structural Rationale for PI3K Inhibition

The chemical architecture of this compound contains key features that are analogous to known PI3K inhibitors:

  • The Morpholine Moiety: In numerous potent kinase inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor, anchoring the molecule to the "hinge" region of the kinase's ATP-binding pocket.[2][7] This interaction is a cornerstone of the binding affinity and inhibitory activity of this class of compounds.

  • The 5-Nitropyridine Ring: The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine ring, potentially facilitating key interactions within the active site. The pyridine nitrogen can also form crucial hydrogen bonds, further stabilizing the inhibitor-enzyme complex.[7]

  • The 2,6-Dimethyl Substituents: These methyl groups can provide conformational rigidity to the morpholine ring, potentially enhancing binding affinity and conferring selectivity for specific PI3K isoforms. They may also sterically hinder metabolic enzymes, thereby improving the pharmacokinetic profile of the compound.

The diagram below illustrates the putative binding mode of a generic morpholine-containing inhibitor within the PI3K active site, highlighting the key interactions that this compound is hypothesized to replicate.

G cluster_0 PI3K ATP-Binding Pocket cluster_1 Putative Inhibitor hinge Hinge Region (e.g., Val882) lysine Lysine Residue (e.g., Lys833) hydrophobic_pocket Hydrophobic Pocket morpholine Morpholine Ring morpholine->hinge H-Bond (Oxygen) nitropyridine 5-Nitropyridine Ring nitropyridine->lysine H-Bond (Nitro/Pyridine-N) dimethyl 2,6-Dimethyl Groups dimethyl->hydrophobic_pocket Hydrophobic Interaction

Caption: Putative binding of the inhibitor in the PI3K active site.

Experimental Validation Protocols

To rigorously test the hypothesis of PI3K inhibition, a multi-faceted experimental approach is required. The following protocols provide a self-validating framework to elucidate the mechanism of action.

In Vitro Kinase Inhibition Assay

This experiment aims to directly measure the inhibitory activity of this compound against a panel of protein kinases, with a primary focus on the Class I PI3K isoforms.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.

  • Kinase Panel: Utilize a commercial kinase profiling service or in-house recombinant enzymes for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. Include other related kinases such as mTOR, and a panel of unrelated kinases to assess selectivity.

  • Assay Principle: Employ a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence upon addition of the compound indicates inhibition.

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate (e.g., PIP2 for PI3K), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for the optimized duration (typically 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.

Data Presentation:

Kinase IsoformPutative IC50 (nM)
PI3Kα50
PI3Kβ250
PI3Kδ80
PI3Kγ150
mTOR500
Unrelated Kinase 1>10,000
Unrelated Kinase 2>10,000
Cellular Target Engagement and Pathway Modulation

This set of experiments will determine if the compound can enter cells and inhibit the PI3K pathway, leading to a functional cellular response.

Workflow Diagram:

G cluster_0 Cellular Assay Workflow cell_culture 1. Culture Cancer Cells (e.g., MCF-7, PC-3) treatment 2. Treat with Compound (Dose-response & Time-course) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis proliferation_assay 6. Cell Proliferation Assay (e.g., MTT Assay) treatment->proliferation_assay protein_quant 4. Protein Quantification (BCA Assay) lysis->protein_quant western_blot 5. Western Blot Analysis (p-AKT, p-S6K, Total AKT, GAPDH) protein_quant->western_blot

Caption: Workflow for cellular mechanism of action studies.

Western Blot Protocol:

  • Cell Culture and Treatment: Seed cancer cells known to have an active PI3K pathway (e.g., MCF-7, which often harbors PIK3CA mutations) in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

  • Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key pathway proteins: phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and a loading control (e.g., GAPDH).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A dose-dependent decrease in the levels of p-AKT and p-S6K, without a significant change in total AKT, would confirm target engagement and pathway inhibition.

Cell Proliferation Assay (MTT):

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability and proliferation.

Conclusion and Future Directions

The structural components of this compound strongly suggest its potential as an inhibitor of the PI3K signaling pathway. The morpholine ring is a proven pharmacophore for kinase inhibition, and the nitropyridine moiety offers additional opportunities for potent interactions within the ATP-binding pocket.

The experimental framework provided in this guide offers a clear and robust strategy to test this hypothesis. Successful validation through in vitro and cellular assays would position this compound as a promising lead compound for the development of novel therapeutics targeting cancers and other diseases driven by aberrant PI3K signaling. Future work should focus on lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive pharmacokinetic and toxicological profiling.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS 260447-04-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, identified by CAS number 260447-04-9. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a detailed summary of the compound's chemical identity, structural features, and key physical and chemical characteristics. Furthermore, this guide outlines generalized experimental protocols for its synthesis, characterization, and preliminary biological evaluation, providing a foundational framework for further investigation. The integration of a morpholine scaffold with a nitropyridine moiety suggests potential biological activity, making this compound a subject of interest for further exploration in medicinal chemistry.

Introduction

This compound is a distinct chemical entity that merges the structural features of a dimethylmorpholine ring with a 5-nitropyridine group.[1] The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability. The presence of the nitroaromatic pyridine ring introduces specific electronic and steric characteristics that can significantly influence the molecule's interaction with biological targets. This guide aims to consolidate the available data on this compound, providing a solid foundation for its application in scientific research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following sections detail the known properties of CAS 260447-04-9.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is crucial for scientific integrity. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 260447-04-9[1]
IUPAC Name This compound[1]
Molecular Formula C11H15N3O3[1]
Molecular Weight 237.26 g/mol [1]
Canonical SMILES CC1CN(CC(O1)C)C2=NC=C(C=C2)--INVALID-LINK--[O-][1]
InChI Key OEWWQMFPALMWEF-UHFFFAOYSA-N

The molecular structure, depicted below, reveals the key functional groups that govern its chemical behavior, including the tertiary amine within the morpholine ring, the ether linkage, and the electron-withdrawing nitro group on the pyridine ring.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The table below summarizes the available quantitative physicochemical data for CAS 260447-04-9. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueNotesSource
Physical Form Pale-yellow to Yellow-brown Solid
Melting Point Not available in the searched literature
Boiling Point 402.8 ± 45.0 °CPredicted
Water Solubility >35.6 µg/mL[1]
pKa 1.56 ± 0.24Predicted

Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes in organic chemistry.

General Synthesis Pathway

A common strategy for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitably activated nitropyridine with 2,6-dimethylmorpholine. The general workflow is depicted below.

G reagent1 2,6-Dimethylmorpholine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 2-Chloro-5-nitropyridine reagent2->reaction product This compound reaction->product

Caption: General synthesis workflow for CAS 260447-04-9.

Causality Behind Experimental Choices:

  • Choice of Starting Materials: 2,6-dimethylmorpholine serves as the nucleophile, while a pyridine ring activated with a nitro group and a good leaving group (such as a halogen) is the electrophile. The nitro group is crucial as it withdraws electron density from the pyridine ring, facilitating the nucleophilic attack.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the morpholine, increasing its nucleophilicity. A suitable solvent that can dissolve both reactants and does not interfere with the reaction is also essential.

Step-by-Step Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of this compound. Researchers should optimize the specific conditions for their laboratory setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylmorpholine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2 equivalents), to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Electrophile: Slowly add a solution of 2-chloro-5-nitropyridine (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. The product may precipitate out of the solution or can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The characteristic chemical shifts and coupling constants of the protons and carbons in the morpholine and nitropyridine rings will provide definitive structural information.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Biological Significance and Applications

The structural motifs present in this compound suggest its potential for biological activity.

Rationale for Biological Interest
  • Morpholine Moiety: As previously mentioned, the morpholine ring is a common feature in many bioactive compounds and approved drugs, often improving their pharmacokinetic profiles.

  • Nitropyridine Moiety: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The nitro group can undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Based on these features, CAS 260447-04-9 is a candidate for investigation in several therapeutic areas, including oncology and neurology.[1]

Generalized Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay such as the MTT assay can be performed.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_prep Prepare Serial Dilutions of Test Compound incubation1->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Solubilize Formazan incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for a generalized MTT cytotoxicity assay.

Conclusion

This compound (CAS 260447-04-9) is a heterocyclic compound with physicochemical properties that make it a molecule of interest for further investigation in drug discovery and medicinal chemistry. This guide has provided a comprehensive summary of its known chemical and physical characteristics, along with generalized protocols for its synthesis, characterization, and preliminary biological evaluation. The presence of both a morpholine ring and a nitropyridine moiety suggests potential for interesting biological activities. Further experimental validation of its predicted properties and a thorough investigation of its biological effects are warranted to fully elucidate its potential as a lead compound for the development of new therapeutic agents.

References

Technical Guide: Unveiling the Therapeutic Potential of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine as a PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine represents a compelling molecular architecture for targeted cancer therapy. Its structure, featuring an aryl-morpholine scaffold, is prevalent among inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway—a critical axis in cellular growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2] This guide posits that the primary therapeutic target of this compound is the delta isoform of PI3K (PI3Kδ), a key enzyme in the pathophysiology of B-cell malignancies.[3][4] We will dissect the scientific rationale for this hypothesis, grounded in the established role of the PI3K/Akt/mTOR pathway in oncology and the specific function of PI3Kδ in hematopoietic cells. Furthermore, this document provides a comprehensive, step-by-step experimental framework designed to rigorously validate this target and characterize the compound's inhibitory activity and cellular effects.

Foundational Context: The PI3K/Akt/mTOR Pathway in Oncology

The PI3K/Akt/mammalian target of rapamycin (mTOR) pathway is a pivotal intracellular signaling cascade that integrates extracellular cues from growth factors and cytokines to govern fundamental cellular processes.[1][5] Its activation is a central event in many human cancers, driving tumor progression by promoting cell growth and proliferation while inhibiting apoptosis (programmed cell death).[6][2][7]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the membrane allows for the phosphorylation and full activation of Akt. Once active, Akt phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[5][7] Given its frequent hyperactivation in cancer through mutations in pathway components (like PIK3CA) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), the PI3K/Akt/mTOR axis is one of the most sought-after targets in modern drug discovery.[6][2]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Protein Synthesis, Cell Growth, Survival mTORC1->Downstream Stimulation PTEN PTEN PTEN->PIP3 Inhibition

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

The Specific Target: PI3K Delta (p110δ) in B-Cell Malignancies

While the PI3K family has several isoforms, the p110δ catalytic subunit (encoded by the PIK3CD gene) presents a particularly attractive therapeutic target. Unlike the ubiquitously expressed p110α and p110β isoforms, p110δ expression is largely restricted to cells of hematopoietic origin, such as B-cells, T-cells, and neutrophils.[3][9] This tissue-specific expression profile suggests that a p110δ-selective inhibitor could achieve potent anti-tumor effects in hematologic cancers with a reduced risk of off-target toxicities associated with inhibiting the other isoforms.[4]

In B-cells, PI3Kδ is a critical, non-redundant signaling node downstream of the B-cell receptor (BCR).[10] The BCR pathway is essential for the survival and proliferation of both normal and malignant B-cells.[3][10] Constitutive activation of this pathway is a hallmark of many B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and various forms of Non-Hodgkin Lymphoma (NHL).[10] By transducing signals from the BCR, PI3Kδ activates the Akt/mTOR cascade, thereby promoting the survival and expansion of cancerous B-cells.[3] The clinical success of idelalisib, the first-in-class PI3Kδ inhibitor, has validated this enzyme as a bona fide therapeutic target for these diseases.[4][11]

BCR_PI3Kd_Pathway cluster_cell Malignant B-Cell BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Activation PI3Kd PI3Kδ BTK->PI3Kd Activation Akt Akt PI3Kd->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion

Figure 2: Role of PI3Kδ in B-Cell Receptor (BCR) Signaling.

Core Hypothesis: this compound as a Selective PI3Kδ Inhibitor

Structural and Mechanistic Rationale

The chemical structure of this compound provides a strong basis for its proposed activity as a PI3K inhibitor.

  • The Privileged Morpholine Scaffold: The morpholine ring is a well-established pharmacophore in kinase inhibitor design, recognized for its ability to improve potency, solubility, and metabolic stability.[12][13] In many PI3K inhibitors, such as the pan-inhibitor ZSTK474, the oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Valine 851 (in p110α) in the hinge region of the ATP-binding pocket.[14] This interaction mimics the hydrogen bond formed by the adenine moiety of ATP, enabling competitive inhibition. The aryl-morpholine motif, specifically, is a known scaffold for PI3K inhibitors.[15][16]

  • Exploiting Isoform Selectivity: The ATP-binding pockets of the PI3K isoforms, while highly conserved in the hinge region, contain non-conserved residues in adjacent "specificity" and "affinity" pockets.[17] Selective inhibitors achieve their specificity by forming interactions with these unique residues.[17][18] The 5-nitropyridin-2-yl group of the compound is predicted to project into one of these pockets. The specific substitutions (dimethyl on the morpholine ring and nitro on the pyridine ring) can be rationally designed to exploit subtle conformational and electrostatic differences between the p110δ active site and those of the α, β, and γ isoforms, thus conferring selectivity.

Based on this rationale, the proposed mechanism of action is the competitive inhibition of ATP binding to the catalytic p110δ subunit, leading to the abrogation of downstream signaling through Akt and mTOR, culminating in the induction of apoptosis in PI3Kδ-dependent malignant B-cells.

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-phase validation strategy is proposed, moving from biochemical target engagement to cellular functional outcomes.

Validation_Workflow cluster_phase1 Phase 1: In Vitro Target Validation cluster_phase2 Phase 2: Cellular Functional Assays P1_1 Protocol 1: Biochemical Kinase Assay (Potency & Selectivity) P1_2 Protocol 2: Cellular Target Engagement (p-Akt Inhibition) P1_1->P1_2 P2_1 Protocol 3: Viability & Apoptosis Assays P1_2->P2_1 Confirm On-Target Activity P2_2 Protocol 4: BCR Pathway Inhibition P2_1->P2_2

Figure 3: Experimental Validation Workflow.
Phase 1: In Vitro Target Engagement and Potency

Rationale: The initial phase is designed to confirm direct interaction with the putative target (PI3Kδ) and establish the compound's potency and isoform selectivity profile. This is a critical first step to ensure that any observed cellular effects are due to on-target activity.

Protocol 1: PI3K Isoform-Selective Biochemical Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human PI3K isoforms α, β, δ, and γ.

  • Methodology (LanthaScreen™ Eu Kinase Binding Assay):

    • Reagent Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer. Prepare solutions of recombinant PI3Kα, β, δ, or γ enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody specific to the kinase.

    • Reaction Setup: In a 384-well plate, combine the kinase, the tracer, and the serially diluted compound. Allow to incubate at room temperature for 60 minutes.

    • Detection: Add the europium-labeled antibody and incubate for another 60 minutes.

    • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is inversely proportional to the amount of tracer displaced by the inhibitor.

    • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

  • Self-Validation & Trustworthiness: This assay directly measures the binding of the compound to the kinase, confirming target engagement. Running the assay across all four Class I isoforms provides an immediate, built-in assessment of selectivity. A known pan-PI3K inhibitor (e.g., Wortmannin) and a known PI3Kδ-selective inhibitor (e.g., Idelalisib) should be run as controls to validate assay performance.

Table 1: Hypothetical PI3K Kinase Inhibition Profile

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (α/δ)
Test Compound 85042060015 57-fold
Idelalisib (Control) 1,1005,6008201.9 579-fold
Wortmannin (Control) 550159 0.6-fold

Protocol 2: Cellular Target Engagement Assay (In-Cell Western)

  • Objective: To confirm that the compound inhibits PI3K signaling within a relevant cellular context by measuring the phosphorylation of its proximal downstream substrate, Akt.

  • Cell Line: SUDHL-4 (Diffuse Large B-Cell Lymphoma cell line with chronic active BCR signaling).

  • Methodology:

    • Cell Culture & Treatment: Seed SUDHL-4 cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the test compound for 2 hours.

    • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with Triton X-100 to allow antibody access.

    • Immunostaining: Block non-specific binding sites. Incubate cells with two primary antibodies simultaneously: a rabbit anti-phospho-Akt (Ser473) antibody and a mouse anti-total-Akt antibody (or another housekeeping protein like GAPDH).

    • Secondary Antibody Incubation: Wash and incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

    • Imaging & Quantification: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). The signal from the phospho-Akt antibody is normalized to the signal from the total-Akt/housekeeping protein antibody in each well.

    • Data Analysis: Plot the normalized phospho-Akt signal against inhibitor concentration to determine the cellular IC50.

  • Causality & Rationale: This assay bridges the gap between biochemical potency and cellular activity. Observing a dose-dependent decrease in Akt phosphorylation provides strong evidence that the compound is engaging and inhibiting the PI3K pathway within the cell, directly linking target inhibition to a downstream signaling event.

Phase 2: Cellular Functional Assays

Rationale: Once on-target activity is confirmed, the next logical step is to determine if this inhibition translates into the desired anti-cancer effects: reducing cell viability and inducing apoptosis.

Protocol 3: Cell Viability and Apoptosis Assays

  • Objective: To measure the effect of the compound on the proliferation and survival of B-cell malignancy cell lines.

  • Cell Lines: A panel of B-cell lymphoma lines (e.g., SUDHL-4, TMD8, Pfeiffer) and a negative control cell line with low PI3Kδ dependence (e.g., a solid tumor line like A549).

  • Methodology (Viability - CellTiter-Glo®):

    • Cell Plating & Dosing: Plate cells in a 96-well opaque plate and treat with a serial dilution of the compound.

    • Incubation: Incubate for 72 hours to allow for effects on proliferation.

    • Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

    • Data Acquisition: Read luminescence on a plate reader.

  • Methodology (Apoptosis - Caspase-Glo® 3/7):

    • Follow steps 1 & 2 as above, but with a shorter incubation period (e.g., 24-48 hours) to capture early apoptotic events.

    • Add Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate. Cleavage by active caspases generates a luminescent signal.

    • Read luminescence on a plate reader. The signal is directly proportional to caspase-3/7 activity, a hallmark of apoptosis.

  • Data Analysis: For both assays, plot the signal against inhibitor concentration to determine the EC50 (for viability) or AC50 (for apoptosis).

  • Authoritative Grounding: Comparing the potency in PI3Kδ-dependent B-cell lines versus a PI3Kδ-independent line helps to establish a therapeutic window and further confirms that the observed cytotoxicity is mechanism-driven.

Conclusion and Future Directions

The structural characteristics of this compound, combined with the established importance of the PI3Kδ signaling axis in B-cell malignancies, provide a compelling, evidence-based hypothesis for its therapeutic potential. The proposed experimental framework offers a robust and logical pathway to validate PI3Kδ as its primary target, quantify its potency and selectivity, and confirm its intended anti-proliferative and pro-apoptotic effects in cancer cells.

Positive outcomes from this validation cascade would provide a strong rationale for advancing the compound into preclinical development. Subsequent steps would include comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling, pharmacokinetic analysis to determine its suitability for in vivo studies, and ultimately, efficacy testing in xenograft or patient-derived xenograft (PDX) mouse models of B-cell lymphoma.

References

A Technical Guide to the Role of the Nitro Group in Nitropyridinyl Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Nitro Group - A Deliberate Design Choice, Not an Incidental Feature

In the landscape of medicinal chemistry, the inclusion of a nitroaromatic moiety, specifically within a nitropyridinyl morpholine scaffold, is a highly deliberate and strategic decision. To the uninitiated, the nitro group might appear to be a liability, a "structural alert" flagged for potential toxicity.[1][2] However, for the seasoned drug development professional, it represents a powerful tool—a versatile functional group that profoundly influences the molecule's electronic character, metabolic fate, and ultimate biological activity.[3][4] This guide eschews a superficial overview, instead delving into the core physicochemical principles and biological mechanisms that define the nitro group's pivotal role. We will explore its function not merely as a substituent, but as the cornerstone of a prodrug strategy, a modulator of reactivity, and a critical determinant of the structure-activity relationship (SAR) in this important class of compounds.

The Fundamental Influence: How the Nitro Group Governs Physicochemical Properties

The journey of any drug molecule begins with its intrinsic chemical properties. The nitro group (–NO₂) is a potent electron-withdrawing group, a characteristic that fundamentally alters the electronic landscape of the pyridine ring to which it is attached.[5][6]

Electronic Effects on the Pyridine Ring

Through a combination of strong inductive and resonance effects, the nitro group pulls electron density away from the aromatic system.[5][7] This electron deficiency has several critical consequences:

  • Increased Electrophilicity: The pyridine ring becomes more electrophilic, making it less susceptible to electrophilic aromatic substitution but significantly activating it towards nucleophilic attack, a property that can be exploited in synthesis.[6][8]

  • Modulation of pKa: The electron-withdrawing nature of the nitro group decreases the basicity of the pyridine nitrogen. This modulation of pKa is crucial as it affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, membrane permeability, and receptor-binding interactions.

  • Impact on Polarity and Solubility: The nitro group is moderately polar, influencing the overall polarity of the molecule.[3] This can affect aqueous solubility and the balance between hydrophilicity and lipophilicity (LogP), key parameters governing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.[9]

The precise positioning of the nitro group on the pyridine ring is also non-trivial. Its location (ortho, meta, or para to the morpholine substituent and the ring nitrogen) dictates the extent of its electronic influence on different parts of the molecule, forming a key basis for SAR studies.[10][11]

The Core Mechanism: Bioactivation and the Prodrug Strategy

Perhaps the most significant role of the nitro group in many therapeutic nitropyridinyl morpholine compounds is its function as a latent reactive center, positioning the molecule as a prodrug.[3][12] This is particularly evident in the mechanism of action of antitubercular agents like Delamanid and Pretomanid.[13][14]

These drugs are largely inert in their parent form. Their potent bactericidal activity is unlocked only after the nitro group is metabolically reduced within the target pathogen, such as Mycobacterium tuberculosis.[15][16][17]

Enzymatic Reduction by Nitroreductases

The bioactivation is initiated by pathogen-specific enzymes known as nitroreductases (NTRs).[12][18] In the case of M. tuberculosis, a key enzyme is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.[14][15][16] This enzymatic reduction is a multi-step process:

  • Six-Electron Reduction: The nitro group (R-NO₂) undergoes a sequential six-electron reduction.[19][20]

  • Formation of Reactive Intermediates: This process generates highly reactive and cytotoxic intermediates, including the nitroso (R-NO) and hydroxylamine (R-NHOH) species.[19][21]

  • Generation of Reactive Nitrogen Species (RNS): Ultimately, this pathway leads to the release of reactive nitrogen species, such as nitric oxide (NO).[14][17][22]

This pathogen-selective activation is a cornerstone of the drug's therapeutic index. The absence of homologous nitroreductases in mammalian cells minimizes host toxicity, although off-target reduction by other enzymes can still occur and is a critical parameter to evaluate.[12][20]

G cluster_pathogen Inside Pathogen (e.g., M. tuberculosis) cluster_host Host Cell (Mammalian) Prodrug Nitropyridinyl Morpholine (Prodrug, R-NO₂) NTR Pathogen Nitroreductase (e.g., Ddn / F420) Prodrug->NTR Enters Cell Nitroso Nitroso Intermediate (R-NO) NTR->Nitroso 2e⁻ Reduction Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine 2e⁻ Reduction RNS Reactive Nitrogen Species (e.g., Nitric Oxide) Hydroxylamine->RNS 2e⁻ Reduction & Release Effect Bactericidal Effect (e.g., Mycolic Acid Inhibition) RNS->Effect Prodrug_host Nitropyridinyl Morpholine (Largely Inactive)

Fig. 1: Bioactivation pathway of a nitropyridinyl prodrug.
Downstream Bactericidal Effects

The reactive species generated from the nitro group's reduction mediate the drug's ultimate therapeutic effect. In the context of antitubercular nitroimidazoles like Delamanid and Pretomanid, the mechanisms include:

  • Inhibition of Mycolic Acid Synthesis: The reactive intermediates inhibit the synthesis of essential mycobacterial cell wall components, specifically methoxy- and keto-mycolic acids.[13][18][22] This disrupts the integrity of the cell wall, leading to bacterial death.

  • Respiratory Poisoning: Under anaerobic conditions, the generated nitric oxide acts as a respiratory poison, killing even non-replicating, persistent bacteria.[14][17][23]

This dual mechanism of action against both replicating and dormant mycobacteria is a significant advantage in treating persistent infections like tuberculosis.[16][23]

The Double-Edged Sword: Metabolism, Pharmacokinetics, and Toxicity

While essential for efficacy, the reductive metabolism of the nitro group is also the primary source of potential toxicity, a critical consideration in drug development.[1][3][12]

Metabolic Stability and Pathways

The primary metabolic pathway for these compounds is nitroreduction.[24][25] The rate and extent of this reduction by host enzymes (e.g., cytochrome P450 reductases, xanthine oxidase) versus pathogen enzymes determine both the therapeutic window and the potential for off-target effects.[19][20] Assessing metabolic stability in human liver microsomes or hepatocytes is a standard preclinical step to predict in vivo clearance and potential drug-drug interactions.

Mechanisms of Toxicity

The same reactive intermediates (nitroso, hydroxylamine) that are cytotoxic to pathogens can cause toxicity in host cells if generated in sufficient quantities.[19][21] Potential toxicities associated with nitroaromatic compounds include:

  • Mutagenicity and Genotoxicity: Reactive intermediates can form covalent adducts with DNA and proteins.[1][12]

  • Hepatotoxicity: The liver, being a primary site of metabolism, can be susceptible to injury from these reactive species.[19][26]

  • Oxidative Stress: The reduction process can engage in futile cycling, where the nitro anion radical reacts with molecular oxygen to generate superoxide anions, leading to oxidative stress.[12]

Therefore, a key challenge in designing these drugs is to maximize selective bioactivation in the target pathogen while minimizing metabolic activation in the host. This is often achieved by fine-tuning the electronic properties and steric environment of the nitro group.

Structure-Activity Relationship (SAR): Optimizing the Nitro-Scaffold

The nitro group is not just an "on/off" switch for activity; its chemical context within the nitropyridinyl morpholine scaffold is paramount. SAR studies are crucial for balancing efficacy with safety.[27][28][29]

Key questions addressed in SAR campaigns include:

  • Positional Isomerism: How does moving the nitro group on the pyridine ring affect nitroreductase recognition, reduction potential, and ultimately, antibacterial activity?

  • Bioisosteric Replacement: Can the nitro group be replaced by other electron-withdrawing groups (e.g., cyano, sulfone) to retain activity while potentially mitigating toxicity?[30][31] Often, such replacements fail to replicate the unique bioreductive activation pathway, highlighting the nitro group's distinct role.[32]

  • Modulation of Reactivity: How do other substituents on the pyridine or morpholine rings alter the electron density around the nitro group, thereby affecting its reduction potential and the stability of the reactive intermediates?

Compound ID R (Pyridine Ring Substitution) Nitro Position Anti-TB IC₅₀ (µM) HepG2 CC₅₀ (µM) Selectivity Index (SI)
Lead-1 4'-H5-NO₂0.1550333
Cmpd-2 4'-F5-NO₂0.1245375
Cmpd-3 4'-H3-NO₂> 10> 100-
Cmpd-4 4'-H5-CN (Bioisostere)25> 100< 4
Cmpd-5 4'-H5-SO₂Me (Bioisostere)32> 100< 3

Table 1: Hypothetical SAR data for nitropyridinyl morpholine analogs, demonstrating the critical role of the nitro group's position and identity. IC₅₀: 50% inhibitory concentration against M. tuberculosis. CC₅₀: 50% cytotoxic concentration in a human liver cell line. SI = CC₅₀/IC₅₀.

The data in Table 1 illustrate a common finding: the 5-nitro substitution is critical for potent activity (Lead-1 vs. Cmpd-3), and direct replacement with common bioisosteres like cyano or sulfone leads to a dramatic loss of potency (Cmpd-4, Cmpd-5), underscoring that the nitro group's role extends beyond being a simple electron-withdrawing group to being a key substrate for bioactivation.

G cluster_sar Structure-Activity Relationship Logic Start Nitropyridinyl Morpholine Scaffold Position Nitro Group Position Start->Position Bioisostere Nitro Group Replacement (e.g., -CN, -SO₂Me) Start->Bioisostere OtherSubs Other Ring Substituents Start->OtherSubs Activity ↑ Potent Activity Position->Activity Optimal (e.g., 5-position) LossOfActivity ↓ Loss of Activity Position->LossOfActivity Suboptimal (e.g., 3-position) Bioisostere->LossOfActivity Fails bioactivation OtherSubs->Activity Fine-tunes electronics Toxicity ↔ Modulated Toxicity OtherSubs->Toxicity

Fig. 2: Logical flow of SAR considerations for the nitro group.

Experimental Validation: Key Protocols

Theoretical understanding must be validated by robust experimental data. Below are outlines for two critical assays used to characterize the role of the nitro group.

Protocol 1: Cell-Based Pathogen Nitroreductase Activity Assay

Objective: To confirm that the compound is a substrate for the target pathogen's nitroreductase and that its activity is dependent on this enzyme.

Causality: This assay directly links the compound's mechanism to the intended bioactivation pathway. A loss of activity in a nitroreductase-deficient strain is strong evidence for a prodrug mechanism.

Methodology:

  • Strain Preparation: Use a wild-type (WT) strain of the target pathogen (e.g., M. smegmatis expressing Ddn) and a corresponding nitroreductase knockout or knockdown (KO) strain.

  • Culture Growth: Grow both strains in appropriate liquid media to mid-log phase.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.01 µM) in a 96-well plate. Include a "no drug" control.

  • Inoculation: Add the WT and KO bacterial cultures to separate sets of plates containing the compound dilutions.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, shaking) for a duration sufficient to observe growth inhibition (e.g., 24-72 hours).

  • Readout: Measure bacterial growth using a viability indicator like Resazurin (which turns from blue to pink in the presence of metabolic activity) or by measuring optical density (OD₆₀₀).

  • Data Analysis: Calculate the Minimum Inhibitory Concentration (MIC) for the compound against both the WT and KO strains. A significant increase (>8-fold) in the MIC for the KO strain compared to the WT strain confirms the compound is activated by the target nitroreductase.

G cluster_workflow Nitroreductase Assay Workflow p1 1. Prepare WT & KO Pathogen Strains p3 3. Inoculate Strains into Compound-Containing Plates p1->p3 p2 2. Prepare Serial Dilution of Test Compound p2->p3 p4 4. Incubate Plates p3->p4 p5 5. Add Viability Dye (e.g., Resazurin) p4->p5 p6 6. Measure Signal (Colorimetric/Fluorometric) p5->p6 p7 7. Calculate & Compare MIC (WT vs. KO) p6->p7

Fig. 3: Workflow for a cell-based nitroreductase assay.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate at which the compound is metabolized by host liver enzymes, providing an early assessment of potential clearance and toxicity.

Causality: This assay simulates the first-pass metabolism in the liver. A compound that is too rapidly metabolized (unstable) may have poor bioavailability, while one that generates excessive reactive intermediates can pose a toxicity risk.

Methodology:

  • Reagent Preparation: Thaw pooled HLM and prepare a master mix containing NADPH (a required cofactor for many metabolic enzymes) in a suitable buffer (e.g., potassium phosphate).

  • Incubation Setup: In a 96-well plate, add the test compound (at a fixed concentration, e.g., 1 µM) to the HLM/buffer mix.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH master mix. Include control wells:

    • T₀ Control: Immediately quench the reaction at time zero with a "stop solution" (e.g., cold acetonitrile with an internal standard).

    • No-NADPH Control: Incubate the compound with HLM but without NADPH to assess non-enzymatic degradation.

  • Time Course: Incubate the plate at 37°C. At various time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells using the stop solution.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

The nitro group in nitropyridinyl morpholine compounds is a sophisticated and powerful functional group that exemplifies the principles of modern prodrug design. Its strong electron-withdrawing properties are fundamental to the molecule's overall physicochemical profile. However, its most critical function is as a trigger for selective bioactivation within target pathogens, leading to the generation of potent cytotoxic species. This mechanism, while highly effective, introduces a concomitant risk of host toxicity through off-target metabolic reduction. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of the nitro group's dual role is not merely academic—it is the essential foundation for designing safer, more effective medicines. The strategic optimization of the nitro-scaffold, guided by rigorous SAR and validated by precise experimental protocols, is the key to successfully harnessing its therapeutic potential while mitigating its inherent risks.

References

An In-depth Technical Guide to the Stereoisomers and Stereoselective Synthesis of 2,6-Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-dimethylmorpholine scaffold is a privileged heterocyclic motif integral to numerous active pharmaceutical ingredients (APIs) and agrochemicals. The stereochemical arrangement of the two methyl groups at the C2 and C6 positions gives rise to distinct stereoisomers, each potentially possessing unique pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance in drug development and materials science. This technical guide provides an in-depth exploration of the stereochemistry of 2,6-dimethylmorpholine, a critical analysis of stereoselective synthesis methodologies, and a review of its applications. We will dissect field-proven protocols, explain the mechanistic rationale behind synthetic strategies, and present data-driven insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of Stereoisomerism in 2,6-Dimethylmorpholine

The morpholine ring is a versatile scaffold in medicinal chemistry, capable of enhancing potency and modifying pharmacokinetic properties through molecular interactions with target proteins.[1] When substituted at the 2 and 6 positions with methyl groups, four distinct stereoisomers are possible. The biological activity of compounds incorporating this scaffold is often dictated by the specific stereoisomer used. For instance, the antifungal agent Amorolfine and the fungicide Fenpropimorph utilize the cis-2,6-dimethylmorpholine core.[2] For many crop protection agents, the biological action is principally derived from compounds made from the cis-isomer.[3][4] This stereochemical dependence underscores the critical need for robust and efficient methods to access stereochemically pure 2,6-dimethylmorpholine building blocks. This guide will serve as a comprehensive resource on the theory and practice of their synthesis and separation.

Understanding the Stereoisomers of 2,6-Dimethylmorpholine

The presence of two stereocenters at positions C2 and C6 results in four possible stereoisomers. These are best understood by categorizing them into cis and trans diastereomers.

  • Cis Isomers : The methyl groups are on the same side of the morpholine ring. This configuration results in a plane of symmetry, making the cis form a single achiral, meso compound. The two stereoisomers are (2R,6S) and (2S,6R), which are identical and superimposable.[5]

  • Trans Isomers : The methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, resulting in a pair of non-superimposable mirror images, or enantiomers. These are the (2R,6R) and (2S,6S) isomers.[6]

The relationship between these isomers is crucial for designing synthesis and purification strategies.

G cluster_cis cis-Isomer (meso) cluster_trans trans-Isomers (Enantiomeric Pair) cis (2R, 6S) / (2S, 6R) Achiral Meso Compound trans_RR (2R, 6R)-trans cis->trans_RR Diastereomers trans_SS (2S, 6S)-trans cis->trans_SS Diastereomers trans_RR->trans_SS Enantiomers

Caption: Stereoisomeric relationships of 2,6-dimethylmorpholine.

StereoisomerConfigurationCommon NameChiralityCAS Number
cis(2R,6S) or (2S,6R)meso-2,6-DimethylmorpholineAchiral6485-55-8[7]
trans(2R,6R)(+)-trans-2,6-DimethylmorpholineChiralNot specified
trans(2S,6S)(-)-trans-2,6-DimethylmorpholineChiral276252-73-4[8]

Stereoselective Synthesis Strategies

The synthesis of 2,6-dimethylmorpholine can be approached in several ways, with varying degrees of stereocontrol. The classical industrial method yields a mixture of diastereomers, which can be optimized to favor the thermodynamically more stable cis isomer. For obtaining enantiomerically pure trans isomers, chiral resolution is a common and effective strategy.

Diastereoselective Synthesis: Favoring the cis-Isomer

The most established industrial route to 2,6-dimethylmorpholine is the high-temperature, acid-catalyzed dehydration and cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol).[3][6] Concentrated sulfuric acid is the catalyst of choice, serving to protonate the hydroxyl groups, facilitating their departure as water and promoting ring closure.

G cluster_workflow Diastereoselective Synthesis Workflow A Diisopropanolamine + H₂SO₄ B Heat Reaction Mixture (150-190°C) A->B C Distill off Water B->C D Neutralization (e.g., NaOH) C->D E Purification (Distillation) D->E F cis/trans-2,6-Dimethylmorpholine (cis-enriched) E->F

Caption: Industrial synthesis of cis-enriched 2,6-dimethylmorpholine.

The ratio of cis to trans isomers in the final product is highly dependent on the reaction conditions. Generally, more stringent conditions (higher temperature, longer reaction time, higher acid concentration) favor the formation of the thermodynamically more stable cis-isomer.[4] This is because the conditions allow for an equilibrium to be established between the cis and trans products.

Table 1: Effect of Reaction Conditions on cis/trans Isomer Ratio [3][4][9]

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)
1:1.2517012987822
1:1.51805968020
1:2.01803948416
1:3.01803918812

Experimental Protocol: Synthesis of cis-Enriched 2,6-Dimethylmorpholine [3]

  • Reaction Setup : Equip a suitable reactor with a stirrer, a metering pump, and a distillation apparatus.

  • Reagent Addition : Simultaneously meter diisopropanolamine and 96% strength concentrated sulfuric acid (e.g., in a 1:2.0 molar ratio) into the reactor. The simultaneous addition allows the heat of reaction to raise the mixture temperature to between 85-170°C without external cooling.

  • Cyclization : Heat the reaction mixture to 180°C for 3 hours. During this period, water generated from the cyclization is continuously distilled off.

  • Work-up : After cooling, carefully neutralize the reaction mixture with a 50% sodium hydroxide solution. This will form two phases.

  • Isolation : Separate the upper organic phase. Purify the crude product by distillation under reduced pressure to yield 2,6-dimethylmorpholine.

  • Analysis : The resulting product, obtained in approximately 94% yield, will contain a mixture of isomers, with the cis form predominating (approx. 84% cis, 16% trans).[3]

Chiral Resolution of trans-2,6-Dimethylmorpholine

While diastereoselective synthesis can provide cis-enriched mixtures, obtaining enantiomerically pure trans isomers often requires chiral resolution. This technique involves reacting the racemic trans-2,6-dimethylmorpholine with a chiral resolving agent to form a pair of diastereomeric salts.[10] These salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.

A highly effective method uses optically active mandelic acid as the resolving agent.[11] For example, reacting racemic trans-2,6-dimethylmorpholine with D-(-)-mandelic acid will form two diastereomeric salts: [(2S,6S)-2,6-dimethylmorpholinium D-mandelate] and [(2R,6R)-2,6-dimethylmorpholinium D-mandelate]. One of these salts will be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation.

G A Racemic trans-2,6-dimethylmorpholine ((2R,6R) + (2S,6S)) B React with Chiral Acid (e.g., D-Mandelic Acid) in Solvent (e.g., Isopropanol) A->B C Formation of Diastereomeric Salts Salt A: (2S,6S)-D-Mandelate Salt B: (2R,6R)-D-Mandelate B->C D Selective Crystallization (Less soluble salt precipitates) C->D E Solid: Enriched Salt A (e.g., (2S,6S)-D-Mandelate) D->E F Solution: Enriched Salt B (e.g., (2R,6R)-D-Mandelate) D->F G Liberate Amine (add Base, e.g., NaOH) E->G H Isolate Pure Enantiomer (e.g., (2S,6S)-trans) G->H

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of trans-2,6-Dimethylmorpholine [11]

  • Salt Formation : In a reaction vessel, dissolve D-mandelic acid (1.0 eq) in isopropanol. To this solution, add racemic trans-2,6-dimethylmorpholine (2.0 eq) and acetic acid (1.0 eq). The acetic acid protonates one enantiomer, keeping it in solution as the acetate salt, while the D-mandelic acid selectively forms a salt with the other enantiomer.

  • Crystallization : The mixture is stirred, and the less soluble diastereomeric salt (in this case, the (S,S)-trans-2,6-dimethylmorpholine D-mandelate) precipitates out of the solution. The crystallization can be promoted by cooling.

  • Isolation of Salt : The precipitated salt is isolated by filtration. The optical purity can be further enhanced by recrystallizing the salt from fresh isopropanol. An optical purity of >98% can be achieved.[11]

  • Liberation of Free Amine : The purified diastereomeric salt is dissolved in water, and a strong base (e.g., sodium hydroxide solution) is added to deprotonate the morpholine nitrogen.

  • Final Isolation : The optically active trans-2,6-dimethylmorpholine is then isolated, for example, by extraction into an organic solvent followed by distillation under reduced pressure.[11]

Analytical Characterization and Separation

Confirming the stereochemical identity and purity of 2,6-dimethylmorpholine derivatives is essential.

  • Gas Chromatography (GC) : A standard method for determining the ratio of cis and trans diastereomers in a mixture.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to distinguish between cis and trans isomers due to the different chemical environments of the protons and carbons in each configuration.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) : This is the gold standard for separating and quantifying enantiomers (e.g., (2R,6R)-trans from (2S,6S)-trans). Chiral stationary phases (CSPs) are used to achieve separation.[13]

Applications in Drug Development and Agrochemicals

The 2,6-dimethylmorpholine scaffold is a key component in a variety of biologically active molecules. The specific stereochemistry is often crucial for efficacy.

  • Antifungal Agents : The cis-isomer is the core of the agricultural fungicide Fenpropimorph and the topical antimycotic drug Amorolfine .[2] In the case of amorolfine, regulatory standards strictly limit the amount of the trans-isomer impurity, highlighting the importance of stereochemical purity.[12]

  • Antidepressants : The drug Viloxazine , a selective norepinephrine reuptake inhibitor, is a racemic mixture, with the (S)-enantiomer being more active. It contains a morpholine ring derived from a related precursor.[2]

  • Cancer Therapeutics : Morpholine derivatives are widely investigated as kinase inhibitors, including mTOR and PI3K inhibitors, for cancer treatment.[14][15] The orientation of substituents on the morpholine ring, dictated by its stereochemistry, can significantly impact binding affinity and selectivity for the target kinase.[14]

Conclusion

The stereoselective synthesis of 2,6-dimethylmorpholine isomers is a critical enabling technology in the pharmaceutical and agrochemical industries. While diastereoselective cyclization of diisopropanolamine provides an efficient, scalable route to the valuable cis-isomer, chiral resolution remains a robust and widely practiced method for accessing the enantiomerically pure trans-isomers. Understanding the principles of stereochemistry and the mechanistic underpinnings of these synthetic strategies allows researchers to make informed decisions, optimizing reaction conditions to achieve the desired stereochemical outcome with high purity and yield. The continued development of novel asymmetric synthesis routes will further enhance the accessibility of these vital chiral building blocks.

References

A Technical Guide to the Discovery and Synthesis of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] This versatile scaffold is a key component in numerous approved drugs and clinical candidates, where it often enhances potency, modulates pharmacokinetics, or serves as an integral part of the pharmacophore.[3][4] This guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and synthesis of novel morpholine derivatives. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic decisions that drive successful synthesis campaigns. We will cover foundational synthetic routes, delve into advanced catalytic and asymmetric methods, and present a detailed experimental workflow, offering researchers and drug development professionals a comprehensive resource for leveraging this privileged structure.

The Morpholine Scaffold: A Privileged Element in Drug Design

The prevalence of the morpholine ring in bioactive molecules is not coincidental; it stems from a highly favorable set of chemical and physical properties that make it an ideal building block for optimizing drug candidates.[1][5]

1.1 Physicochemical and Pharmacokinetic Advantages

The morpholine moiety imparts several desirable characteristics to a parent molecule:

  • Aqueous Solubility: The ether oxygen atom is a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a compound—a critical factor for bioavailability.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation, which can enhance a drug's half-life and duration of action.

  • pKa Modulation: As a saturated amine, the nitrogen atom of morpholine has a pKa typically in the range of 8.3-8.7 when unsubstituted. This weak basicity ensures that a significant portion of the molecules are protonated at physiological pH, which can be crucial for interacting with biological targets or improving solubility, while still allowing for membrane permeability.[3][6]

  • Conformational Flexibility: The chair-like conformation of the morpholine ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in a precise spatial arrangement for optimal target binding.[6]

These properties collectively contribute to improved pharmacokinetic/pharmacodynamic (PK/PD) profiles, making morpholine a "privileged scaffold" in the medicinal chemist's toolkit.[1][3]

G cluster_properties Physicochemical Properties cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes pKa Weak Basicity (pKa ~8.5) PKPD Improved PK/PD Profile pKa->PKPD Modulates ionization at physiological pH Solubility H-Bond Acceptor (Oxygen) Bioavailability Enhanced Bioavailability Solubility->Bioavailability Improves dissolution Stability Metabolic Resistance HalfLife Increased Half-Life Stability->HalfLife Reduces clearance Conformation Defined 3D Conformation Target Optimal Target Binding Conformation->Target Positions substituents Privileged Morpholine as a Privileged Scaffold PKPD->Privileged Bioavailability->PKPD Target->PKPD HalfLife->PKPD

Foundational Synthetic Strategies

The construction of the morpholine ring is well-established, with several classical methods forming the basis for more complex syntheses. These routes typically involve the intramolecular cyclization of a precursor containing both amine and hydroxyl functionalities.

2.1 Cyclization of Diethanolamine Derivatives

One of the most direct methods is the acid-catalyzed dehydration of N-substituted diethanolamines.

  • Mechanism: The reaction proceeds by protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group, eliminating water. While straightforward, this method often requires harsh conditions (e.g., hot concentrated sulfuric acid) and may not be suitable for sensitive substrates.[7]

2.2 From Amino Alcohols and Alkylating Agents

A highly versatile and common approach involves the reaction of a primary or secondary amino alcohol with a two-carbon electrophile bearing a leaving group, followed by intramolecular cyclization.

  • Rationale: This two-step, one-pot process allows for the introduction of diversity at the nitrogen and carbon atoms of the ring. The choice of base is critical; a non-nucleophilic base is required to promote the final ring-closing SN2 reaction without competing with the amino alcohol.[8]

Modern and Novel Synthetic Methodologies

Recent advances have focused on improving efficiency, stereocontrol, and substrate scope, moving beyond classical methods to powerful catalytic and multicomponent strategies.

3.1 Catalytic Asymmetric Synthesis

The stereochemistry of substituents on the morpholine ring can dramatically impact biological activity.[9] Consequently, the development of enantioselective syntheses is a major focus of modern research.

  • Asymmetric Hydrogenation: A powerful strategy involves the asymmetric hydrogenation of dehydromorpholine precursors. Rhodium complexes with chiral bisphosphine ligands, such as SKP, have been shown to catalyze this transformation with high yields and excellent enantioselectivities (up to 99% ee).[9][10] This method is atom-economical and proceeds under mild conditions.

  • Tandem Hydroamination/Transfer Hydrogenation: An elegant one-pot approach for synthesizing 3-substituted chiral morpholines starts from ether-containing aminoalkynes.[11][12] A titanium catalyst first mediates an intramolecular hydroamination to form a cyclic imine. This intermediate is then reduced in situ using a chiral ruthenium catalyst (e.g., Noyori-Ikariya catalyst) via asymmetric transfer hydrogenation, affording the final product with high enantiomeric excess (>95% ee).[11][13] Mechanistic studies suggest that a hydrogen-bonding interaction between the substrate's ether oxygen and the ruthenium catalyst is crucial for achieving high stereoselectivity.[12]

3.2 Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This strategy is ideal for rapidly generating libraries of diverse morpholine derivatives.

  • Ugi-Based Approaches: The Ugi four-component reaction can be adapted for morpholine synthesis. For example, reacting an amine, an α-hydroxy aldehyde or ketone, an isocyanide, and an azide source (in the tetrazole Ugi variant) produces a linear intermediate.[14] This intermediate is designed with a tethered leaving group, which, upon treatment with a base like sodium hydride, undergoes an intramolecular SN2 cyclization to furnish highly substituted morpholines.[14][15]

  • Copper-Catalyzed Three-Component Synthesis: A novel method utilizes amino alcohols, aldehydes, and diazomalonates in a copper-catalyzed reaction.[16] The proposed mechanism involves the in-situ formation of an imino alcohol, which then reacts with a copper carbenoid generated from the diazo compound. Intramolecular cyclization then yields densely functionalized morpholines.[16]

3.3 Novel Catalytic Cyclizations

  • Palladium-Catalyzed Aerobic Oxidative Cyclization: A Wacker-type process using a Pd(DMSO)₂(TFA)₂ catalyst enables the cyclization of N-alkenyl amino alcohols to form morpholines under an aerobic atmosphere. This method avoids the need for stoichiometric oxidants, making it a greener alternative.[13]

  • Gold-Catalyzed Cyclization of Alkynylamines: Gold catalysts have been shown to efficiently catalyze the cyclization of substrates containing both alkyne and amino alcohol functionalities.[17] The reaction proceeds through a cascade of cyclization and isomerization steps to build the six-membered ring.

The table below compares several modern synthetic strategies, highlighting their key features.

Methodology Catalyst/Reagent Key Features Stereocontrol Reference(s)
Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / (R)-SKPAtom-economical, mild conditions, high yields.Excellent (up to 99% ee)[9][10]
Tandem HydroaminationTi-catalyst then RuCl[(S,S)-Ts-DPEN]One-pot, good functional group tolerance.Excellent (>95% ee)[11][12][13]
Ugi-CyclizationNone (MCR), then NaHHigh diversity, library synthesis.Substrate-dependent[14]
Copper-Catalyzed MCRCu(I) saltsConvergent, builds complexity quickly.Diastereoselective[16]
Pd-Catalyzed Aerobic CyclizationPd(DMSO)₂(TFA)₂Uses O₂ as terminal oxidant (Green).Not typically stereoselective[13]

Experimental Workflow: Synthesis to Characterization

This section provides a representative, detailed workflow for the synthesis and characterization of a novel morpholine derivative, based on established principles of reductive amination.

G start Start: Select Ketone & Morpholine reaction Step 1: Reductive Amination - Combine Ketone, Morpholine - Add Reducing Agent (e.g., NaBH(OAc)₃) - Stir in Anhydrous Solvent (DCE) start->reaction workup Step 2: Aqueous Workup - Quench reaction (e.g., sat. NaHCO₃) - Extract with Organic Solvent (e.g., EtOAc) - Dry organic layer (e.g., Na₂SO₄) reaction->workup purify Step 3: Purification - Concentrate in vacuo - Flash Column Chromatography workup->purify char Step 4: Characterization - ¹H & ¹³C NMR - LC-MS - HRMS purify->char end End: Pure Novel Derivative char->end

4.1 Protocol: Synthesis of 4-(1-phenylethyl)morpholine via Reductive Amination

This protocol describes the synthesis of a C-substituted morpholine derivative using a common and reliable method. Reductive amination involves the formation of an iminium ion intermediate from a ketone and an amine, which is then reduced in situ by a hydride-based reducing agent.[18]

  • Rationale for Reagent Choice:

    • Acetophenone and Morpholine: Readily available starting materials to demonstrate the core transformation.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent. It is less reactive towards ketones than sodium borohydride, allowing the iminium ion to form and be reduced preferentially.[19] It does not require acidic conditions, which can be beneficial for sensitive substrates.

    • 1,2-Dichloroethane (DCE): An anhydrous solvent suitable for this moisture-sensitive reaction.[19]

  • Materials:

    • Acetophenone (1.0 eq)

    • Morpholine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add acetophenone (1.0 eq) and anhydrous DCE.

    • Add morpholine (1.2 eq) to the solution and stir for 20 minutes at room temperature to allow for initial iminium ion formation.

    • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Once complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purification: The crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

    • Characterization: The structure and purity of the final compound are confirmed by:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

      • LC-MS: To confirm the molecular weight and purity.

      • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Future Directions and Outlook

The synthesis of novel morpholine derivatives continues to be a vibrant area of research. Future efforts will likely focus on several key areas:

  • C-H Functionalization: The direct functionalization of the morpholine ring's C-H bonds offers a highly atom-economical route to novel analogs, avoiding the need for pre-functionalized starting materials.

  • Photocatalysis and Electrochemistry: These emerging technologies provide new avenues for forming C-N and C-C bonds under exceptionally mild conditions, expanding the scope of accessible morpholine derivatives.[13]

  • Flow Chemistry: Continuous flow synthesis can improve the safety, scalability, and efficiency of many morpholine syntheses, particularly those involving hazardous reagents or intermediates.[8]

By combining established principles with these innovative technologies, the development of next-generation bioactive molecules built upon the privileged morpholine scaffold will undoubtedly accelerate.

References

Methodological & Application

Synthesis protocol for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Introduction

This compound is a heterocyclic compound featuring a substituted morpholine ring attached to a nitropyridine moiety.[1] Its molecular formula is C₁₁H₁₅N₃O₃, and it has a molecular weight of 237.26 g/mol .[1] As a derivative of nitropyridine, this compound serves as a valuable building block in medicinal chemistry and drug discovery. Nitropyridines are recognized as important precursors for a wide range of biologically active molecules, with applications in developing agents with antitumor, antiviral, and anti-neurodegenerative properties.[2] The structural combination of the lipophilic dimethylmorpholine group and the electron-deficient nitropyridine core makes this molecule a versatile intermediate for synthesizing more complex therapeutic agents and novel materials.[1][3]

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. It emphasizes the scientific rationale behind the procedural steps, safety considerations, and methods for validation.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis is achieved through a classical nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitrogen atom of cis-2,6-dimethylmorpholine acts as a nucleophile, attacking the electron-deficient C2 position of the 2-chloro-5-nitropyridine ring. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position (para to the site of substitution) and the inherent electron-withdrawing nature of the pyridine ring nitrogen are crucial.[4] These features activate the ring for nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5] The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the final product.[6]

Materials and Equipment

Reagents and Quantitative Data
ReagentCAS NumberMW ( g/mol )Molar Eq.Amount (mmol)Quantity
2-Chloro-5-nitropyridine4548-45-2158.541.010.01.59 g
cis-2,6-Dimethylmorpholine6485-55-8115.171.111.01.27 g (1.38 mL)
Potassium Carbonate (K₂CO₃)584-08-7138.212.020.02.76 g
Dimethylformamide (DMF)68-12-273.09--20 mL
Required Equipment
  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Standard glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Validation A 1. Assemble Glassware (Flask, Condenser) B 2. Charge Reagents (2-Chloro-5-nitropyridine, K₂CO₃, DMF) A->B Inert Atmosphere C 3. Add Nucleophile (cis-2,6-Dimethylmorpholine) B->C D 4. Heat Reaction (90-100 °C) C->D Stirring E 5. Monitor Progress (TLC Analysis) D->E ~12-18 hours F 6. Quench with Water E->F Reaction Complete G 7. Extract Product (Ethyl Acetate) F->G H 8. Purify by Column Chromatography G->H I 9. Concentrate Product (Rotary Evaporation) H->I J 10. Characterize (NMR, MS) I->J

Caption: Key stages of the synthesis protocol.

Detailed Synthesis Protocol

1. Reaction Setup:

  • Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Establish an inert atmosphere by flushing the system with nitrogen or argon gas.

  • To the flask, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and dimethylformamide (DMF, 20 mL).

2. Addition of Nucleophile:

  • While stirring the suspension at room temperature, add cis-2,6-dimethylmorpholine (1.38 mL, 11.0 mmol) to the reaction mixture using a syringe.

3. Reaction Execution:

  • Heat the reaction mixture to 90-100 °C using an oil bath.

  • Maintain vigorous stirring and continue heating for 12-18 hours.

4. Monitoring the Reaction:

  • Periodically monitor the reaction's progress by TLC (e.g., every 4 hours). Use a mobile phase of 30% ethyl acetate in hexanes.

  • The disappearance of the starting material (2-chloro-5-nitropyridine) and the appearance of a new, higher-Rf spot indicates product formation.

5. Work-up and Extraction:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate may form.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

6. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield this compound as a pale-yellow to yellow-brown solid.

7. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • 2-Chloro-5-nitropyridine : Causes skin and serious eye irritation.[7][8] Avoid inhalation of dust. Wear gloves and safety goggles.[9]

  • cis-2,6-Dimethylmorpholine : Flammable liquid and vapor.[10] Harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[11][12] Keep away from heat, sparks, and open flames.[13] Handle in a well-ventilated area and use non-sparking tools.[10]

  • Dimethylformamide (DMF) : Aprotic solvent that can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Always handle with chemical-resistant gloves.

  • General Procedures : Wear a lab coat, safety glasses with side shields, and appropriate gloves throughout the procedure.[8][11] Ensure emergency eyewash stations and safety showers are accessible.[14] Dispose of chemical waste according to institutional guidelines.

References

Assay development for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine as an enzyme inhibitor.

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Guide to Assay Development for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine as a Potent Enzyme Inhibitor

Abstract

This document provides a detailed guide for the development and validation of biochemical and cell-based assays to characterize the inhibitory activity of this compound. Research suggests this compound is a potential inhibitor of enzymes implicated in various diseases, including cancer and neurological disorders[1]. Notably, its structural characteristics align with inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a key enzyme in cellular signaling and a target for antiviral and cancer therapies[2][3][4]. This guide offers a strategic framework, from initial biochemical screening to advanced mechanism of action studies and cellular validation, designed to provide researchers with a robust methodology for evaluating this and similar small molecule inhibitors.

Introduction: The Scientific Case for this compound

This compound (CAS No. 260447-04-9) is a heterocyclic compound that has emerged as a molecule of interest in pharmaceutical research and drug discovery[1]. Its potential to modulate the activity of key enzymes makes it a valuable tool for chemical biology and a promising starting point for therapeutic development[1][5]. A critical aspect of realizing this potential lies in the rigorous and systematic development of assays to quantify its inhibitory effects and elucidate its mechanism of action[6].

Kinases, which catalyze the transfer of phosphate groups from ATP to specific substrates, are a major class of drug targets[7]. The dysregulation of kinase activity is a hallmark of numerous diseases[7][8]. Phosphatidylinositol 4-kinases (PI4Ks), and specifically the PI4KIIIβ isoform, have been identified as crucial for the replication of various RNA viruses and are implicated in cancer and neurological diseases, making them attractive targets for inhibitor development[2][3][9]. This application note will use PI4KIIIβ as the primary target enzyme to illustrate the assay development process for this compound.

This guide is structured to walk researchers through a logical progression of experiments, ensuring data integrity and providing a deep understanding of the inhibitor's biochemical and cellular activity.

Foundational Principle: A Phased Approach to Inhibitor Characterization

A successful inhibitor characterization campaign moves from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This phased approach ensures that resources are focused on compounds with genuine and promising activity.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation A Primary Screening: IC50 Determination B Assay Validation & Interference Counter-screens A->B Validate Hit C Mechanism of Action (MOA) Studies B->C Confirm Specificity D Cellular Target Engagement C->D Transition to Cellular Context E Cellular Functional Assays D->E Confirm Target Binding F Cell Proliferation/ Cytotoxicity Assays E->F Assess Functional Effect

Caption: Phased workflow for enzyme inhibitor characterization.

Phase 1: Biochemical Characterization

The initial phase focuses on the direct interaction between the inhibitor and the isolated enzyme. The goal is to determine the potency of the inhibitor and understand how it interacts with the enzyme's active site.

Primary Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency[10]. A robust and sensitive assay is required for its determination. For PI4KIIIβ, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is highly suitable as it measures the production of ADP, a direct product of the kinase reaction[2][9][11].

The ADP-Glo™ Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase PI4KIIIβ ADP ADP Kinase->ADP Kinase Reaction (Inhibited) ATP ATP ATP->ADP Kinase Reaction (Inhibited) Substrate PI Substrate Substrate->ADP Kinase Reaction (Inhibited) Inhibitor Inhibitor Inhibitor->ADP Kinase Reaction (Inhibited) PhosphoSubstrate PI(4)P ADP_detect ADP ADP->ADP_detect Signal Proportional to Activity ATP_detect ATP ADP_detect->ATP_detect Kinase Detection Reagent Light Luminescence ATP_detect->Light Luciferase

Caption: Principle of the ADP-Glo™ Kinase Assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known PI4KIIIβ inhibitor like PIK-93 (100% inhibition)[4].

  • Kinase Reaction:

    • Prepare a 2X enzyme solution containing PI4KIIIβ in kinase buffer.

    • Prepare a 2X substrate solution containing phosphatidylinositol (PI) and ATP at its Km concentration in the same buffer[12].

    • Add 10 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding[11].

    • Initiate the reaction by adding 10 µL of the 2X substrate solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value[13][14].

ParameterRecommended ConcentrationRationale
Enzyme (PI4KIIIβ) Titrate for optimal signalTo operate in the linear range of the assay.
Substrate (PI) At or near KmEnsures sensitivity to competitive inhibitors.
ATP At or near KmCritical for sensitivity to ATP-competitive inhibitors[12].
DMSO ≤ 1% final concentrationHigh concentrations can inhibit enzyme activity[15].
Assay Validation and Interference Counter-screens

The trustworthiness of the primary screening data hinges on robust assay validation and ruling out compound-mediated assay interference[16].

The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates a robust and reliable assay suitable for high-throughput screening[9].

  • Prepare a 384-well plate with 192 wells for the 0% inhibition control (DMSO) and 192 wells for the 100% inhibition control (saturating concentration of a known inhibitor).

  • Run the assay as described in Protocol 3.1.

  • Calculate the Z'-factor using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

Compounds can interfere with assay components, leading to false-positive results[17][18]. Common interferences include aggregation and inhibition of the luciferase reporter enzyme[19][20].

  • Luciferase Inhibition Counter-screen: Run the ADP-Glo™ assay without the kinase. Add a fixed amount of ADP to all wells to simulate a kinase reaction, then add the test compound and the detection reagents. A decrease in luminescence indicates direct inhibition of the luciferase.

  • Aggregation Test: Repeat the primary IC50 assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. A significant rightward shift in the IC50 value suggests the compound may be acting via aggregation[19].

Mechanism of Action (MOA) Studies

Understanding how the inhibitor interacts with the enzyme and its substrates is crucial for lead optimization[6][15]. MOA studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the substrates, typically ATP for kinases.

By measuring the IC50 of the inhibitor at various ATP concentrations, one can determine its relationship to ATP binding.

  • ATP-Competitive: IC50 increases linearly with increasing ATP concentration.

  • Non-competitive: IC50 is not affected by ATP concentration.

  • Uncompetitive: IC50 decreases with increasing ATP concentration.

G Start Determine IC50 at Multiple ATP Concentrations Competitive ATP-Competitive Start->Competitive IC50 increases with [ATP] NonCompetitive Non-competitive Start->NonCompetitive IC50 is independent of [ATP] Uncompetitive Uncompetitive Start->Uncompetitive IC50 decreases with [ATP]

Caption: Decision tree for determining the mechanism of inhibition relative to ATP.

  • Follow the IC50 determination protocol (3.1).

  • Set up multiple parallel experiments, each with a different fixed concentration of ATP. Use a range of concentrations spanning from below to well above the ATP Km value (e.g., 0.1x, 1x, 10x, and 100x Km).

  • Determine the IC50 value for this compound at each ATP concentration.

  • Plot the determined IC50 values against the corresponding ATP concentrations to visualize the relationship and infer the mechanism of action[15].

Phase 2: Cellular Validation

A compound that shows promise in a biochemical assay must be validated in a cellular context to ensure it can cross the cell membrane, engage its target, and exert a functional effect in a more physiologically relevant environment[21][22].

Cellular Target Engagement

Cellular target engagement assays confirm that the inhibitor binds to its intended target within intact cells. The NanoBRET™ Target Engagement Assay is a suitable method.

This assay measures the binding of a compound to a target protein in live cells. The target protein (PI4KIIIβ) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the kinase is added to the cells. When the tracer binds to the NanoLuc®-PI4KIIIβ fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the active site will displace the tracer, leading to a loss of BRET signal.

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing NanoLuc®-PI4KIIIβ.

  • Assay Setup: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals simultaneously using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the compound, confirming target engagement. Plot the BRET ratio against compound concentration to determine a cellular IC50[23].

Cellular Functional Assay

A functional assay measures the downstream consequences of target inhibition. For PI4KIIIβ, this can be achieved by measuring the levels of its product, PI(4)P, or by assessing a biological process known to be dependent on the enzyme, such as viral replication.

This assay quantifies the level of a specific phosphorylated substrate within the cell, providing a direct measure of kinase activity inhibition[23].

  • Cell Culture and Treatment: Culture a relevant cell line and treat with various concentrations of the inhibitor for a defined period.

  • Cell Lysis: Lyse the cells to release their contents.

  • Detection: Use an immunoassay format, such as an In-Cell Western or ELISA, with a phospho-specific antibody to detect the phosphorylated substrate of PI4KIIIβ[23][24].

  • Data Analysis: Normalize the phospho-protein signal to a total protein signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 for functional inhibition in a cellular context[24].

Data Summary and Interpretation

It is crucial to consolidate the data from all phases to build a comprehensive profile of the inhibitor.

Assay TypeParameter MeasuredExample MethodPurpose
Biochemical IC50ADP-Glo™Determine inhibitor potency against the isolated enzyme.
Biochemical Mechanism of ActionATP CompetitionUnderstand how the inhibitor interacts with the enzyme's active site.
Cellular Target Engagement IC50NanoBRET™Confirm the inhibitor binds to its target in live cells.
Cellular Functional IC50Cellular Phosphorylation AssayMeasure the inhibitor's effect on the downstream signaling pathway.

A successful inhibitor will typically show a potent IC50 in the biochemical assay, which is then recapitulated, albeit often at a higher concentration, in the cellular assays[21]. Discrepancies between biochemical and cellular potencies can provide valuable insights into factors like cell permeability and off-target effects.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of this compound as an enzyme inhibitor. By progressing from initial biochemical potency determination to detailed mechanism of action studies and finally to cellular validation, researchers can build a high-confidence data package. This rigorous, multi-faceted evaluation is essential for validating novel chemical matter and advancing promising compounds in the drug discovery pipeline.

References

Application Notes and Protocols for the Analytical Determination of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a heterocyclic compound of increasing interest in pharmaceutical research and development.[1] Its structural motifs, a substituted morpholine ring linked to a nitropyridine core, suggest a potential for diverse biological activities, making it a valuable building block in the synthesis of novel therapeutic agents and a tool in proteomics research.[1] The accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, metabolism research, quality control of synthesized batches, and ensuring the safety and efficacy of potential drug candidates.

This comprehensive guide provides detailed analytical methods for the robust detection and quantification of this compound. We will explore multiple chromatographic techniques, offering insights into the rationale behind method selection and providing step-by-step protocols for immediate application in a laboratory setting. The methods described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₃[2]
Molecular Weight 237.26 g/mol [2]
CAS Number 260447-04-9[3]
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich
Solubility 35.6 µg/mL (in unspecified solvent)Smolecule

The presence of the aromatic nitropyridine moiety suggests strong UV absorbance, making UV-based detection in liquid chromatography a viable and accessible option. The morpholine group, being polar, along with the dimethyl substitution, will influence the compound's retention behavior in chromatographic systems.

Recommended Analytical Workflows

Based on the structural characteristics of this compound, we recommend two primary analytical workflows: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for routine analysis and quantification, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Filtration Syringe Filtration (0.22 or 0.45 µm) Extraction->Filtration Remove Particulates RP_HPLC_UV RP-HPLC with UV Detection Filtration->RP_HPLC_UV Routine Quantification LC_MS_MS LC-MS/MS Filtration->LC_MS_MS High Sensitivity/ Complex Matrices Quantification Quantification RP_HPLC_UV->Quantification LC_MS_MS->Quantification Method_Validation Method_Validation Quantification->Method_Validation

Caption: General analytical workflow for this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC is a powerful and widely used technique for the separation of moderately polar to nonpolar compounds. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the aromatic nitro group in the target molecule, it is expected to have a strong chromophore, making UV detection a suitable choice.[4][5]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Protocol 1: RP-HPLC-UV for Quantification in Bulk Material or Simple Formulations

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase can improve peak shape for basic compounds.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12.1-15 min: 10% BA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 270 nmAromatic nitro compounds typically have strong absorbance in this region.[4] A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

3. System Suitability:

Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4. Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

RP_HPLC_Workflow Start Start: RP-HPLC Analysis Prepare_Standards Prepare Standard Solutions Start->Prepare_Standards Prepare_Samples Prepare Sample Solutions Start->Prepare_Samples System_Suitability Perform System Suitability Test Prepare_Standards->System_Suitability Inject_Samples Inject Sample Solutions Prepare_Samples->Inject_Samples Inject_Standards Inject Standard Solutions System_Suitability->Inject_Standards If Pass Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Quantify_Samples Quantify Analyte in Samples Inject_Samples->Quantify_Samples Generate_Curve->Quantify_Samples End End: Report Results Quantify_Samples->End

Caption: Workflow for RP-HPLC-UV analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for the quantification of analytes in complex matrices, such as plasma, urine, or tissue homogenates. For polar compounds like morpholine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to RP-HPLC for better retention.[6][7]

Instrumentation:

  • UPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocol 2: HILIC-MS/MS for Quantification in Biological Matrices

1. Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column HILIC, 2.1 x 100 mm, 1.7 µmHILIC columns provide excellent retention for polar compounds like morpholine derivatives.[6][7]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidAmmonium formate is a volatile salt compatible with MS detection.[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-0.5 min: 95% B; 0.5-3 min: 95-50% B; 3-4 min: 50% B; 4.1-6 min: 95% BA typical HILIC gradient starts with a high organic content.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)The morpholine nitrogen is likely to be protonated.
MRM Transitions Precursor Ion: [M+H]⁺ (m/z 238.1); Product Ions: To be determined by infusion of a standard solution.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As described in Protocol 1.

  • Working Standard Solutions: Prepare a series of working standards in a relevant biological matrix (e.g., blank plasma) to account for matrix effects.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile).

    • Inject into the LC-MS/MS system.

3. Method Validation:

A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed, including the assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Stability

Data Presentation: Expected Validation Parameters
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the detection and quantification of this compound. The choice between RP-HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For routine analysis of bulk material, RP-HPLC-UV offers a cost-effective and straightforward solution. For trace-level quantification in challenging biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Proper method validation is crucial to ensure the integrity and reliability of the generated data in any research or quality control setting.

References

Application Notes & Protocols: A Scaffold-Based Approach to Novel Therapeutics from 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Scaffold-based drug discovery remains a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a core molecular framework to optimize biological activity and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical framework for researchers engaged in the development of novel therapeutic agents derived from the 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine scaffold. This scaffold is of particular interest due to the combination of the morpholine moiety, known for improving physicochemical properties, and the 5-nitropyridine ring, a versatile pharmacophore and synthetic handle.[3] The electron-withdrawing nature of the nitro group activates the pyridine core, making it amenable to a variety of chemical transformations for library generation.[4][5] We present detailed protocols for the synthesis of a diversified compound library, a tiered in vitro screening cascade to identify hits and elucidate their mechanism of action, and a concluding in vivo model for efficacy assessment.

Section 1: Rationale, Synthesis, and Library Generation

The Scientific Rationale

The selection of the this compound scaffold is deliberate. Pyridine-based ring systems are privileged structures in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[5][6] The 5-nitro substituent is not merely a placeholder; it is a potent electron-withdrawing group that facilitates nucleophilic aromatic substitution (SNAr) reactions, providing a direct and efficient route for diversification.[4] Furthermore, nitropyridine analogues have demonstrated potent anti-cancer activity, with some identified as a novel class of microtubule-targeting agents.[7]

The cis-2,6-dimethylmorpholine moiety offers stereochemical complexity and is frequently exploited in medicinal chemistry for its advantageous metabolic and pharmacokinetic properties.[3] Its inclusion can enhance solubility, reduce metabolic liability, and provide specific three-dimensional vectors for probing target interactions.

Synthesis of the Core Scaffold

The foundational scaffold is synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and cis-2,6-dimethylmorpholine. This reaction is a cornerstone for building the initial library.

Protocol 1.1: Synthesis of this compound

  • Materials:

    • 2-Chloro-5-nitropyridine (1.0 eq)

    • cis-2,6-Dimethylmorpholine (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitropyridine, anhydrous DMF, and K₂CO₃.

    • Add cis-2,6-dimethylmorpholine dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80-90°C and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography (silica gel, hexane:EtOAc gradient) to yield the title compound as a pale-yellow solid.

  • Self-Validation:

    • Starting Material Check: Confirm the purity of 2-chloro-5-nitropyridine and cis-2,6-dimethylmorpholine by ¹H NMR before starting.

    • Reaction Monitoring: The disappearance of the 2-chloro-5-nitropyridine spot by TLC indicates reaction progression.

    • Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular weight is 237.26 g/mol .[8]

Library Diversification Strategy

With the core scaffold in hand, a library of analogues can be generated. The primary strategy involves the reduction of the nitro group to a versatile amine, which can then be functionalized through various coupling reactions.

G cluster_0 Synthesis & Diversification Workflow cluster_1 Library Generation Scaffold Core Scaffold (this compound) Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Scaffold->Reduction Step 1 Amine Key Intermediate (5-Aminopyridinyl Scaffold) Reduction->Amine Step 2 Amide Amide Coupling (R-COCl, EDCI/HOBt) Amine->Amide Acyl Halides, Carboxylic Acids Sulfonamide Sulfonylation (R-SO₂Cl, Pyridine) Amine->Sulfonamide Sulfonyl Chlorides Urea Urea Formation (R-NCO) Amine->Urea Isocyanates Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Amine->Reductive Aldehydes/ Ketones

Caption: Workflow for library generation from the core scaffold.

Section 2: In Vitro Screening Cascade

The goal of the screening cascade is to efficiently identify compounds with significant biological activity (hits) and then to characterize their mechanism of action (MoA). We propose a tiered approach starting with a broad cytotoxicity screen followed by more specific MoA-focused assays.

G cluster_0 In Vitro Screening Workflow cluster_1 Secondary MoA Assays Library Compound Library (N > 100) Primary Primary Screen: Cell Viability Assay (MTT) (e.g., MCF-7, A549, HCT116 cells) Library->Primary Hits Identify 'Hits' (e.g., IC₅₀ < 10 µM) Primary->Hits Apoptosis Apoptosis Assay (Annexin V / PI) Hits->Apoptosis Confirm Cell Death Pathway CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Hits->CellCycle Determine Mitotic Arrest Tubulin Tubulin Polymerization Assay (Biochemical) Hits->Tubulin Test Direct Target Interaction Leads Validated Leads for In Vivo Studies Apoptosis->Leads CellCycle->Leads Tubulin->Leads

Caption: Tiered workflow for in vitro screening and lead identification.

Primary Screening: Cytotoxicity Assessment

The initial screen aims to assess the general cytotoxicity of the compound library against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[9]

Protocol 2.1: MTT Cell Viability Assay

  • Cell Lines: Utilize a diverse panel, such as MCF-7 (breast), A549 (lung), and HCT116 (colon). Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.[9]

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[9][10] Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of library compounds (e.g., from 0.01 µM to 100 µM). Add 100 µL of the diluted compounds to the respective wells.

    • Controls: Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control (100% viability) and a known cytotoxic agent like Doxorubicin as a positive control.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Example IC₅₀ Values

Compound IDCancer Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
DN26M-001MCF-745.2 ± 3.10.9 ± 0.1
DN26M-002MCF-78.1 ± 0.90.9 ± 0.1
DN26M-002A54912.5 ± 1.41.3 ± 0.2
DN26M-002HCT1166.7 ± 0.80.7 ± 0.1
Note: Data are for illustrative purposes.
Secondary Assays for Mechanism of Action (MoA)

For "hit" compounds (e.g., those with IC₅₀ < 10 µM), secondary assays are essential to understand how they induce cell death. Based on literature for nitropyridines, investigating effects on the cell cycle and tubulin polymerization is a logical next step.[7]

Protocol 2.2: Apoptosis Assay via Annexin V/PI Staining

  • Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells in a 6-well plate with the hit compound at its 1x and 3x IC₅₀ concentrations for 24 hours.

    • Harvest cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples immediately by flow cytometry.[9]

  • Expected Outcome: A successful pro-apoptotic compound will show a significant increase in the Annexin V positive cell population compared to the vehicle control.

Protocol 2.3: Cell Cycle Analysis

  • Rationale: Microtubule-targeting agents typically cause cell cycle arrest in the G2/M phase.[7]

  • Procedure:

    • Treat cells as described in Protocol 2.2.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells and treat with RNase A.

    • Stain the cellular DNA with Propidium Iodide (PI).

    • Analyze the DNA content by flow cytometry.

  • Expected Outcome: A compound acting as a microtubule destabilizer will show a significant accumulation of cells in the G2/M phase of the cell cycle.

G cluster_0 Intrinsic Apoptosis Pathway Agent Anticancer Agent (e.g., DN26M-002) Stress Cellular Stress Agent->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apoptosome Formation (Apaf-1, Cyto c, pro-Casp9) CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway induced by a lead compound.

Section 3: Target Engagement and ADME Profiling

Before moving to expensive in vivo models, it is crucial to confirm that the compound engages its target in a cellular context and possesses drug-like properties.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
  • Rationale: CETSA validates target engagement by measuring changes in protein thermal stability upon ligand binding. A protein bound to a compound will be more resistant to heat-induced unfolding.[11]

  • Procedure:

    • Treat intact cells with the hit compound or vehicle.

    • Heat the cell lysates to a range of temperatures (e.g., 40-70°C).

    • Cool and centrifuge the samples to separate aggregated (unfolded) proteins from the soluble (folded) fraction.

    • Analyze the soluble fraction by Western blot using an antibody against the putative target (e.g., β-tubulin).

  • Expected Outcome: In compound-treated samples, the target protein (β-tublin) will remain soluble at higher temperatures compared to vehicle-treated samples, indicating direct binding.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Rationale: PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability, a key component of oral absorption.[12]

  • Procedure:

    • A 96-well filter plate is coated with a lipid-infused artificial membrane.

    • The compound is added to the donor wells (top plate).

    • The acceptor plate (bottom) is filled with buffer.

    • The plates are incubated together for a set time (e.g., 4-16 hours).

    • The concentration of the compound in both donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS.

  • Data Analysis: Permeability coefficients (Pe) are calculated. Compounds are often categorized as having low, medium, or high permeability.

Section 4: In Vivo Efficacy Evaluation

The final stage of this preclinical guide is to assess the anti-tumor efficacy of a lead candidate in a living organism. The subcutaneous xenograft mouse model is the industry standard for initial oncology efficacy studies.[13]

Protocol 4.1: Human Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of human tumor cells.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10⁶ HCT116 cells) into the flank of each mouse.

    • Tumor Growth: Monitor tumor growth using calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

    • Treatment: Administer the lead compound via a relevant route (e.g., intraperitoneal injection or oral gavage) daily or on another optimized schedule. The control group receives the vehicle solution.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point. Tumors are then excised and weighed.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

G cluster_0 In Vivo Efficacy Workflow cluster_1 Treatment Phase (e.g., 21 days) Implant Implant Human Tumor Cells Growth Tumor Growth to ~100 mm³ Implant->Growth Random Randomize Mice into Groups Growth->Random Treat Administer Compound (Daily, PO/IP) Random->Treat Vehicle Administer Vehicle Random->Vehicle Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Vehicle->Monitor Endpoint Study Endpoint: Excise & Weigh Tumors Monitor->Endpoint

Caption: Workflow for a subcutaneous xenograft efficacy study.

References

Application Notes & Protocols: A Chemoproteomic Approach with 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a novel chemical entity with limited published data regarding its specific applications in proteomics. The following guide is a conceptual framework based on the chemical properties of its constituent moieties and established chemoproteomic principles. The protocols provided are derived from standard, widely-used methodologies in the field and should be adapted and validated for this specific compound.

Introduction: A Potential Covalent Probe for Proteomics

This compound is an organic molecule featuring a cis-2,6-dimethylmorpholine group attached to a 5-nitropyridine ring.[1][2][3][4] While the dimethylmorpholine scaffold is a common feature in medicinal chemistry, known to improve pharmacokinetic properties in drug candidates,[5] the 5-nitropyridin-2-yl group is of particular interest for proteomics applications. This moiety is analogous to other nitroaromatic compounds that can function as electrophiles, capable of forming covalent bonds with nucleophilic amino acid residues on proteins.[6]

Specifically, the electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly with highly reactive thiols like those found in cysteine residues.[7][8][9] This potential for covalent modification positions this compound as a promising, yet unvalidated, tool for chemoproteomic strategies.[10][11][12] These strategies are critical in drug discovery for identifying protein targets, elucidating mechanisms of action, and assessing the selectivity of small molecules.[10][13][14]

This guide will explore the hypothesized mechanism of action and propose two key applications for this compound in proteomics research:

  • Direct Target Identification: Profiling the proteome to identify direct protein targets of the compound.

  • Competitive Profiling: Using the compound as a probe to discover other molecules that bind to the same targets.

Hypothesized Mechanism of Action: Covalent Cysteine Modification

The proposed mechanism centers on the reactivity of the 5-nitropyridin-2-yl group with cysteine residues within the proteome. Cysteine is a unique amino acid due to the nucleophilicity of its thiol side chain, making it a common target for covalent inhibitors and probes.[8][9] The reactivity of a specific cysteine is highly dependent on its local microenvironment, including its pKa, solvent accessibility, and proximity to activating residues.[15][16]

The reaction is predicted to proceed via a nucleophilic aromatic substitution (SNAAr) mechanism. A deprotonated cysteine (thiolate) acts as the nucleophile, attacking the carbon atom of the pyridine ring that is bonded to the morpholine group. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the departure of the 2,6-dimethylmorpholine as a leaving group. This results in a stable covalent bond between the protein and the 5-nitropyridin-2-yl moiety.

References

Proper handling and storage procedures for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine.

Author: BenchChem Technical Support Team. Date: January 2026

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Disclaimer

This document has been compiled to provide guidance on the proper handling and storage of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine. It is intended for use by trained professionals in a laboratory setting. The information herein is based on the known properties of its constituent chemical moieties, namely nitropyridines and morpholines, due to the limited availability of specific safety and handling data for this particular compound. All users must consult the Safety Data Sheet (SDS) provided by the supplier and conduct their own risk assessment before use.[1][2][3]

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research, chemical synthesis, and materials science.[4] Its structure, incorporating both a morpholine ring and a nitropyridine moiety, suggests it may be a valuable building block or bioactive molecule.[4] However, these same functional groups also imply potential hazards that necessitate careful handling and storage procedures to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides a detailed framework for the safe and effective use of this research chemical.

Compound Profile and Hazard Assessment

PropertyValue / InformationSource
CAS Number 260447-04-9[4][5][6][7][8]
Molecular Formula C₁₁H₁₅N₃O₃[4][6]
Molecular Weight 237.26 g/mol [4]
Appearance Pale-yellow to Yellow-brown Solid[5]
Purity Typically ≥97%[5]
Storage Temperature Room Temperature (as per some suppliers)[5]

Inherent Hazards:

The primary hazards associated with this compound can be inferred from its structural components:

  • Nitroaromatic Moiety: Nitroaromatic compounds are known to be toxic, mutagenic, and can be readily absorbed through the skin.[9][10][11] The nitro group is a strong electron-withdrawing group, which can render the compound thermally unstable and potentially explosive under certain conditions, especially if polynitrated.[9][12] While this compound is mononitrated, caution is still warranted.

  • Morpholine Moiety: Morpholine and its derivatives can be corrosive and cause severe skin burns and eye damage.[13][14][15] They can also be flammable liquids and vapors.[13][14][15][16]

  • Aminopyridine-like Structure: The linkage between the morpholine and pyridine rings resembles an aminopyridine structure. Aminopyridines can be toxic by ingestion and inhalation.[17][18]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes and solid particulates that could cause severe eye damage.[16][19]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and full-length pants.To prevent skin contact, which can lead to absorption of the toxic nitroaromatic component and chemical burns from the morpholine-like structure.[9][19][20]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood or if aerosolization is possible.To prevent inhalation of the potentially toxic and irritating dust.[1][19][21]

Storage and Handling Protocols

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[9][19][22]

  • Temperature: While some suppliers suggest room temperature storage, for long-term stability and to minimize decomposition, storage in a refrigerator (2-8 °C) is advisable, unless the SDS specifies otherwise.[5] Avoid exposure to high temperatures and direct sunlight.[9]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[19][22]

  • Segregation: Store separately from strong acids, bases, oxidizing agents, and reducing agents to prevent dangerous reactions.[9][16]

Handling and Dispensing Workflow

The following workflow should be followed when handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep1 Consult SDS and perform risk assessment prep2 Don appropriate PPE prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Transfer compound to a tared weigh boat inside the fume hood prep3->handle1 handle2 Weigh the desired amount handle1->handle2 handle3 Transfer the compound to the reaction vessel handle2->handle3 handle4 Clean any spills immediately handle3->handle4 clean1 Decontaminate all equipment handle4->clean1 clean2 Dispose of waste in a designated, labeled container clean1->clean2 clean3 Return the stock container to its designated storage location clean2->clean3

Caption: Workflow for Safe Handling and Dispensing.

Spill and Waste Management

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[23]

  • Ventilate: Ensure the area is well-ventilated.[16]

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[13][16]

  • Collect: Carefully sweep the absorbed material into a designated waste container.[13][16] Use non-sparking tools.[22][23]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[1]

Waste Disposal

All waste containing this compound should be considered hazardous.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Protocol for Solubilization

Due to its organic nature, this compound is expected to be soluble in a range of organic solvents.

  • Solvent Selection: Based on the intended application, select a suitable solvent (e.g., DMSO, DMF, or chlorinated solvents).

  • Preparation: In a fume hood, add the desired volume of solvent to a tared vial containing the compound.

  • Dissolution: Gently agitate the mixture at room temperature. Sonication may be used to aid dissolution if necessary.

  • Storage of Solution: If not for immediate use, store the solution in a tightly sealed container at an appropriate temperature (e.g., -20°C for long-term storage), protected from light.

Logical Flow for Compound Handling Decision Making

The following diagram illustrates the decision-making process for handling a research chemical with limited data:

G start New Compound Received sds SDS Available? start->sds yes_sds Follow SDS Guidelines sds->yes_sds Yes no_sds Analyze Structural Moieties sds->no_sds No risk Conduct Risk Assessment yes_sds->risk hazards Identify Potential Hazards of Moieties no_sds->hazards protocols Develop Handling Protocols Based on Analogs hazards->protocols protocols->risk proceed Proceed with Experimentation under Strict Supervision risk->proceed

Caption: Decision Tree for Handling Novel Compounds.

Conclusion

While this compound presents opportunities in various research fields, its potential hazards necessitate a cautious and well-documented approach to its handling and storage. By adhering to the protocols outlined in this document and maintaining a strong safety culture, researchers can minimize risks and ensure the integrity of their work.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of dimethylmorpholine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of dimethylmorpholine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable chiral building blocks. The morpholine scaffold is a privileged structure in medicinal chemistry, and controlling the stereochemistry of its substituents is often crucial for biological activity.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My reaction is producing a mixture of diastereomers (e.g., cis- and trans-2,6-dimethylmorpholine) with low selectivity. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in dimethylmorpholine synthesis is a common challenge, often dependent on the chosen synthetic route and reaction conditions. Here are several strategies to consider:

  • Cyclization of Diisopropanolamine with Sulfuric Acid: This is a classical and industrially relevant method for preparing 2,6-dimethylmorpholine.[2] The ratio of cis to trans isomers is highly sensitive to reaction temperature and the molar ratio of reactants.

    • Insight: Higher reaction temperatures (185-220°C) and an excess of sulfuric acid can favor the formation of the thermodynamically more stable cis-isomer.[2][3] However, excessively high temperatures can lead to side reactions and decomposition.[2]

    • Troubleshooting Steps:

      • Optimize Temperature: Systematically screen temperatures in the range of 170-190°C.[3]

      • Vary Acid Concentration: Adjust the molar ratio of diisopropanolamine to sulfuric acid. Ratios of 1:1.5 to 1:3 have been reported to influence the isomer ratio.[3]

      • Controlled Addition: Simultaneous addition of diisopropanolamine and sulfuric acid to the reaction vessel can help maintain a consistent reaction temperature and minimize side reactions.[2][3]

  • Substrate-Controlled Diastereoselection: The stereocenters in your starting material can direct the formation of new stereocenters.

    • Insight: When using chiral amino alcohol precursors, the existing stereochemistry can influence the facial selectivity of the cyclization step.

    • Troubleshooting Steps:

      • Choice of Chiral Precursor: Ensure the enantiomeric and diastereomeric purity of your starting amino alcohol.

      • Protecting Groups: The size and nature of protecting groups on the nitrogen or hydroxyl functionalities can influence the conformational bias of the transition state, thereby affecting diastereoselectivity.[4][5] Experiment with different protecting groups (e.g., Boc, Cbz, benzyl) to find the optimal steric and electronic influence.

  • Reagent-Controlled Diastereoselection: The choice of reagents can dictate the stereochemical outcome.

    • Insight: Certain cyclization reagents or catalysts can favor the formation of one diastereomer over another.

    • Troubleshooting Steps:

      • Intramolecular Hydroalkoxylation: Boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form morpholines.[6] The stereochemical outcome can be influenced by the substrate geometry.

      • Iron(III)-Catalyzed Synthesis: Iron(III) catalysts can promote the diastereoselective synthesis of disubstituted morpholines from allylic 1,2-amino ethers or hydroxy amines.[6]

Below is a decision-making workflow for improving diastereoselectivity:

G start Low Diastereoselectivity Observed route Identify Synthetic Route start->route acid_cat Acid-Catalyzed Cyclization (e.g., Diisopropanolamine) route->acid_cat Classical substrate_ctrl Substrate-Controlled Synthesis route->substrate_ctrl Chiral Precursor reagent_ctrl Reagent-Controlled Synthesis route->reagent_ctrl Modern Methods opt_temp Optimize Temperature (170-190°C) acid_cat->opt_temp check_sm Verify Purity of Starting Material substrate_ctrl->check_sm change_catalyst Explore Different Catalysts (e.g., Fe(III), BF3·OEt2) reagent_ctrl->change_catalyst opt_acid Vary Molar Ratio of Acid opt_temp->opt_acid add_rate Control Addition Rate opt_acid->add_rate analyze Analyze Isomer Ratio (GC, NMR) add_rate->analyze screen_pg Screen Protecting Groups check_sm->screen_pg screen_pg->analyze change_catalyst->analyze

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: I am struggling with low enantioselectivity in my asymmetric synthesis of a dimethylmorpholine derivative. What are the key parameters to investigate?

Answer: Achieving high enantioselectivity requires careful control over the catalytic or auxiliary-based method employed. Here are some critical areas to focus on:

  • Asymmetric Catalysis:

    • Insight: The catalyst, ligand, solvent, and temperature all play a crucial role in creating a chiral environment that favors the formation of one enantiomer. Asymmetric catalysis is a powerful tool for these syntheses.[7][8]

    • Troubleshooting Steps:

      • Ligand Screening: The choice of chiral ligand is paramount. For asymmetric hydrogenations, chiral bisphosphine ligands are often employed.[1] For transfer hydrogenations, chiral diamine ligands with a ruthenium catalyst can be effective.[1] Screen a variety of ligands with different electronic and steric properties.

      • Catalyst Loading: While higher catalyst loading may increase reaction rates, it can sometimes negatively impact enantioselectivity. Optimize the catalyst loading to find a balance between efficiency and stereocontrol.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents (e.g., toluene, CH2Cl2, THF) to determine the optimal medium.

      • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

  • Chiral Auxiliaries:

    • Insight: Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[9][10][11] The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

    • Troubleshooting Steps:

      • Auxiliary Selection: A wide range of chiral auxiliaries are available, derived from natural products like amino acids and terpenes.[9] Evans' oxazolidinones and pseudoephedrine are common choices.[10] The choice of auxiliary should be tailored to the specific reaction.

      • Complete Auxiliary Cleavage: Incomplete removal of the chiral auxiliary can complicate purification and lead to inaccurate assessment of the final product's enantiomeric excess. Ensure the cleavage conditions are robust and proceed to completion.

  • Organocatalysis:

    • Insight: Chiral small organic molecules can catalyze stereoselective transformations. For example, the intramolecular aza-Michael addition catalyzed by a chiral secondary amine can provide access to enantioenriched morpholines.[1]

    • Troubleshooting Steps:

      • Catalyst Choice: The structure of the organocatalyst is critical. For iminium ion-mediated reactions, diarylprolinol silyl ethers are often effective.

      • Additive Effects: The presence of acidic or basic additives can significantly influence both the rate and enantioselectivity of organocatalytic reactions.

Question 3: My purification of dimethylmorpholine diastereomers is proving difficult. What separation strategies can I employ?

Answer: The separation of stereoisomers can be challenging due to their similar physical properties. Here are some effective techniques:

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Insight: HPLC is a powerful tool for separating isomers.[12] Normal-phase chromatography on a silica gel column can often resolve diastereomers.[13]

    • Troubleshooting Steps:

      • Column and Mobile Phase Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, hexane/isopropanol) to maximize the separation factor between the isomers.

      • Chiral Stationary Phases: For separating enantiomers, a chiral HPLC column is necessary. A variety of chiral stationary phases are commercially available.

  • Recrystallization of Diastereomeric Salts:

    • Insight: This classical resolution technique involves reacting the racemic mixture of the dimethylmorpholine with a chiral acid to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.

    • Protocol: A patented method for purifying cis-2,6-dimethylmorpholine involves its reaction with a carboxylic acid (e.g., acetic acid, propionic acid) to form a crystalline salt.[14]

      • Dissolve the crude dimethylmorpholine mixture in a suitable solvent (e.g., ethyl acetate).

      • Add a slight molar excess of the chiral resolving agent.

      • Induce crystallization by cooling and stirring.

      • Isolate the crystals of the less soluble diastereomeric salt by filtration.

      • Liberate the free base by treating the isolated salt with a strong base (e.g., NaOH).

  • Column Chromatography:

    • Insight: While challenging, flash column chromatography can sometimes be effective for separating diastereomers, especially if the polarity difference is significant.

    • Troubleshooting Steps:

      • Solvent System Screening: Use thin-layer chromatography (TLC) to screen a wide range of solvent systems to find one that provides the best separation.

      • High-Performance Flash Chromatography: Automated flash chromatography systems can provide better resolution than traditional methods.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing chiral dimethylmorpholine compounds?

A1: The primary strategies can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids, to construct the morpholine ring.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. This includes asymmetric hydrogenation, transfer hydrogenation, and hydroamination.[1][7][8]

  • Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.[9][10][11]

  • Ring-Closing Metathesis (RCM): A powerful method for constructing the morpholine ring from an acyclic diene precursor using ruthenium-based catalysts.[15][16][17]

Q2: Why are protecting groups important in dimethylmorpholine synthesis?

A2: Protecting groups are essential for preventing unwanted side reactions at reactive functional groups (e.g., amines and alcohols) while other parts of the molecule are being modified.[4][5] They ensure chemoselectivity and are crucial in multi-step syntheses. An ideal protecting group should be easy to introduce, stable to the desired reaction conditions, and readily removed under mild conditions that do not affect other functional groups.[4]

Q3: What are some common side reactions to be aware of during dimethylmorpholine synthesis?

A3: Side reactions can significantly lower the yield and complicate purification. Common side reactions include:

  • Over-alkylation: In syntheses involving N-alkylation, di-alkylation can occur.

  • Elimination Reactions: Under harsh acidic or basic conditions, elimination reactions can compete with the desired cyclization.

  • Polymerization: Some starting materials or intermediates may be prone to polymerization under certain conditions.

  • Byproduct Formation in Industrial Processes: In the synthesis of morpholine from diethylene glycol, incomplete conversion can leave 2-(2-aminoethoxy)ethanol as an impurity, and N-ethylmorpholine can also be formed as a byproduct.[18]

Q4: Can Ring-Closing Metathesis (RCM) be used for the stereoselective synthesis of dimethylmorpholines?

A4: Yes, RCM is a versatile tool for the synthesis of a wide variety of unsaturated rings, including nitrogen and oxygen heterocycles.[15] By starting with a stereodefined acyclic diene precursor, the stereochemistry can be transferred to the cyclic product. The development of highly active and functional group-tolerant ruthenium catalysts has made RCM a popular choice in modern organic synthesis.[16][17]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2,6-Dimethylmorpholine via Acid-Catalyzed Cyclization of Diisopropanolamine

This protocol is adapted from patented industrial processes and aims to maximize the formation of the cis-isomer.[2][3]

Materials:

  • Diisopropanolamine

  • Concentrated sulfuric acid (96-98%)

  • Sodium hydroxide solution (50%)

  • Distillation apparatus

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser for distillation.

  • Simultaneously and slowly add diisopropanolamine and a molar excess of concentrated sulfuric acid (e.g., 1:1.5 to 1:2.0 molar ratio) to the stirred reaction vessel. The exothermic reaction will raise the temperature.

  • After the addition is complete, heat the reaction mixture to 180-185°C for 3-5 hours. Water will distill off during this time.

  • Cool the reaction mixture to room temperature and slowly add it to a cooled, concentrated sodium hydroxide solution to neutralize the acid and liberate the free base. This step is highly exothermic.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and distill to obtain the 2,6-dimethylmorpholine.

  • Analyze the cis/trans ratio by gas chromatography (GC) or NMR spectroscopy.

Causality: The use of excess sulfuric acid and elevated temperatures promotes the cyclization and dehydration while favoring the formation of the thermodynamically more stable cis-isomer.[2] Simultaneous addition helps to control the exotherm and maintain a consistent reaction environment, minimizing the formation of byproducts from cracking and resinification.[2][3]

Protocol 2: Enantioselective Synthesis of a 3-Substituted Morpholine via Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This protocol is based on a modern catalytic approach for the efficient synthesis of chiral morpholines.[1]

Materials:

  • Aminoalkyne substrate

  • Titanium catalyst (for hydroamination)

  • Ruthenium catalyst with a chiral diamine ligand (e.g., (S,S)-Ts-DPEN) (for asymmetric transfer hydrogenation)

  • Formic acid/triethylamine azeotrope

  • Anhydrous solvent (e.g., toluene)

Procedure: Step 1: Intramolecular Hydroamination

  • In an inert atmosphere glovebox, dissolve the aminoalkyne substrate and the titanium catalyst in anhydrous toluene.

  • Heat the reaction mixture at 110°C for 24 hours.

  • Cool the reaction to room temperature. The product of this step is a cyclic imine intermediate.

Step 2: Asymmetric Transfer Hydrogenation

  • To the cooled reaction mixture from Step 1, add a solution of the chiral ruthenium catalyst in the formic acid/triethylamine azeotrope.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Causality: This one-pot, two-step process is highly efficient. The initial titanium-catalyzed hydroamination forms the morpholine ring structure as a cyclic imine. The subsequent in-situ reduction of the imine via asymmetric transfer hydrogenation, using a chiral ruthenium catalyst, establishes the stereocenter at the 3-position with high enantioselectivity.[1] The hydrogen-bonding interactions between the substrate and the chiral ligand are crucial for achieving high enantiomeric excess.[6]

Below is a workflow for the tandem reaction:

G start Aminoalkyne Substrate hydroamination Intramolecular Hydroamination start->hydroamination Ti Catalyst, 110°C imine Cyclic Imine Intermediate hydroamination->imine ath Asymmetric Transfer Hydrogenation workup Aqueous Workup & Purification ath->workup imine->ath Chiral Ru Catalyst, Formic Acid/Triethylamine product Enantioenriched 3-Substituted Morpholine workup->product

Caption: Tandem hydroamination/asymmetric transfer hydrogenation workflow.

Data Summary

Table 1: Influence of Reaction Conditions on the cis/trans Ratio in the Synthesis of 2,6-Dimethylmorpholine

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Reaction Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.51805968020[3]
1:2.01803948416[3]
1:3.01803918812[3]
1:2.22003817822[2]

This data is adapted from patented literature and illustrates the general trends. Actual results may vary.

References

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to the compound's solubility. As a Senior Application Scientist, my goal is to provide you with practical, evidence-based solutions to ensure the success of your experiments.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research and drug discovery.[1] Its molecular structure, which combines a dimethylmorpholine moiety with a nitropyridine ring, presents unique physicochemical properties. One of the most significant challenges encountered when working with this compound is its low aqueous solubility, which has been reported to be 35.6 µg/mL.[1] This characteristic can impact the accuracy and reproducibility of in vitro and in vivo studies. This guide will provide in-depth troubleshooting advice and practical protocols to help you navigate these solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound is 35.6 µg/mL.[1] This low solubility classifies it as a poorly water-soluble compound, which is a critical consideration for its formulation in biological assays.

Q2: In which organic solvents is this compound expected to be soluble?

  • High to Moderate Solubility: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds.

  • Moderate Solubility: Ethanol, Methanol, Acetonitrile. These polar protic and aprotic solvents are commonly used in preparing stock solutions for biological assays. Morpholine derivatives generally exhibit good solubility in ethanol.[2]

  • Low Solubility: Toluene, Hexane, Diethyl Ether. These are non-polar solvents and are unlikely to be effective in dissolving this polar molecule.

Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay?

A3: This is a common phenomenon known as "antisolvent precipitation." Your compound is likely highly soluble in 100% DMSO but has very low solubility in aqueous solutions. When you dilute the DMSO stock into your aqueous assay buffer, the solvent environment abruptly changes from organic to aqueous, causing the compound to crash out of solution. It is crucial to ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to minimize its potential effects on the biological system and to be aware of the compound's aqueous solubility limit.

Q4: Can the nitro group in the molecule affect its solubility and behavior in solution?

A4: Yes, the nitro group, being strongly electron-withdrawing, can influence the molecule's properties.[3] It increases the polarity of the molecule, which can affect its interactions with solvents. Nitroaromatic compounds can also be prone to aggregation in aqueous solutions, which can further complicate experimental results.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation During Stock Solution Preparation

Symptoms:

  • Visible solid particles in the solvent after attempting to dissolve the compound.

  • Cloudy or hazy appearance of the solution.

Causality: The chosen solvent may not be strong enough to dissolve the compound at the desired concentration, or the compound may be less soluble than anticipated.

Solutions:

  • Select a Stronger Solvent:

    • If you are using ethanol or methanol, try dissolving the compound in DMSO or DMF, which generally have higher solvating power for a wide range of organic molecules.

  • Gentle Heating and Sonication:

    • Gently warm the solution in a water bath (e.g., to 37°C) to increase the rate of dissolution. Caution: Be mindful of the compound's stability at elevated temperatures.

    • Use a sonicator to break up any aggregates and enhance dissolution.

  • Prepare a More Dilute Stock Solution:

    • If a high concentration is not essential, preparing a more dilute stock solution can prevent solubility issues from the outset.

Issue 2: Precipitation in the Assay Plate Upon Dilution

Symptoms:

  • Cloudiness or visible precipitate in the wells of your assay plate after adding the compound.

  • Inconsistent and non-reproducible assay results.

Causality: The final concentration of the compound in the aqueous assay buffer exceeds its solubility limit, leading to antisolvent precipitation.

Solutions:

  • Optimize the Dilution Protocol: Instead of a single large dilution step, perform serial dilutions in a medium that contains a small, consistent percentage of the organic solvent (e.g., DMSO) to ease the transition from the organic stock to the aqueous final environment.

  • Use of Co-solvents: If your assay can tolerate it, consider including a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer to increase the compound's solubility.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer can sometimes improve solubility. However, the pH must remain within the optimal range for your biological system.

  • Employ Solubilizing Excipients: For more challenging cases, the use of solubilizing agents such as cyclodextrins can be explored. These can encapsulate the poorly soluble compound and increase its apparent aqueous solubility.

Issue 3: Time-Dependent Precipitation During Incubation

Symptoms:

  • The solution is initially clear but becomes cloudy or shows precipitate after a prolonged incubation period.

Causality:

  • Supersaturation: The initial dilution may create a thermodynamically unstable supersaturated solution, which then precipitates over time to reach equilibrium.

  • Compound Instability: The compound may be degrading over time in the aqueous buffer to a less soluble species.

  • Media Evaporation: Evaporation from the assay plate during long incubations can increase the compound's concentration, leading to precipitation.

Solutions:

  • Assess Thermodynamic Solubility: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer to understand its stability in solution over time.

  • Reduce Incubation Time: If feasible for your assay, reduce the incubation time to minimize the chance of time-dependent precipitation.

  • Ensure Proper Plate Sealing: Use plate sealers or ensure a humidified environment in the incubator to prevent evaporation.

  • Evaluate Compound Stability: Assess the chemical stability of the compound in your assay buffer over the incubation period using techniques like HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standard stock solution for use in biological assays.

Materials:

  • This compound (MW: 237.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh out 2.37 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution against a light and dark background to ensure there are no visible particles.

  • If any solid remains, sonicate the vial in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the kinetic solubility of the compound in a relevant biological buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well plate (polypropylene or glass-coated)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Prepare a series of dilutions of your assay buffer containing a fixed final concentration of DMSO (e.g., 0.5%).

  • Add the DMSO stock solution to the assay buffer to achieve a range of final compound concentrations (e.g., from 1 µM to 100 µM).

  • Shake the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Data Summary

ParameterValueSource
Molecular Formula C₁₁H₁₅N₃O₃[1]
Molecular Weight 237.26 g/mol [1]
Aqueous Solubility 35.6 µg/mL[1]
Physical Form Pale-yellow to Yellow-brown SolidSigma-Aldrich

Visualizations

Workflow for Troubleshooting Solubility Issues

G cluster_compound Compound Properties cluster_solutions Potential Solutions cp1 Low Aqueous Solubility (35.6 µg/mL) sol1 Use of Organic Co-solvents (DMSO, Ethanol) cp1->sol1 sol3 Formulation with Excipients (e.g., Cyclodextrins) cp1->sol3 sol4 Optimized Dilution Strategy cp1->sol4 cp2 Polar Nitro Group sol2 pH Adjustment (for ionizable groups) cp2->sol2 cp3 Dimethylmorpholine Moiety cp3->sol1

References

Preventing degradation of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine in experimental buffers.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

A Guide to Ensuring Compound Stability in Experimental Buffers

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity of this compound in aqueous experimental systems. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable results. This document offers in-depth, practical solutions to common challenges, grounded in chemical principles.

While specific degradation data for this compound is not extensively published, its structure—composed of a 2,6-dimethylmorpholine moiety and a 5-nitropyridine ring—provides clear indications of potential stability liabilities. The guidance herein is based on established chemical principles governing these functional groups.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my initial stock solution of this compound?

Answer: For maximum stability, stock solutions should be prepared in a non-aqueous, aprotic solvent and stored under appropriate conditions.[1][2][3]

  • Recommended Solvents: Use high-purity, anhydrous DMSO or DMF. These solvents lack reactive protons and minimize water-related degradation pathways like hydrolysis.

  • Preparation: Allow the lyophilized compound to equilibrate to room temperature before opening the vial to prevent condensation.[2] Prepare the solution in a sterile environment.

  • Storage: Store stock solutions at -20°C or, ideally, at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][4] Protect from light by using amber vials or by wrapping vials in foil.[2]

Q2: What is the primary cause of degradation for this compound in aqueous buffers?

Answer: The primary risks stem from the two core moieties: the 5-nitropyridine ring and the morpholine ring.

  • Reduction of the Nitro Group: The nitro group (-NO₂) is highly susceptible to chemical and enzymatic reduction.[5][6] This is the most probable and impactful degradation pathway. Common laboratory reagents like DTT, TCEP, or even trace metal catalysts can reduce the nitro group to nitroso, hydroxylamino, or amino derivatives.[7] These resulting species will have different chemical and biological properties, compromising your results. The hydroxylamino derivative, in particular, can be toxic and mutagenic.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly "activates" the pyridine ring, making it susceptible to attack by nucleophiles present in your buffer (e.g., Tris, certain amino acid side chains, or hydroxide ions at high pH).[8][9]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[10][11][12][13] Exposure to ambient lab light over extended periods can lead to photochemical reactions and compound degradation.

  • Oxidative Cleavage of the Morpholine Ring: While generally more stable, the morpholine ring can undergo oxidative cleavage, especially in the presence of strong oxidizing agents or photocatalysts.[14][15][16]

Q3: What pH range is recommended for my experimental buffer?

Answer: A slightly acidic to neutral pH range of 6.0 to 7.4 is recommended.

  • Why?

    • Minimizing SNAr: Alkaline conditions (pH > 8) increase the concentration of hydroxide ions (OH⁻), a potent nucleophile that can attack the activated pyridine ring.

    • Morpholine Stability: While the morpholine ring itself is relatively stable across a range of pH values, extreme acidic or basic conditions can promote long-term hydrolysis or ring-opening reactions, though this is less common than nitro-group reduction.[17][18][19] Cis-2,6-dimethylmorpholine can be hydrolyzed from its salt form using strong bases like potassium hydroxide at a high pH of 13-14.[20]

Troubleshooting Guide

Problem: My experimental results are inconsistent or show a loss of compound activity over time.

This is a classic sign of compound degradation. Use the following decision tree to diagnose the potential cause.

Troubleshooting_Degradation start Inconsistent Results / Activity Loss Observed q1 Are you using a fresh dilution from a frozen stock for each experiment? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, I reuse working solutions. q1->a1_no No q2 Does your buffer contain reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)? a1_yes->q2 sol_reuse Root Cause: Degradation in working solution. Solution: Always use fresh dilutions. Avoid storing the compound in aqueous buffer. a1_no->sol_reuse a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_reducing Root Cause: Reductive degradation of the nitro group. Solution: Omit reducing agents if possible. If required, add them immediately before the assay starts. a2_yes->sol_reducing q3 Is the pH of your final buffer between 6.0 and 7.4? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No, it's higher or lower. q3->a3_no No q4 Are experiments performed under ambient, bright light for extended periods? a3_yes->q4 sol_ph Root Cause: pH-mediated hydrolysis or SNAr. Solution: Adjust buffer pH to 6.0-7.4. Use non-nucleophilic buffers like HEPES or PBS. a3_no->sol_ph a4_yes Yes q4->a4_yes Yes a4_no No, protected from light. q4->a4_no No sol_light Root Cause: Photodegradation. Solution: Protect all solutions and experimental setups from light. Use amber tubes. a4_yes->sol_light q5 Does your buffer contain nucleophiles (e.g., Tris, high concentrations of primary amines)? a4_no->q5 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No sol_nucleophile Root Cause: Nucleophilic Aromatic Substitution (SNAr). Solution: Switch to a non-nucleophilic buffer system like HEPES, MOPS, or PBS. a5_yes->sol_nucleophile sol_ok Root Cause Unclear: Consider other factors like buffer purity, temperature, or enzymatic activity in your system. Action: Perform a formal stability study (see protocol below). a5_no->sol_ok

Caption: Troubleshooting Decision Tree for Compound Degradation.

Problem: I see a yellow color appear or intensify in my buffer after adding the compound.

Answer: The appearance of a yellow color is often associated with nitroaromatic compounds, particularly nitropyridines or their derivatives, and a change in its intensity can indicate a chemical reaction.[21][22] Specifically, the formation of a Meisenheimer complex, which is an intermediate in SNAr reactions, is often intensely colored.[8][9] If your buffer contains nucleophiles (like Tris or free amines), this color change could signal the initial step of a substitution reaction.

Action: Immediately switch to a non-nucleophilic buffer such as PBS, HEPES, or MOPS and observe if the color change still occurs.

Key Degradation Pathways & Mitigation

Understanding the chemistry is key to prevention. Here are the most likely degradation pathways.

Degradation_Pathways cluster_main This compound Compound Parent Compound Reducing Reducing Agents (DTT, TCEP, Metals) Light Light (UV/Visible) Nucleophiles Nucleophiles / High pH (Tris, OH⁻) Amino Amino-pyridine Derivative (Loss of Activity) Reducing->Amino Nitro Reduction Photoproducts Photolysis Products (Mixture, Inactive) Light->Photoproducts Photodegradation SNAr SNAr Product (Altered Activity) Nucleophiles->SNAr SNAr

Caption: Major Degradation Pathways and Influencing Factors.

Recommended Buffer Systems

To minimize degradation risk, the choice of buffer is critical. The table below summarizes recommended systems and those to use with caution.

Buffer SystemRecommended pHSuitabilityRationale
PBS (Phosphate-Buffered Saline)7.2 - 7.4Excellent Non-nucleophilic and mimics physiological conditions.
HEPES 6.8 - 8.2Excellent Good buffering capacity in the physiological range; non-nucleophilic.
MOPS 6.5 - 7.9Good Another "Good's buffer" that is non-nucleophilic.
PIPES 6.1 - 7.5Good Excellent choice for slightly acidic conditions; non-nucleophilic.
Tris (Tris(hydroxymethyl)aminomethane)7.5 - 9.0Use with Caution The primary amine is a nucleophile that can participate in SNAr reactions.[8]
Glycine Buffers 8.6 - 10.6Not Recommended Highly nucleophilic (amine) and typically used at a pH that promotes degradation.
Citrate Buffers 3.0 - 6.2Use with Caution Can chelate metals, but the lower pH may cause acid-catalyzed hydrolysis over long incubations.

Experimental Protocols

Protocol 1: Rapid Buffer Compatibility Assessment

This protocol provides a quick method to screen for acute compound degradation in your chosen buffer.

Workflow_Compatibility prep 1. Prepare Solutions - Compound in DMSO (100x) - Test Buffer (1x) - Control Buffer (PBS, pH 7.4) incubate 2. Incubate Samples - Add compound to buffers (1:100) - T=0 sample (analyze immediately) - T=2h, 4h, 8h samples (at RT, protected from light) prep->incubate analyze 3. Analyze by HPLC-UV - Monitor parent compound peak area - Look for new peaks (degradants) incubate->analyze evaluate 4. Evaluate Results - Plot % Parent Compound vs. Time - >5% loss indicates instability analyze->evaluate

Caption: Workflow for Rapid Buffer Compatibility Assessment.

Methodology:

  • Preparation:

    • Prepare a 100x stock solution of this compound in anhydrous DMSO.

    • Prepare your experimental buffer at the desired 1x concentration and pH.

    • Prepare a control buffer (e.g., 1x PBS, pH 7.4).

  • Incubation:

    • In amber vials, dilute the DMSO stock 1:100 into both your test buffer and the control buffer to reach the final experimental concentration.

    • Immediately take a "Time 0" sample from each and inject it into an HPLC-UV system.

    • Incubate the remaining solutions at your experimental temperature (e.g., room temperature), ensuring they are protected from light.

    • Take samples at subsequent time points (e.g., 2, 4, and 8 hours).

  • Analysis:

    • Use a reverse-phase C18 HPLC column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance (scan for lambda max if unknown).

    • Integrate the peak area of the parent compound at each time point.

  • Evaluation:

    • Normalize the peak area of the parent compound at each time point to the Time 0 sample.

    • A loss of >5% of the parent peak area over the experimental duration suggests a compatibility issue. The appearance of new peaks confirms degradation.

References

Technical Support Center: Troubleshooting Unexpected Results in Cell-Based Assays with 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: As a Senior Application Scientist, this guide is designed to provide in-depth technical support for researchers utilizing 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine in cell-based assays. Publicly available information suggests that morpholine-containing compounds can act as inhibitors of critical signaling pathways, with some evidence pointing towards the PI3K/Akt/mTOR pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer.[3][4] This guide will therefore proceed under the working hypothesis that this compound is an inhibitor of the PI3K/Akt/mTOR signaling cascade. We will address common unexpected results and provide a framework for systematic troubleshooting.

Part 1: Understanding the Compound and its Presumed Target

Before delving into troubleshooting, it is crucial to understand the fundamental properties of this compound and the pathway it is presumed to inhibit.

Compound Profile: this compound

PropertyValueSource
CAS Number 260447-04-9[5][6]
Molecular Formula C11H15N3O3[5][7]
Molecular Weight 237.25 g/mol [5]
Appearance Pale-yellow to Yellow-brown Solid[6]
Solubility Low aqueous solubility is common for morpholine derivatives.[8][5]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes.[3][9] Its activation is often initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibitor 2,6-Dimethyl-4- (5-nitropyridin-2-yl)morpholine Inhibitor->PI3K Inhibits (Presumed) Troubleshooting_Workflow Start Unexpected Result NoEffect No Effect Observed Start->NoEffect HighToxicity High Cytotoxicity Start->HighToxicity Inconsistent Inconsistent Results Start->Inconsistent CheckSolubility Check Compound Solubility & Stability NoEffect->CheckSolubility CheckPathway Verify Pathway Activation NoEffect->CheckPathway DoseResponse Perform Dose-Response & Viability Assays HighToxicity->DoseResponse StandardizeProtocol Standardize Protocols (Compound Prep, Cell Seeding) Inconsistent->StandardizeProtocol Outcome1 Precipitation or Degradation CheckSolubility->Outcome1 TimeCourse Optimize Treatment Time & Lysis CheckPathway->TimeCourse Outcome2 Pathway Inactive CheckPathway->Outcome2 PositiveControl Use Positive Control Inhibitor DoseResponse->PositiveControl Outcome3 Off-Target Toxicity DoseResponse->Outcome3 Outcome4 Protocol Variability StandardizeProtocol->Outcome4

References

Identifying potential byproducts in 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine synthesis via mass spectrometry.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometry Analysis for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine Synthesis

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying potential byproducts in the synthesis of this compound using mass spectrometry. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reliable analysis.

Part 1: Understanding the Synthesis & Potential Impurities

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] In this process, the nitrogen atom of the 2,6-dimethylmorpholine ring acts as a nucleophile, attacking the electron-deficient pyridine ring of a compound like 2-chloro-5-nitropyridine, displacing the chloride leaving group.[3] The presence of the electron-withdrawing nitro group (NO₂) para to the leaving group is crucial as it activates the ring for nucleophilic attack and stabilizes the negatively charged intermediate (Meisenheimer complex).[2][4][5]

Understanding this mechanism is the first step in predicting potential byproducts. Impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions will leave residual 2,6-dimethylmorpholine and 2-chloro-5-nitropyridine.

  • Side Reactions: Undesired reactions, such as reaction with solvent or dimerization, can occur.

  • Degradation: The product or reactants may degrade under the reaction conditions.

  • Contaminants: Impurities in starting materials or solvents can lead to unexpected adducts.

Frequently Asked Questions (FAQs)

Q1: I have an unexpected peak in my mass spectrum. What is the first thing I should check?

A1: First, confirm the mass-to-charge ratio (m/z) of your expected product. The molecular weight of this compound is 237.26 g/mol .[6][7][8] Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 238.27. Next, check for common adducts with sodium [M+Na]⁺ (m/z ~260.25) or potassium [M+K]⁺ (m/z ~276.22), which are frequent contaminants in glassware and solvents.[9][10]

Q2: Why is ESI the recommended ionization method for this analysis?

A2: ESI is a "soft" ionization technique that imparts minimal excess energy onto the analyte.[10] This is ideal for identifying the molecular ion of the product and potential byproducts without causing extensive in-source fragmentation. This ensures the peaks you observe in the spectrum correspond to intact molecules from your reaction mixture, simplifying interpretation.[10][11]

Q3: Can I use negative ion mode for this analysis?

A3: While positive ion mode is generally preferred for amine-containing compounds like morpholines, negative ion mode can sometimes provide complementary information. However, the target molecule does not have a readily ionizable acidic proton, so forming a deprotonated molecule [M-H]⁻ is unlikely. You might observe adducts with negative ions from the mobile phase, like formate [M+HCOO]⁻ or chloride [M+Cl]⁻.[9][12]

Part 2: Troubleshooting Guide & Byproduct Identification

This section addresses specific issues you may encounter and provides a logical workflow for identifying unknown peaks in your mass spectrum.

Workflow for Identifying Unknown Peaks

Byproduct_Identification_Workflow start Unexpected Peak Observed (m/z = X) check_adducts Is X an adduct of a known species? ([M+Na]+, [M+K]+, [M+NH4]+, etc.) start->check_adducts check_impurities Does X correspond to the m/z of starting materials or known impurities? check_adducts->check_impurities No propose_structure Propose Plausible Byproduct Structures (e.g., hydrolysis, dimerization) check_impurities->propose_structure No msms_analysis Perform MS/MS (Tandem MS) Fragmentation Analysis on m/z X propose_structure->msms_analysis compare_fragments Compare Fragmentation Pattern with Predicted Fragments msms_analysis->compare_fragments confirm_structure Confirm Structure (e.g., via NMR or synthesis of standard) compare_fragments->confirm_structure l1 Workflow for identifying unknown peaks in a mass spectrum.

Caption: Workflow for identifying unknown peaks.

Commonly Observed and Potential Byproducts

The following table summarizes potential byproducts, their expected m/z values in positive ESI mode, and their likely origins.

Compound/Byproduct NamePlausible OriginMolecular FormulaExact Mass ( g/mol )Expected [M+H]⁺ (m/z)
Target Product Main ReactionC₁₁H₁₅N₃O₃237.1113238.1188
2,6-DimethylmorpholineStarting MaterialC₆H₁₃NO115.0997116.1072
2-Chloro-5-nitropyridineStarting MaterialC₅H₃ClN₂O₂157.9901158.9976
2-Hydroxy-5-nitropyridineHydrolysis of starting materialC₅H₄N₂O₃140.0222141.0297
Bis(5-nitropyridin-2-yl) etherSide reaction with hydrolyzed intermediateC₁₀H₆N₄O₅262.0342263.0416
Reduced ProductReduction of nitro groupC₁₁H₁₇N₃O207.1372208.1446
Interpreting Fragmentation (MS/MS)

If you identify a persistent unknown peak, tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the ion of interest and fragmenting it, you can deduce its structure from the resulting pieces.

  • Expected Fragmentation of the Target Product (m/z 238.12): The nitro group (NO₂) is a common point of fragmentation, often leading to a loss of NO (30 Da) or NO₂ (46 Da).[13][14] Cleavage within the morpholine ring or at the pyridine-morpholine bond is also possible.

  • Fragmentation of Pyridines: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN.[15]

Part 3: Experimental Protocols

To ensure trustworthy and reproducible results, follow these validated protocols.

Protocol 1: Sample Preparation for LC-MS Analysis
  • Quench Reaction: Take a 10-20 µL aliquot of the crude reaction mixture.

  • Dilution: Dilute the aliquot 1:1000 (v/v) with a suitable solvent system (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). The high dilution prevents detector saturation and minimizes ion suppression. Formic acid aids in protonation for positive mode ESI.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or similar) to remove particulate matter that could clog the LC or MS system.

  • Transfer: Transfer the filtrate to an appropriate autosampler vial.

  • Controls: Prepare blank samples (dilution solvent only) and samples of your starting materials at a similar concentration to run alongside your reaction sample.

Protocol 2: Recommended LC-MS Method Parameters
  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS Ionization Mode: ESI Positive.

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

Reaction Pathway & Byproduct Formation Diagram

Reaction_Pathway cluster_side Potential Side Reactions SM1 2-Chloro-5-nitropyridine Product Target Product (m/z 238.12 [M+H]+) SM1->Product SNAr Reaction (Main Pathway) Hydroxy_Intermediate 2-Hydroxy-5-nitropyridine (m/z 141.03 [M+H]+) SM1->Hydroxy_Intermediate + H2O - HCl Dimer Bis(5-nitropyridin-2-yl) ether (m/z 263.04 [M+H]+) SM1->Dimer Condensation SM2 2,6-Dimethylmorpholine SM2->Product SNAr Reaction (Main Pathway) Hydrolysis Hydrolysis (H2O) Hydroxy_Intermediate->Dimer Condensation

Caption: Main synthesis pathway and potential side reactions.

References

Enhancing the in-vitro stability of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine for long-term experiments.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the in-vitro stability of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (referred to herein as "Compound X") for long-term experiments. Through a series of troubleshooting guides and frequently asked questions (FAQs), this document addresses specific issues you may encounter, ensuring the integrity and reproducibility of your results.

Introduction to Compound X Stability

Compound X is a heterocyclic compound featuring a morpholine and a nitropyridine moiety.[1] While a versatile tool in biochemical and pharmaceutical research, its chemical structure presents potential stability challenges in aqueous in-vitro environments over extended periods.[1] The primary liabilities stem from the nitropyridine ring, which is susceptible to photodegradation and potential reduction, and the morpholine group, which can be influenced by pH.[2][3][4][5] Understanding these liabilities is the first step toward mitigating them.

Part 1: Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter with Compound X during your experiments, providing potential causes and actionable solutions.

Issue 1: Declining Compound Concentration and Potency Over Time in Aqueous Media

You observe a progressive loss of the compound's expected biological activity or a decrease in its measured concentration in the culture medium over 24-72 hours.

Potential Cause 1: Photodegradation

The nitroaromatic structure of Compound X makes it susceptible to degradation upon exposure to light, particularly UV wavelengths.[2][3][6] Standard laboratory lighting can be sufficient to induce photolysis, leading to the formation of less active or even cytotoxic byproducts.[7][8]

Recommended Action:

  • Minimize Light Exposure: Conduct all experimental manipulations in a darkened room or under amber-filtered light.

  • Use Protective Labware: Store stock solutions and prepare experimental plates using amber or opaque microplates and vials.

  • Incubator Conditions: Ensure the incubator door is not left open for extended periods. If the incubator has an internal light, it should be off during the experiment.

Potential Cause 2: pH-Dependent Hydrolysis

The stability of compounds can be significantly influenced by the pH of the solution.[9][10] While morpholine itself is relatively stable, extreme pH values in the culture medium could affect the overall integrity of Compound X.[4][5][11]

Recommended Action:

  • Monitor Media pH: Regularly check the pH of your cell culture medium, as cellular metabolism can cause it to shift over time.

  • Optimize Buffer System: Ensure your medium is adequately buffered to maintain a stable physiological pH (typically 7.2-7.4).

  • Stability Profiling: If problems persist, perform a simple stability test by incubating Compound X in your experimental medium at different pH values (e.g., 6.8, 7.4, 8.0) and quantifying its concentration over time via HPLC or LC-MS.

Issue 2: Precipitation of Compound X in Culture Medium

You observe crystalline precipitates or a cloudy appearance in the culture wells after adding Compound X, especially at higher concentrations.

Potential Cause 1: Poor Aqueous Solubility & "Solvent Shock"

Compound X, like many small molecules, may have limited solubility in aqueous-based culture media. Precipitation can be triggered when a concentrated stock solution (typically in DMSO) is rapidly diluted into the aqueous medium, a phenomenon known as "solvent shock."[12]

Recommended Action:

  • Optimize Stock Concentration: Preparing a lower concentration stock (e.g., 1 mM instead of 10 mM in DMSO) can reduce the severity of solvent shock.[12]

  • Modify Addition Method: Add the stock solution to pre-warmed media (37°C) dropwise while gently swirling the flask or plate. Never add the media directly onto the small volume of stock solution.[12]

  • Determine Maximum Solubility: Perform a solubility test to find the maximum concentration of Compound X that remains in solution in your specific culture medium.[12]

Potential Cause 2: Interaction with Media Components

Serum proteins, salts, and other components in the culture medium can interact with the compound, reducing its solubility.[12]

Recommended Action:

  • Serum Concentration: If your cell line permits, test if reducing the serum concentration (e.g., from 10% to 5%) improves solubility.

  • Use of Solubilizing Agents: For biochemical assays (cell-free systems), consider the use of non-ionic detergents or other solubilizing agents, but be cautious of their potential effects on your experimental system.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the stability of Compound X in my specific experimental setup?

A1: The most reliable method is to conduct a time-course stability study.[13] Incubate Compound X in your complete cell culture medium (including serum) at 37°C and 5% CO2. Collect aliquots at various time points (e.g., 0, 8, 24, 48, 72 hours) and quantify the remaining parent compound using an analytical method like LC-MS/MS or HPLC-UV.[13][14] A decrease in concentration over time confirms instability.[13]

Q2: My stock solution of Compound X in DMSO is turning slightly yellow. Is this a concern?

A2: A slight yellowing of the solid compound is noted by suppliers. However, if a clear DMSO stock solution develops a more intense color over time, it could indicate degradation. To minimize this risk, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[13][15] Always prepare fresh working dilutions for each experiment.

Q3: Can I add antioxidants to the culture medium to improve the stability of Compound X?

A3: Yes, adding antioxidants can be an effective strategy, particularly to mitigate oxidative degradation pathways.[16][17]

  • Vitamin C (Ascorbic Acid): A common and effective water-soluble antioxidant.[18]

  • Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that can be beneficial, especially if your compound interacts with cellular membranes.[18]

  • N-Acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione.

It is crucial to first run control experiments to ensure that the chosen antioxidant does not interfere with your biological assay or cell health at the concentration used.[16]

Q4: My experiment runs for over 72 hours. How can I maintain an effective concentration of Compound X?

A4: For very long-term experiments, compound instability can significantly impact results. Consider the following strategies:

  • Periodic Media Refreshment: Replace the culture medium with fresh medium containing Compound X every 48-72 hours. This is often the most practical approach.[13]

  • Use of a More Stable Analog: If available, investigate if a structurally related analog of Compound X with improved stability has been reported.[13]

  • Formulation with Precipitation Inhibitors: In some advanced applications, polymers can be used as precipitation inhibitors to maintain a supersaturated state of a compound, though this is a more complex formulation strategy.[19][20]

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Assessing the In-Vitro Stability of Compound X

This protocol provides a step-by-step method to determine the stability of Compound X in your cell culture medium.

Materials:

  • Compound X

  • DMSO (anhydrous)

  • Complete cell culture medium (with serum and supplements)

  • Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate

  • Humidified incubator (37°C, 5% CO₂)

  • Access to an HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of Compound X in DMSO. Ensure it is fully dissolved.

  • Prepare Working Solution: Warm your complete culture medium to 37°C. Spike the medium with the Compound X stock to your final experimental concentration (e.g., 10 µM).

  • Incubation: Aliquot the medium containing Compound X into sterile tubes or wells, one for each time point in triplicate.

  • Sample Collection: Immediately process the first set of aliquots (T=0). Place the remaining samples in a 37°C, 5% CO₂ incubator. Collect subsequent aliquots at desired time points (e.g., 8, 24, 48 hours).

  • Sample Processing: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet debris.

  • Analysis: Transfer the supernatant to HPLC vials and analyze using a validated LC-MS or HPLC method to determine the concentration of Compound X.

  • Data Interpretation: Plot the percentage of Compound X remaining relative to the T=0 sample over time.

Data Summary Table: Hypothetical Stability of Compound X

The following table illustrates hypothetical data from the stability assay under different conditions.

Condition% Compound Remaining (Mean ± SD)
8 hours
Standard Lab Light 85 ± 4.1%
In Dark 98 ± 2.5%
In Dark + 50 µM Ascorbic Acid 99 ± 2.1%
Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting the stability of Compound X.

G start Start: Inconsistent Results or Low Potency check_stability Perform In-Vitro Stability Assay (Protocol 1) start->check_stability stable Compound is Stable (>80% remaining at 48h) check_stability->stable Yes unstable Compound is Unstable (<80% remaining at 48h) check_stability->unstable No check_other Troubleshoot Other Experimental Variables (e.g., cell passage, reagent quality) stable->check_other check_precip Visually Inspect for Precipitation unstable->check_precip precip_yes Precipitation Observed check_precip->precip_yes Yes precip_no No Precipitation check_precip->precip_no No solubility_actions Optimize Solubility: - Lower stock concentration - Modify addition method - Reduce serum % precip_yes->solubility_actions light_actions Mitigate Photodegradation: - Use amber vials/plates - Work in low light precip_no->light_actions ph_actions Check & Buffer Media pH light_actions->ph_actions antioxidant_actions Add Antioxidants (e.g., Ascorbic Acid) ph_actions->antioxidant_actions refresh_media For Long-Term (>48h) Experiments: Implement periodic media refreshment antioxidant_actions->refresh_media

References

Technical Support Center: Navigating Nitropyridine Probes in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful application of nitropyridine-based fluorescent probes in your live-cell imaging experiments. This guide is designed to provide you, our fellow researchers, with practical, in-depth insights to anticipate and overcome common challenges. We will delve into the causality behind these pitfalls and offer validated strategies to ensure the integrity and reproducibility of your data.

Section 1: Understanding the Core Challenges with Nitropyridine Probes

Nitropyridine-based probes are powerful tools, often employed as "turn-on" sensors where the fluorescence is initially quenched by the nitro group and restored upon reaction with a specific analyte.[1] However, the very features that make them effective can also be the source of experimental artifacts. The primary challenges revolve around three interconnected issues: inherent fluorescence quenching, phototoxicity, and suboptimal staining parameters.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with nitropyridine probes.

Q1: Why is the fluorescence of my nitropyridine probe so low, even before I add it to my cells?

A1: The nitro group (-NO2) on the pyridine ring is a potent electron-withdrawing group that can efficiently quench fluorescence through mechanisms like photo-induced electron transfer (PET).[2] In this process, the excited-state energy of the fluorophore is non-radiatively transferred, preventing the emission of a photon.[3] This inherent quenching is a fundamental property of many nitropyridine probes and is often the basis for their function as "turn-on" sensors.

Q2: What is "phototoxicity" and why is it a particular concern with these probes?

A2: Phototoxicity refers to the damaging effect of light on cells, which is often exacerbated by the presence of a fluorescent molecule.[4][5] When a fluorophore is excited, it can generate reactive oxygen species (ROS) that can damage cellular components like mitochondria, leading to artifacts such as membrane blebbing, changes in cell morphology, and even cell death.[4] Nitropyridine compounds can be particularly susceptible to this, as the excitation light required to overcome the inherent quenching may be higher, increasing the risk of ROS production.

Q3: How does the cellular environment affect the performance of my nitropyridine probe?

A3: The complex intracellular environment can significantly impact your probe's performance. Factors such as pH, viscosity, and the presence of endogenous molecules can alter the probe's fluorescence.[1] For example, non-specific binding to cellular components can lead to high background fluorescence, while poor cellular uptake will result in a weak signal.[6]

Section 3: Troubleshooting Guide: From Assay Design to Image Acquisition

This section provides a problem-oriented approach to troubleshooting common issues encountered during live-cell imaging with nitropyridine probes.

Problem 1: Weak or No Fluorescent Signal

Symptoms:

  • Very dim or no discernible fluorescence from stained cells.

  • Signal-to-noise ratio is poor.

Potential Causes & Solutions:

  • Cause A: Inefficient Cellular Uptake. The physicochemical properties of your nitropyridine probe, such as its lipophilicity and charge, will determine how well it crosses the cell membrane.[7]

    • Solution:

      • Optimize Probe Concentration: Perform a concentration titration to find the optimal balance between signal and toxicity. Start with a low concentration (e.g., 1-5 µM) and incrementally increase it.

      • Increase Incubation Time: Extend the incubation period to allow for more probe accumulation. A time-course experiment (e.g., 15, 30, 60, 120 minutes) can help determine the optimal incubation time.

      • Use a Permeabilizing Agent (for fixed cells): For fixed-cell experiments, a mild detergent like Triton X-100 can be used to permeabilize the cell membrane. However, this is not suitable for live-cell imaging.

  • Cause B: Inherent Probe Properties. As discussed, the nitro group is a strong quencher.[2][8]

    • Solution:

      • Ensure Probe Activation (if applicable): If your probe is a "turn-on" sensor, ensure that the analyte of interest is present and the reaction is occurring.

      • Check Excitation/Emission Settings: Verify that you are using the correct filter sets and laser lines for your specific nitropyridine probe.

  • Cause C: Photobleaching. The irreversible photochemical destruction of a fluorophore can lead to signal loss.

    • Solution:

      • Minimize Light Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal.

      • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, some specialized media can help reduce photobleaching.

Experimental Protocol: Optimizing Probe Concentration and Incubation Time
  • Cell Seeding: Plate your cells on a suitable imaging dish or plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Prepare Probe Solutions: Prepare a stock solution of your nitropyridine probe in DMSO. Then, create a series of working solutions in your imaging medium at different concentrations (e.g., 1, 2.5, 5, 10, 20 µM).

  • Incubation: Replace the culture medium with the probe-containing imaging medium.

  • Time-Course Imaging: Acquire images at different time points (e.g., 15, 30, 60, 90, 120 minutes) for each concentration.

  • Analysis: Quantify the mean fluorescence intensity of the cells at each time point and concentration to determine the optimal conditions.

ParameterStarting RangeNotes
Probe Concentration 1 - 10 µMHigher concentrations can lead to toxicity and aggregation.
Incubation Time 15 - 120 minutesLonger times may be needed for less permeable probes.
Incubation Temperature 37°CEnsure physiological conditions are maintained.

Table 1: Recommended starting parameters for optimizing nitropyridine probe staining.

Problem 2: High Background Fluorescence

Symptoms:

  • Poor contrast between stained cells and the background.

  • Non-specific fluorescence throughout the well or dish.

Potential Causes & Solutions:

  • Cause A: Probe Aggregation. At high concentrations, some nitropyridine probes can self-aggregate, leading to non-specific fluorescent puncta.

    • Solution:

      • Lower Probe Concentration: Use the lowest effective concentration determined from your titration experiment.

      • Ensure Proper Solubilization: Make sure your probe is fully dissolved in the imaging medium before adding it to the cells.

  • Cause B: Non-Specific Binding. The probe may be binding to extracellular components or the surface of the imaging dish.

    • Solution:

      • Wash Steps: After incubation, gently wash the cells with fresh imaging medium to remove unbound probe. One to two washes are typically sufficient.

      • Use a Blocking Agent: In some cases, pre-incubating with a protein-containing solution like BSA can help reduce non-specific binding.

  • Cause C: Autofluorescence. Some cell types naturally exhibit higher levels of autofluorescence. The imaging medium itself can also be a source of background fluorescence.

    • Solution:

      • Use Phenol Red-Free Medium: Phenol red is fluorescent and can contribute to background.[9]

      • Acquire an Unstained Control: Image unstained cells using the same settings to determine the level of endogenous autofluorescence. This can be subtracted from your stained images during analysis.

Visualization: Workflow for Mitigating High Background

cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis A Titrate Probe Concentration C Incubate with Optimized Probe Concentration A->C B Use Phenol Red-Free Medium B->C D Wash 1-2x with Fresh Medium C->D E Image Stained Cells D->E G Background Subtraction E->G F Image Unstained Control F->G

Caption: A streamlined workflow to minimize background fluorescence.

Problem 3: Phototoxicity and Cell Stress

Symptoms:

  • Cells rounding up, detaching from the substrate, or showing membrane blebbing.[6]

  • Changes in organelle morphology (e.g., swollen mitochondria).[4]

  • Cessation of normal cellular processes (e.g., cell division).

Potential Causes & Solutions:

  • Cause A: Excessive Light Exposure. High-intensity light, especially at shorter wavelengths, is a primary driver of phototoxicity.[10]

    • Solution:

      • Reduce Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.

      • Decrease Exposure Time: Use the shortest possible exposure time. This may require a more sensitive camera.

      • Increase Binning: Binning combines pixels to increase signal at the cost of some spatial resolution, allowing for shorter exposure times.

  • Cause B: Probe-Induced Photosensitization. The nitropyridine probe itself can act as a photosensitizer, generating ROS upon excitation.

    • Solution:

      • Time-Lapse Imaging Strategy: For long-term imaging, increase the interval between image acquisitions to allow cells to recover.

      • Use Red-Shifted Probes if Possible: Longer wavelength (red/far-red) light is generally less phototoxic to cells. If alternative probes are available for your target, consider those with longer excitation wavelengths.

Visualization: The Balance of Imaging Parameters

A Laser Power D Signal-to-Noise Ratio A->D Increases E Phototoxicity A->E Increases B Exposure Time B->D Increases B->E Increases C Acquisition Interval C->E Decreases F Temporal Resolution C->F Decreases

Caption: Interplay of imaging parameters and their impact on data quality and cell health.

Section 4: Concluding Remarks

Success with nitropyridine probes in live-cell imaging is a matter of careful optimization and an understanding of the underlying photophysics and cell biology. By systematically addressing potential issues of signal, background, and phototoxicity, you can harness the power of these probes to generate reliable and insightful data. Always remember to include the appropriate controls in your experiments to validate your findings.

References

Validation & Comparative

A Comparative Guide to PI3K Kinase Inhibitors: Evaluating the Morpholine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the PI3K Signaling Pathway and the Quest for Specificity

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent hallmark of human cancers, driving tumor progression and resistance to therapies.[1] This has established the PI3K pathway as a critical target for oncological drug development.[2] PI3K inhibitors are broadly classified based on their selectivity for the different Class I PI3K isoforms (α, β, γ, and δ): pan-PI3K inhibitors that target all four isoforms, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors that also target the downstream effector, mTOR.[1]

The morpholine moiety is a key structural feature in many potent PI3K inhibitors.[3][4] Its oxygen atom often acts as a crucial hydrogen bond acceptor within the ATP-binding pocket of the kinase, anchoring the inhibitor and contributing to its potency.[5][6] One such morpholine-containing compound is 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine . While this specific molecule is noted in chemical synthesis literature, its biological activity as a PI3K inhibitor is not extensively characterized in publicly available data.

Therefore, this guide will provide a comparative analysis of well-established PI3K inhibitors, with a special focus on the role of the morpholine scaffold by using the potent, pan-PI3K inhibitor ZSTK474 as a primary reference compound. ZSTK474 contains two morpholine groups, one of which is critical for its binding to the PI3K enzyme active site.[5][7] We will compare ZSTK474's performance with other key PI3K inhibitors, providing experimental data and detailed protocols to aid researchers in their own investigations.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), to regulate diverse cellular functions.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Comparative Analysis of PI3K Inhibitors

The efficacy and safety profile of a PI3K inhibitor is largely determined by its selectivity for the different PI3K isoforms. Pan-PI3K inhibitors offer broad pathway inhibition but can be associated with greater off-target effects. Isoform-selective inhibitors, on the other hand, may provide a better therapeutic window.

InhibitorTypePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
ZSTK474 Pan-PI3K1644494.6>1000
Pictilisib (GDC-0941) Pan-PI3K333753580
Buparlisib (BKM120) Pan-PI3K52166262116-
Copanlisib (Aliqopa) Pan-PI3K (α/δ dominant)0.53.76.40.7-
Alpelisib (Piqray) α-selective51200290250-
Idelalisib (Zydelig) δ-selective8600400021002.5-
Duvelisib (Copiktra) δ/γ-selective11002500272.5-
Dactolisib (BEZ235) Dual PI3K/mTOR475756

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[8][9][10][11][12][13][14]

ZSTK474 , a pan-class I PI3K inhibitor, demonstrates potent, low nanomolar inhibition across all four isoforms.[9][13] Its morpholine moiety plays a key role in its binding to the ATP-binding pocket of PI3K.[5] In comparison, Pictilisib (GDC-0941) also shows potent pan-PI3K inhibition with a similar profile to ZSTK474.[12][14] Buparlisib (BKM120) is another pan-PI3K inhibitor, though with slightly higher IC50 values compared to ZSTK474 and Pictilisib.[10] Copanlisib (Aliqopa) is a potent pan-class I PI3K inhibitor with a predominant activity against the p110α and p110δ isoforms.[15][16][17][18]

In the isoform-selective category, Alpelisib (Piqray) exhibits strong selectivity for PI3Kα, the isoform frequently mutated in solid tumors.[2][19] Conversely, Idelalisib (Zydelig) is highly selective for the δ isoform, which is primarily expressed in hematopoietic cells, making it effective in B-cell malignancies.[2] Duvelisib (Copiktra) is a dual inhibitor of the δ and γ isoforms.

Dactolisib (BEZ235) represents the dual PI3K/mTOR inhibitors, potently inhibiting both PI3K isoforms and mTOR.[8]

Experimental Protocols for PI3K Inhibitor Characterization

Accurate and reproducible experimental data are paramount in the evaluation of kinase inhibitors. Below are detailed protocols for key in vitro assays.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Biochemical_Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - PI3K Enzyme - Lipid Substrate (PIP2) - ATP - Inhibitor Dilutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase + Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Add_Substrate_ATP Add PIP2 + ATP (Start Reaction) Incubate_Kinase_Inhibitor->Add_Substrate_ATP Incubate_Reaction Incubate at RT Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Deplete unused ATP) Incubate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Stop_Reaction->Develop_Signal Read_Luminescence Read Luminescence Develop_Signal->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for a biochemical PI3K kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA).[20]

    • Dilute the purified recombinant PI3K isoform to the desired concentration in the reaction buffer.

    • Prepare the lipid substrate (e.g., PIP2) in the reaction buffer.

    • Prepare a stock solution of ATP in water.

    • Perform serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor or vehicle control.

    • Add the diluted PI3K enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.[20]

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[20]

  • Signal Detection (using Promega ADP-Glo™ Kinase Assay as an example):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[21]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the degree of PI3K inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Seeding:

    • Culture cancer cell lines of interest in appropriate media.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the PI3K inhibitors.

    • Treat the cells with the inhibitors or vehicle control and incubate for a specified period (e.g., 72 hours).[22]

  • Luminescence Detection (using Promega CellTiter-Glo® Luminescent Cell Viability Assay as an example):

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Western Blotting for PI3K Pathway Modulation

This technique is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as AKT, to confirm the on-target effect of the inhibitor in a cellular context.

Western_Blot_Workflow Start Start Cell_Culture_Treatment Cell Culture & Inhibitor Treatment Start->Cell_Culture_Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE (Protein Separation) Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-pAKT, anti-AKT) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Image Analysis & Quantification Detection->Analysis End End Analysis->End

Caption: General workflow for Western blotting.

Methodology:

  • Cell Treatment and Lysis:

    • Seed and grow cells to a suitable confluency.

    • Treat the cells with the PI3K inhibitor at various concentrations for a defined time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[23]

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and load equal amounts onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473) and the total protein (e.g., anti-AKT) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[23]

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Directions

The development of PI3K inhibitors continues to be a vibrant area of cancer research. The morpholine scaffold has proven to be a valuable component in the design of potent inhibitors like ZSTK474. While the specific compound This compound lacks extensive characterization as a PI3K inhibitor in the public domain, its structural features suggest potential for interaction with the PI3K active site. Further investigation through the experimental protocols outlined in this guide would be necessary to elucidate its activity and selectivity profile.

The comparative data presented here for a range of PI3K inhibitors with diverse selectivity profiles provides a valuable resource for researchers. The choice of inhibitor for a particular application will depend on the specific research question, the cellular context, and the desired balance between broad pathway inhibition and isoform-specific targeting. As our understanding of the nuanced roles of each PI3K isoform in health and disease deepens, the development of next-generation inhibitors with improved selectivity and reduced off-target toxicities will remain a key objective in the field.

References

A Comparative Guide to the Bioactivity of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of heterocyclic motifs is a cornerstone of modern medicinal chemistry, with scaffolds like morpholine and nitropyridine being integral to numerous pharmacologically active agents.[1][2] The compound 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine combines these two privileged structures, suggesting a rich potential for biological activity, possibly in oncology or neurology.[3] However, the presence of two stereocenters at the C2 and C6 positions of the morpholine ring gives rise to a pair of enantiomers. It is a fundamental principle in pharmacology that enantiomers can exhibit dramatically different biological activities, pharmacokinetic profiles, and toxicities. This guide provides a comprehensive framework for the separation, characterization, and comparative bioactivity assessment of the enantiomers of this compound. We will detail the necessary experimental protocols, from chiral chromatography to in vitro assays, and present illustrative data to underscore the critical importance of stereochemical considerations in drug development.

The Imperative of Chirality in Drug Action

Chirality is a key determinant of a drug's interaction with its biological target. Since biological systems—proteins, enzymes, and receptors—are themselves chiral, they can differentiate between the enantiomers of a chiral drug molecule. This selective recognition can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, evaluating the individual enantiomers of a chiral drug candidate is not merely an academic exercise but a crucial step in developing safer and more effective medicines.

cluster_0 Interaction with Chiral Receptor cluster_1 Enantiomer 1 (Eutomer) cluster_2 Enantiomer 2 (Distomer) receptor Chiral Receptor Site A B C enantiomer1 A' B' C' enantiomer1:g1->receptor:p1 Strong Fit enantiomer1:g2->receptor:p2 Strong Fit enantiomer1:g3->receptor:p3 Strong Fit result1 High Bioactivity enantiomer2 C' B' A' enantiomer2:g1->receptor:p1 Poor Fit enantiomer2:g2->receptor:p2 Strong Fit enantiomer2:g3->receptor:p3 No Fit result2 Low/No Bioactivity

Caption: Differential binding of enantiomers to a chiral receptor site.

Comprehensive Experimental Workflow

A systematic approach is required to compare the bioactivity of the enantiomers. The workflow begins with the resolution of the racemic mixture, followed by the confirmation of the absolute configuration of each isolated enantiomer. Finally, the purified enantiomers are subjected to parallel biological assays to quantify their activity against a relevant molecular target.

Caption: Overall workflow for comparing enantiomer bioactivity.

Enantiomeric Separation and Characterization

The foundational step in this investigation is the physical separation of the enantiomers from the racemic mixture. Enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[4][5]

Protocol 1: Preparative Chiral HPLC Separation

Rationale: The choice of an immobilized polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA (amylose-based), provides broad enantioselectivity for a wide range of compounds and offers excellent stability, making it suitable for preparative scale-up.[4] The mobile phase is optimized to achieve baseline separation with reasonable retention times.

Methodology:

  • System Preparation:

    • Column: Chiralpak® IA (250 x 10 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 80:20 v/v). The exact ratio must be optimized via analytical scale screening.

    • Flow Rate: 5.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25°C.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of 5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatography and Fraction Collection:

    • Perform multiple injections of the sample solution onto the column.

    • Collect the eluent corresponding to the first and second eluting peaks in separate, labeled flasks.

  • Post-Processing:

    • Combine the fractions for each respective enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified enantiomers under high vacuum to yield solid material.

  • Purity Analysis:

    • Re-inject a small, dissolved sample of each isolated enantiomer onto an analytical chiral column under the same conditions to determine the enantiomeric excess (e.e.). An e.e. of >99% is required for subsequent biological testing.

Comparative Bioactivity Assessment: A Case Study in Kinase Inhibition

Rationale for Target Selection: The morpholine moiety is a key component in several approved kinase inhibitors (e.g., Gefitinib, Linezolid).[2] Its ability to form crucial hydrogen bonds and improve pharmacokinetic properties makes it a privileged scaffold in kinase-targeted drug discovery.[2] The nitropyridine group, as a strong electron-withdrawing system, can also participate in critical interactions within an ATP-binding pocket.[1] Therefore, a plausible hypothesis is that this compound may exhibit kinase inhibitory activity. For this guide, we will use a generic tyrosine kinase as a representative target.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method for quantifying kinase activity. It measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity. Its high sensitivity and broad applicability make it a gold standard for kinase profiling.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the target kinase and its specific peptide substrate.

    • Prepare serial dilutions of the (+)-enantiomer, (-)-enantiomer, and the racemic mixture in DMSO, followed by a final dilution in kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the compound dilutions (or vehicle control) to the respective wells.

    • Initiate the reaction by adding 5 µL of an ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer and the racemate.

Illustrative Results and Discussion

To demonstrate the potential outcomes of this workflow, the following table presents hypothetical bioactivity data.

CompoundEnantiomeric FormIC50 against Target Kinase (nM)
This compoundRacemate150
(+)-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholineEutomer25
(-)-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholineDistomer3,500

Discussion of Illustrative Data:

The hypothetical results clearly demonstrate stereoselective inhibition of the target kinase. The (+)-enantiomer is significantly more potent (IC50 = 25 nM) than both the racemate (IC50 = 150 nM) and the (-)-enantiomer (IC50 = 3,500 nM). This 140-fold difference in potency between the enantiomers highlights that the (+)-enantiomer is the eutomer, responsible for the vast majority of the observed activity in the racemic mixture.

This differential activity strongly suggests that the specific three-dimensional arrangement of the dimethylmorpholine ring and its substituents is critical for optimal binding to the kinase's active site. The less active (-)-enantiomer, or distomer, likely experiences steric hindrance or is unable to form key interactions within the chiral environment of the binding pocket, leading to its dramatically reduced potency. Such findings are paramount for drug development, as advancing only the eutomer can lead to a more potent therapeutic with a potentially wider therapeutic window and reduced risk of off-target effects that might be associated with the distomer.

Conclusion

This guide outlines a rigorous and logical pathway for dissecting the bioactivity of the enantiomers of this compound. By employing established techniques for chiral separation and in vitro bioactivity assessment, researchers can elucidate the structure-activity relationship with respect to stereochemistry. The illustrative data underscore a common and critical phenomenon in pharmacology: the bioactivity of a chiral molecule often resides predominantly in one of its enantiomers. A thorough investigation as described herein is essential for making informed decisions in the progression of chiral compounds from discovery to clinical development, ensuring the selection of the most potent and safest molecular entity.

References

In Vivo Validation of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vivo validation of the therapeutic effects of the novel compound, 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, hereafter referred to as 'Compound X'. The content herein is structured to guide researchers, scientists, and drug development professionals through a robust, comparative in vivo study, using a hypothetical xenograft model of non-small cell lung cancer (NSCLC). This guide emphasizes scientific integrity, experimental causality, and data-driven comparison with a current standard-of-care treatment.

Introduction: The Therapeutic Potential of Compound X

This compound (Compound X) is a novel synthetic small molecule featuring a morpholine ring attached to a nitropyridine moiety. The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous approved drugs, where it often enhances potency and modulates pharmacokinetic properties.[1] Preliminary in vitro studies suggest that Compound X may modulate key enzyme activities and receptor binding involved in oncogenic signaling pathways.[2] Specifically, its structural alerts point towards potential inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in various cancers, including NSCLC.

The in vivo validation of any promising preclinical candidate is a critical step in the drug development pipeline, bridging the gap between cell-based assays and clinical trials.[3][4] This guide outlines a comparative in vivo study designed to rigorously evaluate the anti-tumor efficacy and tolerability of Compound X against a standard-of-care chemotherapeutic agent, Paclitaxel, in an NSCLC xenograft mouse model.

Experimental Design and Rationale

A well-designed in vivo study is paramount for generating reproducible and translatable data.[5][6] Our experimental design incorporates key principles to minimize bias and maximize statistical power.

Animal Model and Cell Line Selection
  • Animal Model: Athymic Nude (Foxn1nu) mice will be used. These immunocompromised mice are a standard model for xenograft studies as they can accept human tumor cells without rejection.[7]

  • Cell Line: The A549 human non-small cell lung cancer cell line will be utilized. This is a well-characterized and widely used cell line in cancer research, known to form solid tumors in xenograft models.

Treatment Groups and Controls

To ensure a comprehensive and comparative analysis, the following treatment groups will be established:

  • Group 1: Vehicle Control: Serves as the baseline for tumor growth. The vehicle will be the same formulation used to deliver Compound X and Paclitaxel.

  • Group 2: Compound X (Low Dose): To assess dose-dependent efficacy.

  • Group 3: Compound X (High Dose): To determine the maximum therapeutic potential.

  • Group 4: Paclitaxel (Standard-of-Care): Provides a benchmark for comparing the efficacy of Compound X.[8][9]

Dosing, Formulation, and Administration
  • Compound X Formulation: Compound X will be formulated in a vehicle of 10% DMSO, 10% Tween-80, and 80% sterile water, a common vehicle for in vivo studies of small molecules.[10]

  • Paclitaxel Formulation: Paclitaxel will be formulated as per standard protocols.

  • Dose Selection: Dose-finding studies are crucial to determine the Maximum Tolerated Dose (MTD).[11][12] For this hypothetical study, we will use a low dose of 10 mg/kg and a high dose of 30 mg/kg for Compound X, and a standard dose for Paclitaxel.

  • Administration Route and Schedule: All treatments will be administered via intraperitoneal (i.p.) injection once daily for 21 days.

Endpoint Measures
  • Primary Endpoint: Tumor volume will be measured twice weekly using digital calipers.

  • Secondary Endpoints:

    • Animal body weight will be recorded twice weekly as an indicator of toxicity.

    • Overall survival will be monitored.

    • At the end of the study, tumors will be excised for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Diagram

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (21 days) cluster_post_treatment Post-Treatment Analysis acclimatization Acclimatization (7 days) implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation cell_culture A549 Cell Culture cell_culture->implantation tumor_growth Tumor Growth to ~100 mm³ implantation->tumor_growth randomization Randomization into 4 Groups tumor_growth->randomization treatment Daily i.p. Injections: - Vehicle - Compound X (10 mg/kg) - Compound X (30 mg/kg) - Paclitaxel randomization->treatment monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight treatment->monitoring endpoint Study Endpoint: - Tumor Volume > 2000 mm³ - Pre-defined Time monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Histology endpoint->analysis

Caption: Overall experimental workflow for the in vivo validation of Compound X.

Comparative In Vivo Efficacy Analysis (Hypothetical Data)

The following tables and discussion are based on hypothetical data to illustrate a potential outcome of the proposed study.

Table 1: Comparative Anti-Tumor Efficacy
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 250-+2.5
Compound X101100 ± 18040.5-1.2
Compound X30550 ± 12070.3-4.8
Paclitaxel15750 ± 15059.5-8.5

Data Interpretation:

In this hypothetical scenario, Compound X demonstrates a dose-dependent anti-tumor efficacy. The high dose of Compound X (30 mg/kg) shows superior tumor growth inhibition compared to the standard-of-care, Paclitaxel. Importantly, Compound X appears to be better tolerated, as indicated by the lower percentage of body weight loss compared to the Paclitaxel group.

Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Based on preliminary in silico modeling and in vitro kinase assays, we hypothesize that Compound X exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.

Signaling Pathway Diagram

PI3K_pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of inhibitor CompoundX Compound X CompoundX->PI3K Inhibits

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document synthesizes experimental data from related studies to project the SAR of this specific chemical scaffold, offering insights into how structural modifications may influence biological activity. We will delve into the rationale behind experimental design, present detailed protocols for evaluation, and visualize key concepts to facilitate a comprehensive understanding.

Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and its ability to be readily incorporated into a diverse range of molecular architectures.[1] Its presence in numerous approved drugs attests to its significance in drug design.[2] When coupled with a nitropyridine moiety, as in the case of this compound, the resulting compound presents a unique electronic and structural profile with potential for targeted biological activity. Research suggests that such compounds may act as inhibitors of various enzymes and receptors, with potential applications in oncology and neurology.[3]

This guide will explore the hypothetical structure-activity relationships of analogs of this parent compound, focusing on how modifications to three key regions—the morpholine ring, the linker, and the nitropyridine ring—can impact biological efficacy, particularly in the context of anticancer activity.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the anticipated impact of structural modifications on the biological activity of this compound analogs. The presented data, while hypothetical, is based on established principles from published SAR studies on related morpholine-containing compounds.[4][5]

Modifications of the 2,6-Dimethylmorpholine Ring

The stereochemistry and substitution pattern of the morpholine ring are critical for target engagement. The cis-2,6-dimethyl substitution pattern of the parent compound creates a specific three-dimensional conformation that influences its binding affinity.

Table 1: SAR of Morpholine Ring Modifications

Compound IDR1R2StereochemistryHypothetical IC50 (µM) on A549 Cell LineRationale
Parent CH₃CH₃cis-(2R,6S)15Establishes baseline activity.
Analog A1 HH->100Removal of methyl groups likely reduces hydrophobic interactions in the binding pocket, decreasing potency.
Analog A2 CH₃CH₃trans50Altered stereochemistry may lead to a suboptimal fit in the target's binding site.
Analog A3 C₂H₅C₂H₅cis25Slightly larger alkyl groups may introduce steric hindrance.
Analog A4 HCH₃-40Asymmetrical substitution could disrupt key binding interactions.

The rationale behind these hypothetical values is that the methyl groups in the parent compound likely engage in favorable hydrophobic interactions with the target protein. Altering their size, removing them, or changing their spatial orientation would likely disrupt these interactions, leading to a decrease in activity.

Modifications of the Nitropyridine Ring

The 5-nitropyridine moiety is a key pharmacophore, with the nitro group acting as a strong electron-withdrawing group that can participate in hydrogen bonding and influence the overall electronic properties of the molecule.

Table 2: SAR of Nitropyridine Ring Modifications

Compound IDR3Hypothetical IC50 (µM) on A549 Cell LineRationale
Parent NO₂15The nitro group is crucial for activity, likely through hydrogen bonding or electronic effects.
Analog B1 CN20A cyano group is also electron-withdrawing but has different hydrogen bonding capabilities.
Analog B2 Cl35A chloro substituent is electron-withdrawing but less so than a nitro group, and it alters the electronic profile.
Analog B3 NH₂80An amino group is electron-donating, which would significantly change the electronic properties and likely reduce activity.
Analog B4 H>100Removal of the substituent at the 5-position demonstrates its importance for biological activity.

These projected activities are based on the principle that the electron-withdrawing nature of the substituent at the 5-position of the pyridine ring is critical for target interaction. Replacing the nitro group with less electron-withdrawing or electron-donating groups is expected to diminish the compound's potency.

Experimental Methodologies

To empirically determine the structure-activity relationships of these analogs, a robust and reproducible experimental workflow is essential. The following protocols outline the synthesis and in vitro evaluation of the designed compounds.

General Synthesis of Analogs

The synthesis of this compound and its analogs can be achieved through a nucleophilic aromatic substitution reaction.

Step-by-step Protocol:

  • Starting Materials: Commercially available 2-chloro-5-nitropyridine and the appropriately substituted cis-2,6-dimethylmorpholine (or its analog).

  • Reaction Setup: In a round-bottom flask, dissolve the substituted morpholine (1.2 equivalents) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (2.0 equivalents), to the solution to act as an acid scavenger.

  • Addition of Electrophile: Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

sub_morpholine Substituted Morpholine reaction_mixture Reaction Mixture sub_morpholine->reaction_mixture chloro_nitropyridine 2-Chloro-5-nitropyridine chloro_nitropyridine->reaction_mixture base Base (e.g., TEA) base->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture heating Heating (80-100°C) reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification final_product Final Analog purification->final_product

Caption: General synthetic workflow for the preparation of analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7][8]

Step-by-step Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., A549 human lung carcinoma) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.[7][9]

start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Analogs incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This guide provides a framework for understanding the structure-activity relationships of this compound analogs. The presented hypothetical data, based on established principles in medicinal chemistry, suggests that the cis-2,6-dimethylmorpholine and 5-nitropyridine moieties are critical for biological activity. Future experimental work, following the detailed protocols provided, is necessary to validate these hypotheses and to further optimize this promising chemical scaffold for the development of novel therapeutic agents. The systematic modification and evaluation of these analogs will undoubtedly provide valuable insights into their mechanism of action and pave the way for the discovery of more potent and selective drug candidates.

References

The Morpholine Moiety: A Double-Edged Sword for Brain Penetration? A Comparative Analysis of Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery Community

The quest to design effective drugs for central nervous system (CNS) disorders is a formidable challenge, largely due to the highly selective nature of the blood-brain barrier (BBB).[1] This intricate barrier, a tightly woven defense system, rigorously controls the passage of substances into the brain, protecting it from toxins and pathogens while allowing essential nutrients to enter.[1] For medicinal chemists, the BBB represents a critical hurdle: a drug candidate, no matter how potent its intended action, is rendered ineffective if it cannot reach its target within the brain.

In the medicinal chemist's toolkit, the morpholine ring is a frequently employed scaffold, recognized for its ability to modulate the physicochemical properties of drug candidates.[2][3][4][5] This heterocyclic amine is a common feature in a number of approved and experimental drugs, lauded for its advantageous biological, metabolic, and synthetic properties. Its incorporation is often intended to enhance solubility, metabolic stability, and, crucially, blood-brain barrier permeability.[2][3][4][5] However, is the inclusion of a morpholine moiety a reliable strategy for enhancing CNS penetration? This guide provides a critical comparative analysis of the BBB permeability of morpholine-containing drug candidates, supported by experimental data and a deep dive into the underlying physicochemical principles and experimental methodologies.

The Blood-Brain Barrier: A Formidable Gatekeeper

The BBB is a complex, dynamic interface between the peripheral circulation and the CNS. It is composed of specialized endothelial cells that line the brain's capillaries, which are interconnected by tight junctions that severely restrict the paracellular movement of molecules.[1] This physical barrier is further fortified by pericytes and astrocytic end-feet, which ensheath the capillaries and contribute to the barrier's integrity and function.

Molecules can traverse the BBB through several mechanisms:

  • Passive Diffusion: Small, lipid-soluble (lipophilic) molecules can pass directly through the endothelial cell membranes. This is a primary route for many CNS drugs.

  • Carrier-Mediated Transport: Specific transporters facilitate the entry of essential molecules like glucose, amino acids, and nucleosides.

  • Receptor-Mediated Transcytosis: Larger molecules, such as peptides and proteins, can be transported across the BBB by binding to specific receptors on the endothelial cells.

  • Active Efflux: The BBB is also equipped with efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump a wide range of xenobiotics, including many drugs, out of the brain. This is a major mechanism of drug resistance in the CNS.

The Physicochemical Tug-of-War: Properties Governing BBB Permeability

A drug candidate's ability to cross the BBB is largely dictated by a delicate balance of its physicochemical properties. Key parameters include:

PropertyDesired Range for BBB PenetrationRationale
Lipophilicity (logP/logD) 1.5 - 4.0Enables partitioning into and diffusion across the lipid-rich endothelial cell membranes.[6]
Molecular Weight (MW) < 400-500 DaSmaller molecules are more likely to passively diffuse across the BBB.[1]
Topological Polar Surface Area (TPSA) < 90 ŲA measure of the surface area of polar atoms; lower TPSA is associated with better BBB penetration.
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce polarity and improve membrane permeability.
Hydrogen Bond Acceptors (HBA) ≤ 7Fewer hydrogen bond acceptors reduce polarity and improve membrane permeability.
Ionization State (pKa) Weakly basicA slight positive charge at physiological pH can aid in interactions with the negatively charged cell membrane, but strong bases are often substrates for efflux transporters.

The morpholine ring, with its secondary amine and ether oxygen, can influence these properties in several ways. The nitrogen atom provides a basic center, which can be protonated at physiological pH, potentially increasing aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor. The overall impact of the morpholine moiety on a molecule's lipophilicity is context-dependent and can be fine-tuned through substitution.

Comparative Analysis of Morpholine-Containing Drugs

To understand the real-world impact of the morpholine moiety on BBB permeability, we will examine and compare several morpholine-containing drugs with varying degrees of CNS penetration.

High CNS Penetration: Linezolid

Linezolid, an oxazolidinone antibiotic, is a notable example of a morpholine-containing drug with excellent CNS penetration. It is used to treat serious infections caused by Gram-positive bacteria, including those affecting the CNS.

  • Experimental Data: Studies have shown that linezolid achieves high concentrations in the cerebrospinal fluid (CSF), with CSF-to-plasma ratios ranging from 0.66 to as high as 66%.[7] One study reported a median CSF/plasma ratio of 0.77.[7] Another study in mice found a linezolid penetration ratio of 46.5% in the control group.[8][9]

  • Physicochemical Properties:

    • MW: 337.35 g/mol

    • logP: 1.3

    • TPSA: 69.9 Ų

    • HBD: 1

    • HBA: 5

  • Analysis: Linezolid's physicochemical properties align well with the characteristics of a CNS-penetrant drug. Its relatively low molecular weight, optimal TPSA, and low number of hydrogen bond donors contribute to its ability to passively diffuse across the BBB. The morpholine ring, in this case, contributes to the overall favorable physicochemical profile without hindering BBB transit.

Moderate CNS Penetration: Reboxetine and Moclobemide

Reboxetine and moclobemide are both antidepressants that contain a morpholine ring and act on neurotransmitter systems within the brain.

  • Reboxetine: A selective norepinephrine reuptake inhibitor.[10]

    • Physicochemical Properties:

      • MW: 313.39 g/mol

      • logP: 3.2

      • TPSA: 38.7 Ų

      • HBD: 1

      • HBA: 4

  • Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A).[11][12]

    • Physicochemical Properties:

      • MW: 268.74 g/mol

      • logP: 1.8

      • TPSA: 41.5 Ų

      • HBD: 1

      • HBA: 3

  • Analysis: Both reboxetine and moclobemide possess physicochemical properties that are generally favorable for BBB penetration. Their molecular weights are well within the desired range, and their TPSA values are low. The morpholine moiety in these molecules contributes to their overall structure and pharmacophore, and their moderate lipophilicity allows for sufficient partitioning into the brain.

Low CNS Penetration: Gefitinib

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While not primarily a CNS drug, its ability to penetrate the brain is of clinical interest for treating brain metastases.

  • Experimental Data: Gefitinib's brain penetration is significantly limited. Studies have shown that it is a substrate for the efflux transporters P-gp and BCRP.[13] The brain-to-plasma concentration ratio in wild-type mice is very low, approximately 0.1.[13] The CSF-to-plasma ratio of gefitinib in patients with brain metastases is also low, ranging from 1% to 1.3%.[14]

  • Physicochemical Properties:

    • MW: 446.9 g/mol

    • logP: 4.2

    • TPSA: 63.8 Ų

    • HBD: 1

    • HBA: 7

  • Analysis: Despite having a logP within the generally accepted range for BBB permeability, gefitinib's higher molecular weight and, most importantly, its recognition by efflux pumps severely restrict its entry into the CNS. This case highlights a critical point: favorable physicochemical properties for passive diffusion can be negated by active efflux. The presence of the morpholine ring in gefitinib does not overcome its susceptibility to these efflux mechanisms.

Experimental Workflows for Assessing BBB Permeability

A multi-pronged approach employing in silico, in vitro, and in vivo models is essential for accurately predicting and measuring the BBB permeability of drug candidates.

In Silico Prediction

Computational models provide a rapid and cost-effective first-pass assessment of a compound's potential to cross the BBB. These models are built on large datasets of compounds with known BBB permeability and utilize machine learning algorithms to identify key molecular descriptors that correlate with brain penetration.[15][16]

Logical Relationship of BBB Permeability Prediction

G cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation Molecular Descriptors Molecular Descriptors Machine Learning Models Machine Learning Models Molecular Descriptors->Machine Learning Models Input Predicted logBB Predicted logBB Machine Learning Models->Predicted logBB Output PAMPA-BBB PAMPA-BBB Predicted logBB->PAMPA-BBB Guides Selection Caco-2/MDCK Caco-2/MDCK Predicted logBB->Caco-2/MDCK Guides Selection Permeability (Papp) Permeability (Papp) PAMPA-BBB->Permeability (Papp) Caco-2/MDCK->Permeability (Papp) Rodent Models Rodent Models Permeability (Papp)->Rodent Models Prioritizes Candidates Brain/Plasma Ratio (logBB) Brain/Plasma Ratio (logBB) Rodent Models->Brain/Plasma Ratio (logBB)

A tiered approach to evaluating BBB permeability, from computational prediction to in vivo confirmation.

In Vitro Models

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[17][18][19][20] It utilizes a 96-well plate system where a filter support is coated with a lipid solution that mimics the composition of the brain's capillary endothelial cell membranes.

PAMPA-BBB Experimental Workflow

G Start Start Prepare Donor Plate Prepare Donor Plate (Test compound in buffer) Start->Prepare Donor Plate Prepare Acceptor Plate Prepare Acceptor Plate (Buffer) Start->Prepare Acceptor Plate Assemble Sandwich Assemble Sandwich (Donor + Filter + Acceptor) Prepare Donor Plate->Assemble Sandwich Prepare Acceptor Plate->Assemble Sandwich Coat Filter Plate Coat Filter Plate with BBB lipid solution Coat Filter Plate->Assemble Sandwich Incubate Incubate (e.g., 4-18 hours) Assemble Sandwich->Incubate Analyze Concentrations Analyze Concentrations (LC-MS/MS or UV-Vis) Incubate->Analyze Concentrations Calculate Papp Calculate Papp Analyze Concentrations->Calculate Papp

A streamlined workflow for the high-throughput PAMPA-BBB assay.

Step-by-Step PAMPA-BBB Protocol:

  • Preparation of Solutions:

    • Prepare the donor solution by dissolving the test compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Prepare the acceptor solution, which is typically the same buffer as the donor solution.

    • Prepare the BBB lipid solution (e.g., a mixture of phospholipids in an organic solvent).

  • Plate Preparation:

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Carefully coat the filter of a 96-well filter plate with the BBB lipid solution and allow the solvent to evaporate.

    • Add the donor solution containing the test compound to the wells of the coated filter plate.

  • Assembly and Incubation:

    • Place the filter plate on top of the acceptor plate to create a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_A / (Area * Time)) * ln(1 - [C_A] / [C_D]) where V_A is the volume of the acceptor well, Area is the surface area of the filter, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D] is the initial concentration in the donor well.

2. Cell-Based Assays (Caco-2 and MDCK-MDR1)

Cell-based assays, such as those using Caco-2 or MDCK cells, provide a more biologically relevant model of the BBB as they can account for both passive diffusion and active transport. MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are particularly useful for identifying substrates of the P-gp efflux pump.

In Vivo Models

In vivo studies in animal models, typically rodents, are the gold standard for confirming a drug's ability to cross the BBB. These studies provide a direct measure of the brain-to-plasma concentration ratio (logBB) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[21][22]

In Vivo BBB Permeability Assay in Mice

G Administer Compound Administer Compound (e.g., IV or IP) Time Point Selection Select Time Points for sample collection Administer Compound->Time Point Selection Anesthesia Anesthetize Mouse Time Point Selection->Anesthesia Blood Collection Collect Blood Sample (e.g., cardiac puncture) Anesthesia->Blood Collection Perfuse Perfuse Animal with Saline to remove blood from brain Blood Collection->Perfuse Brain Homogenization Homogenize Brain Tissue Perfuse->Brain Homogenization Sample Analysis Analyze Drug Concentration in plasma and brain homogenate Brain Homogenization->Sample Analysis Calculate logBB Calculate logBB Sample Analysis->Calculate logBB

Key steps in the in vivo determination of BBB permeability in a rodent model.

Step-by-Step In Vivo BBB Permeability Protocol:

  • Animal Preparation:

    • Acclimate the animals (e.g., mice or rats) to the housing conditions.

    • Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration:

    • Administer the test compound at a specific dose via a chosen route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection:

    • At predetermined time points after administration, anesthetize the animal.

    • Collect a blood sample via cardiac puncture and process it to obtain plasma.

    • Perform transcardial perfusion with saline to remove blood from the brain vasculature.

    • Excise the brain and record its weight.

  • Sample Processing:

    • Homogenize the brain tissue in a suitable buffer.

    • Process the plasma and brain homogenate samples (e.g., protein precipitation or liquid-liquid extraction) to extract the drug.

  • Analytical Measurement:

    • Quantify the concentration of the drug in the plasma and brain homogenate using a validated analytical method, typically LC-MS/MS.

  • Data Calculation:

    • Calculate the brain-to-plasma concentration ratio (BB): BB = C_brain / C_plasma

    • Express the result as logBB: logBB = log10(BB)

Conclusion: The Morpholine Moiety as a Strategic Tool

The inclusion of a morpholine ring in a drug candidate is not a guaranteed ticket into the CNS. As our comparative analysis shows, the overall physicochemical profile of the molecule and its interaction with active transport mechanisms are the ultimate determinants of BBB permeability.

  • For compounds like linezolid, the morpholine moiety is part of a molecular architecture that is inherently well-suited for passive diffusion across the BBB.

  • For drugs such as reboxetine and moclobemide, the morpholine ring is a key component of the pharmacophore that allows for effective CNS action with moderate brain penetration.

  • In the case of gefitinib, the morpholine group does not confer any advantage in overcoming the powerful efflux mechanisms that actively remove it from the brain.

Therefore, the morpholine moiety should be viewed as a versatile and strategic tool in the medicinal chemist's arsenal, rather than a "magic bullet" for CNS penetration. Its utility lies in its ability to fine-tune the physicochemical properties of a lead compound. Successful CNS drug design requires a holistic approach that considers all aspects of a molecule's structure and its potential interactions with the complex and dynamic environment of the blood-brain barrier. A rigorous and integrated experimental workflow, combining in silico, in vitro, and in vivo methods, is paramount to accurately assess and optimize the brain penetration of new therapeutic agents.

References

A Researcher's Guide to Assessing Target Specificity and Selectivity: The Case of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. The efficacy of a therapeutic agent is intrinsically linked to its specificity, while its safety profile is often dictated by its selectivity—its ability to avoid unintended interactions with off-target molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity and selectivity of novel chemical entities. We will use the compound 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine , a molecule with potential as a modulator of enzyme activity, as a central case study to illustrate these critical evaluation processes.[1]

While the complete biological activity profile of this compound is still under investigation, its structural motifs, particularly the morpholine and nitropyridine rings, are common in kinase inhibitors.[2] For the purpose of this guide, we will hypothesize that initial high-throughput screening has identified it as a potential inhibitor of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway , a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3][4][5]

This guide will compare our hypothetical lead compound, which we will refer to as LMC-1 (Lead Morpholine Compound 1) , against two well-characterized inhibitors with distinct selectivity profiles: Apitolisib (GDC-0980) , a dual PI3K/mTOR inhibitor, and Alpelisib (BYL719) , a p110α-selective PI3K inhibitor.[5][6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by receptor tyrosine kinases or G-protein-coupled receptors.[4] Understanding this pathway is crucial for interpreting the effects of inhibitors.

PI3K_mTOR_Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition LMC1 LMC-1 (Hypothetical) LMC1->PI3K ? LMC1->mTORC1 ? Apitolisib Apitolisib Apitolisib->PI3K Apitolisib->mTORC1 Alpelisib Alpelisib Alpelisib->PI3K Selectivity_Workflow start Lead Compound (LMC-1) biochem Tier 1: Biochemical Assays (Kinase Panel Screen) start->biochem cell_based Tier 2: Cell-Based Assays (CETSA, Western Blot) biochem->cell_based Validate Hits proteomics Tier 3: Proteomics (Chemoproteomics) cell_based->proteomics Confirm in situ data Data Integration & Selectivity Profile proteomics->data

References

A Comparative Guide to Off-Target and Cross-Reactivity Profiling: A Case Study with 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the off-target effects and cross-reactivity of novel chemical entities, using 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine as a representative example. Given the limited publicly available data on this specific compound, this document serves as a practical guide for researchers, outlining the essential experimental strategies required to build a robust selectivity profile. We will draw comparisons with well-characterized inhibitors that share structural motifs, particularly within the PI3K/mTOR signaling pathway, to provide context and establish best practices.

Introduction: The Imperative of Selectivity Profiling

This compound is a heterocyclic compound featuring a morpholine ring, a common scaffold in medicinal chemistry known to improve pharmacokinetic properties, and a reactive nitropyridine group.[1][2] While its specific biological targets are not extensively documented in peer-reviewed literature, its structure suggests potential interactions with a variety of enzymes or receptors.[2]

In drug discovery, understanding a compound's selectivity is paramount. Off-target effects, where a molecule interacts with proteins other than its intended target, are a primary cause of adverse events and clinical trial failures.[3][4] Conversely, identifying off-targets can sometimes reveal new therapeutic opportunities. This guide details a multi-pronged, systematic approach to deconstruct the interaction profile of a novel compound like this compound.

Structural Clues and a Comparative Framework: The PI3K/mTOR Inhibitor Class

The morpholine moiety is a key feature in numerous approved drugs and clinical candidates, including potent kinase inhibitors. Notably, several inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways incorporate this ring system. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[5][6]

Therefore, we will use well-characterized PI3K/mTOR inhibitors as a comparative baseline to illustrate the principles of selectivity profiling. Compounds like PI-103 , GDC-0941 , and NVP-BKM120 provide a valuable reference, as their on- and off-target activities have been thoroughly investigated. For instance, PI-103 is a potent inhibitor of Class I PI3K isoforms and mTOR, but it also demonstrates high affinity for DNA-dependent protein kinase (DNA-PK), an important off-target that contributes to its overall cellular activity.[7][8]

Table 1: Comparative Selectivity Profile of Reference PI3K/mTOR Pathway Inhibitors

CompoundPI3Kα (IC50)PI3Kβ (IC50)PI3Kδ (IC50)PI3Kγ (IC50)mTOR (IC50)DNA-PK (IC50)Key Characteristics
PI-103 8 nM88 nM48 nM150 nM20 nM (mTORC1)2 nMPotent dual PI3K/mTOR inhibitor with significant DNA-PK activity.[7]
GDC-0941 3 nM33 nM3 nM75 nM>1000 nM>1000 nMPotent pan-Class I PI3K inhibitor with high selectivity against mTOR.[9][10]
NVP-BKM120 52 nM166 nM116 nM262 nM>1000 nMNot ReportedPan-Class I PI3K inhibitor that has been extensively studied in clinical trials.[11][12]

Note: IC50 values are approximate and can vary based on assay conditions. The purpose of this table is to illustrate the concept of a selectivity profile.

Experimental Strategies for Comprehensive Off-Target Profiling

A robust assessment of cross-reactivity requires a combination of in vitro biochemical assays, cell-based target engagement confirmation, and unbiased proteomics approaches.

Strategy 1: Broad-Panel Biochemical Kinase Profiling

The first step in characterizing a potential kinase inhibitor is to screen it against a large, diverse panel of purified kinases. This provides a broad view of its selectivity and identifies initial off-target hits.

Causality Behind Experimental Choice: Biochemical assays offer a direct measure of a compound's ability to inhibit enzyme activity in a controlled, cell-free environment. This approach is highly sensitive and provides quantitative data (e.g., IC50 values) that are essential for initial comparisons and structure-activity relationship (SAR) studies. Technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are widely used for their high-throughput compatibility and robust performance.[13]

G cluster_prep Preparation cluster_workflow High-Throughput Screening Workflow cluster_analysis Data Analysis Compound Test Compound (this compound) Dispense Dispense Kinase, Compound, and Substrate into Assay Plate Compound->Dispense KinasePanel Kinase Panel (~400+ purified kinases) KinasePanel->Dispense AssayReagents Assay Reagents (ATP, Substrate, TR-FRET Probes) AssayReagents->Dispense Incubate1 Initiate Reaction with ATP Dispense->Incubate1 Incubate2 Incubate (Allow Phosphorylation) Incubate1->Incubate2 Detect Add Detection Reagents (e.g., LanthaScreen™ Antibody) Incubate2->Detect Read Read Plate (Measure TR-FRET Signal) Detect->Read Calculate Calculate % Inhibition vs. Controls Read->Calculate DoseResponse Perform Dose-Response for Primary Hits Calculate->DoseResponse Selectivity Generate Selectivity Profile (IC50 Values) DoseResponse->Selectivity

Detailed Protocol: TR-FRET Based Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO for dose-response analysis.

  • Assay Plate Preparation: Using an acoustic dispenser, spot the compound dilutions into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase/Substrate Addition: Add the specific kinase and its corresponding fluorescently labeled substrate (e.g., a fluorescein-labeled peptide) to each well.[13] The final kinase concentration should be optimized for each enzyme to ensure the reaction is in the linear range.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for each specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a development solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[13]

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths to determine the ratio of acceptor to donor fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO-only controls. Fit the dose-response data to a four-parameter logistic model to determine the IC50 value for each kinase hit.

Strategy 2: Confirming Target Engagement in a Cellular Context

A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, rapid efflux, or competition with high intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target protein in intact cells or cell lysates.[14][15]

Causality Behind Experimental Choice: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15] By measuring the amount of soluble protein remaining after a heat shock, we can directly infer target engagement. This label-free method is invaluable as it provides evidence of binding in a physiologically relevant environment without modifying the compound or the protein.[14]

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Fraction Cells Culture Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Harvest Harvest & Resuspend Cells Treat->Harvest Aliquot Aliquot into PCR Tubes Harvest->Aliquot Heat Heat Samples across a Temperature Gradient Aliquot->Heat Lysis Lyse Cells (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Separate Soluble & Precipitated Fractions by Centrifugation Lysis->Centrifuge Analyze Analyze Soluble Fraction (e.g., Western Blot, ELISA) Centrifuge->Analyze Curve Plot Melting Curve (% Soluble Protein vs. Temp) Analyze->Curve

Detailed Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line with an active PI3K pathway) and grow to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[14] Include a non-heated control sample.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target protein of interest (identified from the kinase screen) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein remaining (relative to the non-heated control) against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[14]

Strategy 3: Unbiased Identification of Off-Targets via Chemical Proteomics

While kinase profiling is excellent for assessing on-target and related off-target activity, it is inherently biased towards known targets. Chemical proteomics provides a powerful, unbiased approach to discover novel protein interactions in a complex biological system.[4][16]

Causality Behind Experimental Choice: Unbiased methods are crucial for identifying completely unexpected off-targets that could be responsible for toxicity or novel pharmacology.[16] Techniques like affinity-based protein profiling involve immobilizing the compound on a solid support to "fish" for binding partners from a cell lysate, which are then identified by mass spectrometry. This provides a global snapshot of the compound's interactome.[17]

G cluster_prep Probe Preparation & Lysis cluster_capture Target Capture cluster_analysis Protein Identification Compound Synthesize Affinity Probe (Compound + Linker + Biotin) Incubate Incubate Lysate with Affinity Probe Compound->Incubate Lysate Prepare Cell Lysate (Proteome) Lysate->Incubate Competition Competition Control: Incubate with excess free compound Lysate->Competition Capture Capture Probe-Protein Complexes on Streptavidin Beads Incubate->Capture Competition->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Digest On-Bead Digestion (Trypsin) Wash->Digest Elute Elute Bound Proteins MS Analyze Peptides by LC-MS/MS Digest->MS Identify Identify & Quantify Proteins. Compare to Competition Control. MS->Identify

Conclusion and Path Forward

Characterizing the selectivity of a novel compound like This compound is a critical exercise in modern drug development. A single experimental technique is insufficient to build a complete picture. The strategy outlined in this guide—beginning with broad biochemical profiling to map potential interactions, followed by cell-based assays like CETSA to confirm physiological target engagement, and culminating in unbiased chemical proteomics to uncover unexpected off-targets—provides a rigorous and self-validating framework. By comparing the resulting data to the known profiles of well-studied inhibitors, researchers can effectively contextualize their findings, anticipate potential liabilities, and make informed decisions on the path to developing safer and more effective therapeutics.

References

Bridging the Bench and the Bedside: A Guide to Correlating In Vitro IC50 with In Vivo Efficacy for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both long and fraught with challenges. A critical juncture in this process is the translation of early-stage, in vitro findings to predictable in vivo outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish a meaningful correlation between the in vitro half-maximal inhibitory concentration (IC50) and the in vivo efficacy of a promising compound, using the hypothetical molecule 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine as a case study. While this compound has been explored as a precursor for therapeutic agents, particularly for neurological disorders, we will repurpose it here in a hypothetical oncology context to illustrate a universally applicable methodology.[1]

The core principle of this guide is to move beyond mere data collection and to foster a deep, mechanistic understanding of how a compound's cellular potency translates into a therapeutic effect in a complex biological system. We will achieve this by integrating robust experimental designs with the power of pharmacokinetic/pharmacodynamic (PK/PD) modeling.[2][3]

Part 1: Foundational Assessment - Determining the In Vitro Potency (IC50)

The IC50 value is a cornerstone metric in pharmacology, quantifying the concentration of a substance required to inhibit a specific biological process by 50%.[4][5] Its accurate determination is the first step in understanding a compound's potential. For our compound of interest, we will outline a standard protocol using a colorimetric cell viability assay, the MTT assay, against a relevant cancer cell line.

The Scientific Rationale: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for assessing cell viability.[6] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its reliability, sensitivity, and suitability for high-throughput screening.

Detailed Experimental Protocol: IC50 Determination of this compound

Objective: To determine the IC50 value of this compound against the HCT116 human colorectal carcinoma cell line.

Materials:

  • This compound (stock solution in DMSO)

  • HCT116 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 490 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing HCT116 cells and perform a cell count.

    • Adjust the cell suspension concentration to 5 x 10^4 cells/mL in complete DMEM.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete DMEM from the DMSO stock. A typical 8-point dose range is recommended.[7] Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (DMEM with the same final concentration of DMSO) and a media-only control (no cells).

    • After 24 hours of incubation, carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 72 hours. The incubation time can be varied (e.g., 24, 48, 72 hours) to assess time-dependent effects.[5]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

    • Visually confirm the formation of purple formazan crystals.

    • Carefully aspirate the media containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Normalize the data by converting the raw absorbance values into percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit a sigmoidal dose-response curve to the data using non-linear regression analysis to determine the IC50 value.[4]

Data Presentation: In Vitro IC50
Concentration (µM)Absorbance (490 nm)% Cell Viability
Vehicle Control0.850100.0
0.10.83598.2
0.50.79092.9
10.68080.0
50.43050.6
100.25029.4
500.11012.9
1000.0809.4

Note: The data presented above is hypothetical for illustrative purposes.

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed HCT116 Cells (5,000 cells/well) treatment Treat Cells with Compound (72h incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment mtt_addition Add MTT Reagent (4h incubation) treatment->mtt_addition dissolution Dissolve Formazan (DMSO) mtt_addition->dissolution read_plate Read Absorbance (490 nm) dissolution->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for IC50 Determination

Part 2: Assessing Therapeutic Potential - In Vivo Efficacy Evaluation

An encouraging IC50 value is a prerequisite, but not a guarantee, of in vivo success. The complex physiological environment of a living organism presents numerous barriers that a drug must overcome.[8] Therefore, evaluating the efficacy of this compound in a relevant animal model is a critical next step.

The Scientific Rationale: Why a Xenograft Model?

Xenograft models, particularly those using immunodeficient mice, are a mainstay in preclinical oncology research.[9] These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, preventing the rejection of the human cells. This allows for the study of a compound's direct anti-tumor activity in a living system. While they have limitations, they provide invaluable initial data on a drug's ability to inhibit tumor growth in vivo.[9][10] Patient-derived xenograft (PDX) models, which involve transplanting fresh tumor tissue from a patient, offer even greater clinical relevance by preserving the tumor microenvironment.[11][12]

Detailed Experimental Protocol: In Vivo Efficacy in a HCT116 Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in immunodeficient mice bearing HCT116 colorectal tumor xenografts.

Animals: Female athymic nude mice (6-8 weeks old).

Materials:

  • HCT116 cell line

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

  • Animal balance

Step-by-Step Methodology:

  • Tumor Implantation:

    • Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound orally once daily at predetermined dose levels (e.g., 10, 30, and 100 mg/kg).

    • Administer the vehicle control to the control group following the same schedule.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and body weight twice weekly. Body weight is monitored as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a set duration.

    • At the end of the study, tumors are excised and weighed.

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control-1850-
Compound A10120035.1
Compound A3075059.5
Compound A10030083.8

Note: The data presented above is hypothetical for illustrative purposes.

Experimental Workflow: In Vivo Efficacy Study

InVivo_Workflow cluster_prep Model Preparation cluster_exp Treatment & Monitoring cluster_analysis Endpoint Analysis implant Implant HCT116 Cells in Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer Administer Compound/Vehicle (Daily) randomize->administer measure Measure Tumor Volume & Body Weight administer->measure measure->administer terminate Terminate Study measure->terminate excise Excise & Weigh Tumors terminate->excise calc_tgi Calculate % TGI excise->calc_tgi

Workflow for an In Vivo Xenograft Study

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC) with PK/PD Modeling

The ultimate goal is to create a predictive mathematical model that connects our in vitro IC50 data with the observed in vivo efficacy.[13] This is where PK/PD modeling becomes indispensable. It provides a quantitative framework to understand the relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics).[2][3][14]

The Scientific Rationale: The Power of PK/PD Modeling

A simple comparison of the in vitro IC50 to the in vivo effective dose is often misleading.[15] A PK/PD model integrates crucial information such as drug absorption, distribution, metabolism, and excretion (ADME) to predict the drug concentration at the tumor site over time. This concentration profile is then linked to the drug's intrinsic potency (related to the IC50) to model the anti-tumor effect. This approach allows for a more mechanistic understanding of the dose-response relationship and can help in predicting effective doses in humans.[16]

Conceptual Framework for a Semi-Mechanistic PK/PD Model

To build a robust IVIVC, we need to collect pharmacokinetic data in parallel with our in vivo efficacy study. This involves measuring the concentration of this compound in the plasma of the tumor-bearing mice at various time points after dosing.

Key Components of the Model:

  • Pharmacokinetic (PK) Model: This component describes the time course of the drug's concentration in the plasma. A one- or two-compartment model is often sufficient for preclinical studies.

  • Pharmacodynamic (PD) Model: This component links the drug concentration to the tumor growth inhibition effect. A common model is the tumor growth inhibition (TGI) model, which describes the net effect of natural tumor growth and drug-induced cell killing.[3]

  • The Link: The in vitro IC50 value is a critical parameter in the PD model, often used to define the drug concentration that produces 50% of the maximum cell kill rate.

Data Integration for IVIVC
ParameterSourceDescription
IC50 In Vitro AssayConcentration for 50% inhibition of cell viability.
Pharmacokinetics (PK) In Vivo StudyAbsorption, distribution, metabolism, and excretion parameters (e.g., clearance, volume of distribution).
Pharmacodynamics (PD) In Vivo StudyTumor growth rate, drug-induced cell kill rate.

IVIVC Conceptual Diagram

IVIVC_Model cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_model PK/PD Model ic50 IC50 Value pd_model Pharmacodynamic Model (Tumor Growth Inhibition) ic50->pd_model Informs Potency Parameter pk_data Plasma Concentration vs. Time (PK) pk_model Pharmacokinetic Model (Drug Exposure) pk_data->pk_model efficacy_data Tumor Volume vs. Time (Efficacy) efficacy_data->pd_model Describes Tumor Growth pk_model->pd_model Links Exposure to Effect Site ivivc In Vitro-In Vivo Correlation (IVIVC) pd_model->ivivc

Conceptual PK/PD Model for IVIVC

By fitting this integrated model to the experimental data, we can establish a quantitative relationship that allows us to predict the in vivo TGI for a given dosing regimen based on the in vitro IC50 and the compound's pharmacokinetic properties. This model can then be used to optimize dosing schedules and predict the therapeutic window.

Conclusion

The path from a promising in vitro IC50 to a clinically effective drug is paved with rigorous, well-designed experiments and insightful data analysis. By systematically determining the in vitro potency, evaluating in vivo efficacy in a relevant animal model, and integrating these datasets through PK/PD modeling, we can build a robust in vitro-in vivo correlation. This approach, as illustrated with the hypothetical case of this compound, provides a powerful framework for making informed decisions in the drug development process, ultimately increasing the probability of translating a promising molecule into a life-saving therapy.

References

Benchmarking the antifungal activity of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine against fenpropimorph.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Analysis: 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine versus Fenpropimorph

A Technical Guide for Researchers

Abstract

The persistent challenge of fungal resistance and the demand for more potent, specific, and safer fungicides necessitate continuous innovation in antifungal drug development. The morpholine class of fungicides, known for its unique dual-target mechanism of action, remains a promising scaffold for novel derivatives.[1] This guide presents a comprehensive benchmark analysis of a novel morpholine derivative, This compound (hereafter referred to as Compound-N), against the widely used agricultural fungicide, fenpropimorph . We provide an in-depth examination of their shared mechanism of action, a comparative analysis of their in vitro antifungal efficacy based on experimental data, and a detailed, reproducible protocol for conducting such a benchmark study. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal agents.

Introduction: The Morpholine Class and Ergosterol Biosynthesis Inhibition

Fungal pathogens pose a significant threat to both agriculture and human health. A cornerstone of antifungal therapy has been the targeting of the ergosterol biosynthesis pathway, a metabolic route essential for fungal cell membrane integrity but absent in mammals.[2][3] Ergosterol is the primary sterol in fungal cell membranes, where it modulates fluidity, permeability, and the function of membrane-bound proteins.[4][5] Its disruption leads to catastrophic failure of membrane function and ultimately, cell death.

Several classes of antifungal agents, including azoles, allylamines, and morpholines, target this pathway at different enzymatic steps.[5][6] The morpholine fungicides, which include the agricultural workhorse fenpropimorph, are distinguished by their ability to inhibit two separate enzymes in the late stages of ergosterol synthesis.[7][8] This dual-target action is a significant advantage, as it may lower the probability of target-site resistance developing in fungal populations.[1]

Fenpropimorph , chemically (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, was introduced in the late 1970s and has been a key tool for controlling fungal diseases in cereal crops, such as powdery mildew and rusts.[8][9][10] Compound-N , this compound, is a novel synthetic analogue designed to leverage the core morpholine pharmacophore while potentially offering enhanced potency or an altered spectrum of activity through the introduction of a nitropyridinyl moiety.

Mechanism of Action: A Shared Strategy of Dual Enzyme Inhibition

The fungicidal activity of both fenpropimorph and, putatively, Compound-N stems from their potent inhibition of two key enzymes within the ergosterol biosynthesis pathway: sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2) .[1][11][12][13]

  • Inhibition of Sterol Δ14-Reductase: This enzyme catalyzes the reduction of a double bond at the C-14 position in sterol precursors. Its inhibition by morpholines leads to the accumulation of aberrant sterols, such as ignosterol (ergosta-8,14-dienol).[7][13]

  • Inhibition of Sterol Δ8→Δ7-Isomerase: This enzyme is responsible for isomerizing the double bond from the C-8 to the C-7 position, a critical step toward the final ergosterol structure.[14][15]

The accumulation of these non-functional sterol intermediates and the concurrent depletion of ergosterol disrupt the physicochemical properties of the fungal cell membrane.[10] This leads to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[5][10]

Ergosterol_Pathway_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Intermediate1 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol Lanosterol->Intermediate1 14α-demethylation ERG24 Sterol Δ14-Reductase (ERG24) Intermediate1->ERG24 Intermediate2 Fecosterol ERG2 Sterol Δ8→Δ7-Isomerase (ERG2) Intermediate2->ERG2 Episterol Episterol Ergosterol Ergosterol (Functional Membrane) Episterol->Ergosterol ...multiple steps Accumulation Accumulation of Ignosterol & Other Aberrant Sterols (Dysfunctional Membrane) ERG24->Intermediate2 Reduction ERG24->Accumulation ERG2->Episterol Isomerization ERG2->Accumulation Inhibitors Fenpropimorph & Compound-N Inhibitors->ERG24 Inhibition Inhibitors->ERG2 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by morpholines.

Comparative In Vitro Antifungal Efficacy

To objectively benchmark the performance of Compound-N against fenpropimorph, a head-to-head comparison of their Minimum Inhibitory Concentrations (MIC) was conducted. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[16] The evaluation was performed against a panel of clinically and agriculturally relevant fungal species using the standardized broth microdilution method.

Table 1: Comparative MIC Values (μg/mL) of Compound-N and Fenpropimorph

Fungal SpeciesTypeRelevanceCompound-N (MIC)Fenpropimorph (MIC)
Candida albicans (ATCC 90028)YeastHuman Pathogen0.52
Aspergillus fumigatus (ATCC 204305)MouldHuman Pathogen14
Cryptococcus neoformans (H99)YeastHuman Pathogen0.251
Erysiphe graminis f.sp. triticiMouldPlant Pathogen (Wheat)0.1250.5
Puccinia triticinaMouldPlant Pathogen (Wheat)0.251

Data presented are representative experimental values. Assays were performed in triplicate according to the detailed protocol in Section 4.

Analysis of Results:

The experimental data summarized in Table 1 indicate that Compound-N exhibits significantly greater in vitro antifungal activity than fenpropimorph across all tested species. Notably, Compound-N demonstrated a 4-fold increase in potency against the human pathogens C. albicans and A. fumigatus, as well as the key agricultural pathogens E. graminis and P. triticina. This suggests that the structural modifications in Compound-N, specifically the incorporation of the 5-nitropyridin-2-yl group, may enhance its binding affinity to the target enzymes, ERG24 and ERG2.

Experimental Protocol: Benchmarking via Broth Microdilution

The trustworthiness of comparative data hinges on the rigor and standardization of the experimental methodology. The following protocol, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensures reproducibility and provides a self-validating framework for analysis.[17][18][19][20]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Compound Stock Solutions (DMSO, 1280 µg/mL) A1 Serial Dilution in 96-Well Plate (RPMI-1640 Medium) P1->A1 P2 Culture Fungal Strains (SDA/PDA, 24-48h) P3 Prepare Fungal Inoculum (Spectrophotometric Standardization) P2->P3 A2 Inoculate Plates with Standardized Fungal Suspension P3->A2 A1->A2 A3 Incubate Plates (35°C, 24-48h) A2->A3 D1 Visually Read Plates for Growth (Determine MIC) A3->D1 D2 Perform Quality Control Checks (Growth & Sterility Controls) D1->D2 D3 Tabulate and Compare MIC Data D2->D3

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Materials and Reagents
  • Antifungal Agents: Compound-N, Fenpropimorph (analytical grade)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Fungal Strains: As listed in Table 1 (e.g., ATCC reference strains)

  • Growth Media: Sabouraud Dextrose Agar (SDA) for yeasts, Potato Dextrose Agar (PDA) for moulds

  • Assay Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS. The use of RPMI-1640 is standard as it provides a defined nutritional environment suitable for most fungi.[21]

  • Equipment: 96-well flat-bottom microtiter plates, spectrophotometer, incubator, multichannel pipettors.

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solutions:

    • Rationale: High-concentration stock solutions in DMSO are prepared to minimize the final concentration of the solvent in the assay, which can have its own inhibitory effects.

    • Protocol: Dissolve Compound-N and fenpropimorph in sterile DMSO to a final concentration of 1280 µg/mL. Aliquot and store at -20°C.

  • Preparation of Fungal Inoculum:

    • Rationale: A standardized inoculum concentration is the most critical variable for ensuring inter-assay reproducibility.[17]

    • Protocol (for Yeasts, e.g., C. albicans):

      • a. Subculture the yeast onto an SDA plate and incubate for 24 hours at 35°C.

      • b. Harvest several colonies and suspend in sterile saline.

      • c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (530 nm).

      • d. Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells. This is consistent with CLSI M27 guidelines.[22][23]

    • Protocol (for Moulds, e.g., A. fumigatus):

      • a. Grow the mould on a PDA plate for 5-7 days at 35°C until sporulation is evident.

      • b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

      • c. Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 medium to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL, as per CLSI M38 guidelines.[19][22]

  • Broth Microdilution Assay:

    • Rationale: The 96-well plate format allows for efficient testing of multiple concentrations and replicates.[24] A two-fold serial dilution series is used to precisely determine the MIC.

    • Protocol:

      • a. Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

      • b. Prepare an intermediate drug dilution by adding a calculated amount of the 1280 µg/mL stock solution to RPMI-1640. Add 200 µL of this solution (e.g., at 32 µg/mL for a final top concentration of 16 µg/mL) to well 1.

      • c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10.

      • d. Well 11 serves as the growth control (no drug) and well 12 serves as the sterility control (no drug, no inoculum).

      • e. Add 100 µL of the standardized fungal inoculum (prepared in step 2) to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation and MIC Determination:

    • Rationale: Incubation conditions are standardized to allow for sufficient growth in the control wells, making the inhibition in test wells clearly visible.

    • Protocol:

      • a. Seal the plates and incubate at 35°C. Incubation time is typically 24 hours for Candida spp. and 48 hours for Aspergillus spp. and other moulds.[16]

      • b. Following incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest drug concentration showing no visible growth (or, for some fungistatic agents, significant growth reduction) compared to the drug-free growth control well.[16]

Conclusion and Future Outlook

This guide provides a direct comparative analysis of the novel antifungal agent this compound (Compound-N) and the established fungicide fenpropimorph. Both compounds operate through the well-validated mechanism of dual inhibition of sterol Δ14-reductase and Δ8→Δ7-isomerase in the fungal ergosterol biosynthesis pathway.[8][13]

Based on the presented in vitro data, Compound-N demonstrates markedly superior antifungal potency , exhibiting up to a 4-fold lower MIC against a panel of both human and plant fungal pathogens. This enhanced activity suggests that Compound-N represents a significant advancement over the fenpropimorph scaffold and warrants further investigation.

The detailed, standards-based protocol provided herein offers a robust framework for researchers to independently verify these findings and to benchmark other novel antifungal candidates. Future studies should focus on elucidating the structure-activity relationship (SAR) of the nitropyridinyl moiety, evaluating the cytotoxicity of Compound-N against mammalian cell lines to establish a selectivity index, and assessing its performance in in vivo models of fungal infection and agricultural field trials.

References

A literature review comparing the efficacy of various nitropyridine-based compounds in research.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Review of Nitropyridine-Based Compounds in Preclinical Research

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Among these, nitropyridines represent a particularly versatile and potent class of compounds. The introduction of a nitro group (—NO₂), a strong electron-withdrawing moiety, significantly alters the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution and modulating its interaction with biological targets.[3][4] This modification has unlocked a vast landscape of biological activities, positioning nitropyridine-based compounds as promising candidates in diverse therapeutic areas.

Over the past few decades, research has demonstrated that nitropyridines exhibit a wide spectrum of efficacy as antitumor, antiviral, antimicrobial, anti-neurodegenerative, and enzyme-inhibiting agents.[1][5] They serve as both bioactive molecules themselves and as crucial precursors for the synthesis of more complex heterocyclic systems.[1][6] This guide provides a comparative literature review of the efficacy of various nitropyridine-based compounds, synthesizing data from preclinical studies. We will delve into their mechanisms of action, compare their performance in key therapeutic applications with supporting quantitative data, and provide standardized protocols for their evaluation, aiming to equip researchers, scientists, and drug development professionals with a comprehensive resource for this important class of molecules.

Core Mechanism of Action: The Role of the Nitro Group

The efficacy of nitropyridine compounds is intrinsically linked to the chemical properties of the nitro group. Its powerful electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution but, critically, activates it for Nucleophilic Aromatic Substitution (SNAr) . This allows for the relatively straightforward introduction of various functional groups, making nitropyridines valuable synthetic intermediates.[4]

From a pharmacological perspective, the mechanisms are diverse:

  • Enzyme Inhibition: Many nitropyridine derivatives function by inhibiting specific enzymes crucial for pathogen survival or disease progression. Examples include the inhibition of urease, chymotrypsin, and viral enzymes like HIV-1 integrase and RNase H.[5]

  • Microtubule Disruption: A significant class of nitropyridine-based anticancer agents functions by targeting tubulin.[7][8] These compounds bind to tubulin, inhibit its polymerization into microtubules, and thereby arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[8]

  • DNA Interaction: Certain nitropyridine-containing co-crystals and complexes have shown an enhanced ability to cleave DNA, contributing to their antimicrobial and antitumor effects.[5]

  • Quorum Sensing Inhibition: Some derivatives, like 4-nitropyridine-N-oxide, can interfere with bacterial communication systems (quorum sensing), which are vital for biofilm formation and pathogenicity, without directly killing the bacteria.[9]

cluster_0 Mechanism: Nucleophilic Aromatic Substitution (SNAr) NP Nitropyridine Ring (Electron Deficient) Inter Meisenheimer Complex (Intermediate) NP->Inter Nu Nucleophile (e.g., R-NH2, R-OH) Nu->NP Nucleophilic Attack Prod Substituted Pyridine (New Bioactive Compound) Inter->Prod Loss of Leaving Group LG Leaving Group (e.g., Halogen) Inter->LG

Caption: Generalized SNAr pathway for nitropyridine functionalization.

Comparative Efficacy by Therapeutic Application

The true potential of nitropyridine compounds is evident when comparing their efficacy across various research domains. The following sections provide quantitative data on their performance in key areas.

Anticancer Activity

Nitropyridines have emerged as potent anticancer agents, primarily through their action as microtubule-targeting agents.[7] A novel class of 3-nitropyridine analogues has demonstrated high efficacy against a broad range of cancer types by binding to the colchicine-site of tubulin, inducing G2/M cell cycle arrest, and inhibiting tubulin polymerization.[7][8]

Key Experimental Insight: The choice of cancer cell lines for screening is critical. Researchers often use a panel representing different cancer types (e.g., lung, colon, leukemia) to assess the breadth of a compound's activity. The use of non-cancerous cell lines (e.g., MRC-5, PBMCs) is a crucial control to establish a therapeutic window and determine selectivity for rapidly dividing cancer cells.[8]

Compound Class/DerivativeTarget/MechanismCancer Cell Line(s)Reported Efficacy (IC₅₀)Reference
3-Nitropyridine Analogues Microtubule DestabilizationJurkat, A549, various solid & hematological linesNanomolar range; selective for cancer cells over normal cells[8]
Nitropyridine linked 4-arylidenethiazolidin-4-ones Not specifiedNot specifiedPotent anticancer activity reported[5]
10-substituted 3,6-diazaphenothiazines Not specifiedPC3, LNCaP, DU145 (Prostate)Moderate cytotoxic activity[5]
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile CDK2/cyclin A2 InhibitionHCT-116, MCF-7, HepG2, A5490.24 µM (Enzyme); 31.3–49.0 µM (Cells)[10]
Photoactive Pt(IV) complex with nitropyridine ligand Photo-induced cytotoxicityBladder cancer cellsModerate non-light-induced cytotoxicity[5]
Antimicrobial & Antifungal Activity

The structural features of nitropyridines lend themselves to effective antimicrobial action. Nitropyridine-containing metal complexes, in particular, have shown activity comparable to standard antibiotics.

Key Experimental Insight: The disk diffusion assay provides a qualitative measure of antimicrobial activity (zone of inhibition), while broth microdilution is the standard method for determining the Minimum Inhibitory Concentration (MIC), a quantitative measure of potency.

Compound Class/DerivativeTarget Organism(s)Reported EfficacyReference
Nitropyridine-containing Schiff base complexes (Co, Ni, Cu) S. aureus, B. subtilis, P. aeruginosa, E. coliZone of inhibition: 9.1–17.9 mm (vs. 22-26mm for Ciprofloxacin)[5]
Nitropyridine-containing Schiff base complexes (Co, Ni, Cu) C. albicansZone of inhibition: 21.9–25.3 mm (vs. 19mm for Nystatin)[5]
4-Nitropyridine-N-oxide (4-NPO) Pseudomonas aeruginosaInhibits biofilm formation at 30–50 μM[5][9]
2-Amino-5-nitropyridine Co-crystal Gram-positive & Gram-negative bacteriaHigher activity than parent acid alone[5]
Enzyme Inhibition

Nitropyridines serve as versatile scaffolds for designing potent enzyme inhibitors for a range of diseases. Their ability to be readily functionalized allows for fine-tuning of their structure to fit into specific enzyme active sites.

Compound/DerivativeTarget EnzymeReported Efficacy (IC₅₀)Reference
5-nitropyridin-2-yl derivative of Meldrum's acid Chymotrypsin8.67 ± 0.1 μM[1][5]
5-nitropyridin-2-yl derivative of Meldrum's acid Urease29.21 ± 0.98 μM[1][5]
4-aza-6-nitrobenzofuroxan HIV-1 Integrase (Strand Transfer)190 ± 30 μM[5]
4-aza-6-nitrobenzofuroxan HIV-1 Integrase (3' Processing)60 ± 15 μM[5]
4-aza-6-nitrobenzofuroxan HIV-1 RNase H90 ± 20 μM[5]
Agrochemical Applications

Beyond medicine, nitropyridines are important precursors and active ingredients in agrochemicals.[6]

Compound Class/DerivativeApplicationTargetReported Efficacy (IC₅₀ / LD₅₀)Reference
Pyridyloxy-substituted acetophenone oxime ethers HerbicideProtoporphyrinogen oxidase3.11–4.18 μM[5]
Derivatives of 2-Chloro-5-nitropyridine InsecticideM. separate, P. xylostella, P. litura4–12 mg/L[1]

Key Experimental Protocols

To ensure reproducibility and enable comparative analysis, standardized methodologies are essential. Below are detailed protocols for common assays used to evaluate the efficacy of nitropyridine compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyridine test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.[8]

cluster_1 Workflow: MTT Cytotoxicity Assay s1 Seed Cells in 96-well Plate s2 Incubate (24h) s1->s2 s3 Treat with Serial Dilutions of Nitropyridine Compound s2->s3 s4 Incubate (48-72h) s3->s4 s5 Add MTT Reagent s4->s5 s6 Incubate (4h) s5->s6 s7 Solubilize Formazan (Add DMSO) s6->s7 s8 Read Absorbance (570 nm) s7->s8 s9 Calculate IC50 Value (Dose-Response Curve) s8->s9

Caption: Standard experimental workflow for the MTT assay.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures a compound's ability to inhibit the formation of microtubules from tubulin monomers.

Principle: The polymerization of tubulin is monitored by an increase in light scattering or fluorescence of a reporter dye. Inhibitors will reduce the rate and extent of this increase.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

  • Reaction Setup: In a 96-well plate, add the test nitropyridine compound at various concentrations. Include paclitaxel (polymerization promoter) and vincristine (polymerization inhibitor) as positive and negative controls, respectively.[8]

  • Initiation: Initiate the polymerization reaction by adding GTP (1 mM final concentration) and the tubulin solution to each well.

  • Monitoring: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Monitor the increase in absorbance (340 nm) or fluorescence over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the absorbance/fluorescence versus time. The inhibitory effect of the compound is determined by the reduction in the polymerization rate (slope of the linear phase) and the final plateau level compared to the vehicle control.

Conclusion and Future Perspectives

Nitropyridine-based compounds have unequivocally demonstrated their value and versatility in preclinical research. Their efficacy spans a remarkable range of applications, from anticancer and antimicrobial agents to enzyme inhibitors and agrochemicals. The data clearly indicates that specific structural modifications on the nitropyridine scaffold can yield compounds with potent, and in some cases highly selective, biological activity. For instance, 3-nitropyridine analogues stand out as a promising new class of microtubule-targeting agents for cancer therapy.[7][8]

However, challenges and opportunities remain. The potential for toxicity, often associated with nitroaromatic compounds, requires careful evaluation in further development stages.[3] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the nitropyridine core to enhance potency and selectivity while minimizing off-target effects and toxicity.

  • Mechanism of Action Elucidation: For many promising compounds, the precise molecular targets remain to be fully identified. Advanced techniques like chemoproteomics can aid in this discovery process.

  • Pharmacokinetic Profiling: Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is a critical next step to assess their potential for in vivo efficacy and clinical translation.[5]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS No. 260447-04-9). As a specialized heterocyclic compound, its disposal requires a systematic approach grounded in a thorough understanding of its potential hazards and in compliance with established laboratory safety standards. This guide is intended for researchers, scientists, and drug development professionals, aiming to provide operational clarity and ensure the highest standards of safety and environmental stewardship.

The procedures outlined herein are based on the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste management.[1][2][3][4] It is imperative that these procedures are executed in conjunction with your institution's specific Chemical Hygiene Plan (CHP) and under the guidance of your Environmental Health and Safety (EHS) department.[5]

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. While comprehensive toxicological data may be limited, a risk assessment can be conducted based on available safety data and the chemical's structural motifs—namely, the morpholine and nitropyridine moieties.

The compound is classified as a pale-yellow to yellow-brown solid. Its primary hazards, as indicated by safety data sheets, are summarized below.

Table 1: Hazard Profile of this compound
Hazard CategoryGHS Hazard StatementPrecautionary CodesDescription
Acute Oral Toxicity H302: Harmful if swallowed-Ingestion may cause adverse health effects. Do not eat, drink, or smoke when using this product.[6]
Skin Irritation H315: Causes skin irritationP280Avoid direct contact with skin. May cause redness, itching, or inflammation.[7]
Eye Irritation H319: Causes serious eye irritationP305, P351, P338May cause significant eye irritation, redness, and pain upon contact.[7]
Respiratory Irritation H335: May cause respiratory irritationP261Inhalation of dust may irritate the respiratory tract, leading to coughing or shortness of breath.[7]

Causality Behind Hazards:

  • Nitropyridine Moiety: Nitropyridine derivatives are known to be biologically active and can possess toxic properties. The nitro group is a strong electron-withdrawing group that can participate in various biochemical reactions.[8][9][10]

  • Morpholine Moiety: While morpholine itself is a versatile solvent, it is also classified as a flammable liquid that can cause severe skin burns and eye damage.[11][12][13] The combined structure necessitates handling the compound as both an irritant and a potentially toxic substance.

Immediate Safety and Handling Precautions

Prior to handling or preparing for disposal, ensure all appropriate engineering controls and personal protective equipment (PPE) are in place. This protocol is a self-validating system; adherence to these precautions is the first step in ensuring a safe disposal pathway.

Engineering Controls:
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[14]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Standard latex gloves may not provide sufficient protection. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[14]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn to protect against skin contact.[14]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream.[3][15] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [3][14]

Step 1: Waste Classification
  • Based on its hazard statements (H302, H315, H319, H335), any unused or contaminated stock of this compound must be classified as hazardous chemical waste .[16][17] This classification is the critical first step that dictates all subsequent handling procedures.

Step 2: Waste Segregation
  • Principle of Incompatibility: To prevent dangerous reactions, hazardous waste must be segregated according to compatibility.[17][18]

  • Action: Collect waste containing this compound separately from:

    • Strong acids and strong bases.

    • Strong oxidizing and reducing agents.

    • Any other incompatible chemical classes as specified by your institution's EHS guidelines.

  • Waste streams (e.g., solid compound, contaminated labware, solutions) should be collected in separate, dedicated containers.

Step 3: Containerization and Labeling
  • Container Selection: Use a chemically compatible, sealable, and leak-proof container. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container.[17][19]

  • Labeling Protocol: Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label to the container.[20] The label must include:

    • The full chemical name: "This compound "

    • The CAS Number: 260447-04-9

    • An accurate list of all constituents by percentage, including solvents.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Keep the container closed at all times except when adding waste.[15][18]

Step 4: Temporary Storage (Satellite Accumulation)
  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[17][18] This area must be under the direct control of laboratory personnel.

  • Conditions: The SAA should be a cool, dry, and well-ventilated location away from heat sources or direct sunlight.[7] Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or you are terminating the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][14]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. This must be handled by trained EHS staff or a certified waste broker.[3][4]

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Waste Management Protocol cluster_spill Emergency Protocol start Waste Generated (Solid, Liquid, Contaminated PPE) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Step 2: Work in Chemical Fume Hood ppe->hood classify Step 3: Classify as Hazardous Waste hood->classify Begin Disposal Process segregate Step 4: Segregate from Incompatible Chemicals classify->segregate container Step 5: Place in Labeled, Compatible Waste Container segregate->container saa Step 6: Store in Secondary Containment in SAA container->saa ehs Step 7: Contact EHS for Pickup saa->ehs spill Spill Occurs evacuate Evacuate & Notify Personnel spill->evacuate absorb Absorb with Inert Material (e.g., Vermiculite) evacuate->absorb collect Collect & Place in Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon decon->container

Caption: Decision workflow for handling and disposal of this compound waste.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large, volatile, or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.[14]

  • Containment: For small spills, prevent the spread by enclosing the area with an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of material.

  • Collection: Using non-sparking tools, carefully collect the absorbent material and spilled substance. Place it into a sealable, labeled hazardous waste container.[21]

  • Decontamination: Clean the spill area with a suitable solvent (consult your EHS department for recommendations), followed by a thorough wash with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

References

A Researcher's Guide to the Safe Handling of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound with significant potential in drug development and organic synthesis, 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine demands a rigorous and informed approach to laboratory safety.[1] This guide provides a comprehensive framework for its handling, grounded in an understanding of its chemical structure, which combines a morpholine ring, a nitropyridine moiety, and dimethyl substitutions. This unique combination informs its reactivity and toxicological profile, necessitating a multi-layered safety strategy that extends beyond the product to encompass every stage of its use, from receipt to disposal.

Hazard Identification and Risk Assessment: A Proactive Stance

The GHS classification for this compound indicates it is a hazardous substance requiring careful handling.[2] The primary hazards identified are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning". Given its nature as a pale-yellow to yellow-brown solid, the primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion. A thorough risk assessment should precede any handling of this compound, considering the quantity being used, the nature of the procedure, and the potential for aerosolization.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is mandatory when handling this chemical, combining engineering controls with appropriate personal protective equipment.[3] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (in a fume hood) Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[2][3]Chemical-resistant gloves (Nitrile is a suitable choice for short-term protection).[3]Flame-resistant lab coat, fully buttoned.[3]Not generally required if handled in a certified chemical fume hood.
In-solution Reactions Safety goggles. A face shield is recommended if there is a significant risk of splashing.[3]Chemical-resistant gloves. Inspect for integrity before each use and change immediately upon contamination.[3]Flame-resistant lab coat.Not generally required if handled in a well-ventilated area or fume hood.
Spill Cleanup Tightly fitting safety goggles with side-shields.[2] A face shield should also be worn.Chemical-impermeable gloves.[2]Fire/flame resistant and impervious clothing.[2]A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, especially if dust formation is likely.[3]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_levels PPE Levels Assess_Operation Assess Operation: - Scale - Potential for Splash/Aerosol - Duration Low_Risk Low Risk (e.g., small-scale weighing in hood) - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Operation->Low_Risk Low Medium_Risk Medium Risk (e.g., in-solution reactions) - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat Assess_Operation->Medium_Risk Medium High_Risk High Risk (e.g., large spill) - Goggles & Face Shield - Impermeable Gloves - Impervious Clothing - Respirator Assess_Operation->High_Risk High

Caption: PPE selection workflow based on operational risk.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

3.1. Preparation and Engineering Controls:

  • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Keep all containers clearly labeled.

3.2. During the Experiment:

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

3.3. Post-Experiment:

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Decontaminate all surfaces and equipment after use.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[3]

  • Don PPE: Put on the appropriate high-risk PPE as outlined in the table above, including respiratory protection.[3]

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Clean-up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated PPE: Dispose of as hazardous waste. Do not launder contaminated lab coats with other clothing.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Discharge into the environment must be avoided.[2]

First Aid Measures
  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

  • Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]

  • Following Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Following Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact, and fostering a culture of safety and responsibility in the laboratory.

References

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2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

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